Clodinafop Propargyl-13C6
Description
BenchChem offers high-quality Clodinafop Propargyl-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clodinafop Propargyl-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₁¹³C₆H₁₃ClFNO₄ |
|---|---|
Molecular Weight |
355.7 |
Synonyms |
(2R)-2-[4-[(5-Chloro-3-fluoro-2-pyridinyl)oxy]phenoxy]propanoic Acid 2-Propyn-1-yl Ester-13C6; Prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoate-13C6; Topik-13C6; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of Clodinafop Propargyl-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopically Labeled Standards in Modern Analytical Sciences
In the landscape of analytical and environmental chemistry, the demand for high-fidelity quantitative analysis is paramount. Isotopically labeled internal standards are indispensable tools for achieving this accuracy, particularly in complex matrices. Clodinafop Propargyl-13C6, a stable isotope-labeled (SIL) derivative of the widely used herbicide Clodinafop-propargyl, serves as an exemplary internal standard for mass spectrometry-based analytical methods. The incorporation of six carbon-13 atoms into the phenoxy ring of the molecule provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties and chromatographic behavior. This guide provides a comprehensive overview of the chemical properties and stability of Clodinafop Propargyl-13C6, offering critical insights for researchers and professionals engaged in environmental monitoring, residue analysis, and metabolism studies. While specific experimental data for the 13C6-labeled variant is not extensively published, the information presented herein is based on the well-documented characteristics of its unlabeled counterpart, Clodinafop-propargyl, with a discussion on the negligible impact of stable isotope substitution on chemical behavior.
Core Chemical Properties of Clodinafop Propargyl-13C6
The fundamental chemical properties of Clodinafop Propargyl-13C6 are, for all practical purposes in analytical chemistry, identical to those of the native Clodinafop-propargyl. The substitution of 12C with 13C isotopes results in a marginal increase in molecular weight but does not alter the electronic structure or bonding, thus preserving the chemical reactivity and physical characteristics.
| Property | Value | Source(s) |
| Chemical Name | Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoropyridin-2-yl)oxy]phenoxy-1,2,3,4,5,6-13C6}propanoate | N/A |
| CAS Number | 105512-06-9 (unlabeled) | [1] |
| Molecular Formula | C11 13C6 H13 Cl F N O4 | N/A |
| Molecular Weight | Approximately 355.74 g/mol | [2] |
| Appearance | Colorless to light beige crystalline solid | |
| Melting Point | 59.5 °C | [3] |
| Solubility (at 25 °C) | Water: 4.0 mg/L | [1] |
| Acetone: 880 g/L | [1] | |
| Toluene: 690 g/L | [1] | |
| Ethanol: 92 g/L | [1] | |
| n-hexane: 0.0086 g/L | [1] | |
| Octanol-Water Partition Coefficient (log Kow) | 3.90 at 25 °C | [1] |
| Vapor Pressure | 2.40 x 10-8 mm Hg at 25 °C | [1] |
Chemical Stability and Degradation Pathways
The stability of Clodinafop Propargyl-13C6 is a critical factor for its application as an internal standard, ensuring its integrity throughout sample preparation, storage, and analysis. Its stability profile mirrors that of Clodinafop-propargyl.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for Clodinafop-propargyl and, by extension, its 13C6-labeled analogue. The rate of hydrolysis is highly dependent on the pH of the medium. The ester linkage is susceptible to cleavage, yielding the active acid metabolite, clodinafop acid.
-
Acidic Conditions (pH 4-5): Relatively stable, with a half-life of approximately 184 days at pH 5.[4]
-
Neutral Conditions (pH 7): Moderately stable, with a half-life of about 2.7 to 4.8 days.[1][4]
-
Alkaline Conditions (pH 9): Rapidly hydrolyzes, with a half-life of only a few hours (approximately 2.2 hours).[1][4]
This pH-dependent hydrolysis underscores the importance of controlling the pH of sample extracts and stock solutions to maintain the integrity of the internal standard.
Photolytic Stability
Clodinafop-propargyl is susceptible to photodegradation.[5] When exposed to light, particularly in aqueous solutions, it can undergo transformation to various photoproducts.[6] Therefore, it is imperative to store stock solutions and samples containing Clodinafop Propargyl-13C6 in amber vials or otherwise protected from light to prevent photodegradation and ensure accurate quantification.
Metabolic Stability
In biological systems, Clodinafop-propargyl is rapidly metabolized. The primary metabolic pathway is the hydrolysis of the propargyl ester to form clodinafop acid. This biotransformation is a key aspect of its herbicidal activity and is also a critical consideration in residue analysis and metabolism studies. The use of Clodinafop Propargyl-13C6 allows for the accurate tracking and quantification of the parent compound, even in the presence of its metabolites.
The principal degradation pathway of Clodinafop-propargyl is illustrated below:
Caption: Primary degradation pathway of Clodinafop Propargyl-13C6.
Experimental Protocols for Stability Assessment
To ensure the reliability of analytical data, it is crucial to validate the stability of Clodinafop Propargyl-13C6 under the specific conditions of the intended application. The following are generalized protocols for assessing its stability.
Protocol 1: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of Clodinafop Propargyl-13C6 at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Spike a known concentration of Clodinafop Propargyl-13C6 into each buffer solution in triplicate.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C).
-
Sampling: At predetermined time intervals, collect aliquots from each solution.
-
Analysis: Immediately analyze the aliquots using a validated LC-MS/MS method to quantify the remaining concentration of Clodinafop Propargyl-13C6 and the formation of Clodinafop Acid-13C6.
-
Data Analysis: Calculate the first-order rate constants and the half-lives (DT50) for each pH condition.
Protocol 2: Photostability Testing
Objective: To evaluate the degradation of Clodinafop Propargyl-13C6 upon exposure to light.
Methodology:
-
Solution Preparation: Prepare a solution of Clodinafop Propargyl-13C6 in a relevant solvent (e.g., acetonitrile/water).
-
Exposure: Expose a set of samples in quartz or borosilicate glass vessels to a controlled light source (e.g., a xenon arc lamp simulating natural sunlight). Prepare a parallel set of dark controls wrapped in aluminum foil.
-
Incubation: Maintain a constant temperature during the exposure period.
-
Sampling and Analysis: At specified time points, withdraw samples from both the exposed and dark control sets and analyze by LC-MS/MS.
-
Data Analysis: Compare the degradation rates between the light-exposed and dark control samples to determine the photolytic half-life.
Caption: Experimental workflow for photostability testing.
Implications of 13C6 Labeling on Chemical Properties and Stability
The use of stable isotopes like 13C is a cornerstone of modern quantitative analysis. The key principle is that the isotopic label imparts a mass difference for detection without significantly altering the chemical and physical behavior of the molecule.
-
Kinetic Isotope Effect (KIE): While a theoretical kinetic isotope effect exists for reactions involving the cleavage of bonds to the labeled carbon atoms, for 13C, this effect is generally very small and often negligible in the context of overall reaction rates and degradation pathways. Therefore, the degradation kinetics of Clodinafop Propargyl-13C6 are expected to be virtually identical to the unlabeled compound under typical environmental and laboratory conditions.
-
Chromatographic Co-elution: Due to the minute difference in physicochemical properties, Clodinafop Propargyl-13C6 will co-elute with the unlabeled Clodinafop-propargyl under most chromatographic conditions. This is a crucial characteristic for an effective internal standard, as it ensures that both the analyte and the standard experience the same matrix effects during ionization in the mass spectrometer.
Conclusion and Best Practices
Clodinafop Propargyl-13C6 is an essential tool for the accurate and precise quantification of Clodinafop-propargyl in various matrices. Its chemical properties and stability profile are fundamentally the same as its unlabeled counterpart. Researchers and analysts can confidently rely on the extensive data available for Clodinafop-propargyl to inform the handling, storage, and application of its 13C6-labeled internal standard.
Key Recommendations for Use:
-
Storage: Store in a cool, dark, and dry place. Protect from light to prevent photodegradation.
-
Solution Preparation: Use high-purity solvents and prepare stock solutions in amber glassware. For aqueous solutions, buffer to a slightly acidic pH (e.g., pH 4-5) to maximize hydrolytic stability.
-
Method Validation: Always perform stability tests of the internal standard in the specific sample matrix and under the analytical conditions of your method to ensure data integrity.
By adhering to these best practices, researchers can fully leverage the analytical power of Clodinafop Propargyl-13C6 to achieve the highest standards of scientific rigor in their studies.
References
-
PubChem. Clodinafop-propargyl. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2000). Pesticide Fact Sheet for Clodinafop-propargyl. [Link]
-
Alan Wood. (2023). Clodinafop propargyl (Ref: CGA 184927). Agriculture and Environment Research Unit (AERU), University of Hertfordshire. [Link]
-
Li, W., et al. (2014). Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem. Environmental Science and Pollution Research, 21(16), 9871–9877. [Link]
-
Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: CLODINAFOP-PROPARGYL. [Link]
-
U.S. Environmental Protection Agency. (2013). Environmental Fate and Ecological Risk Assessment for the Registration Review of Clodinafop-propargyl. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2000). Public Release Summary on the evaluation of the new active constituent clodinafop-propargyl in the product TOPIK 240 EC Herbicide. [Link]
-
Collaborative International Pesticides Analytical Council. (2006). CIPAC INFORMATION SHEET No. 266: Clodinafop. [Link]
-
Central Insecticides Board & Registration Committee. Determination of Clodinafop Propargyl Content. [Link]
-
Food and Agriculture Organization of the United Nations. (2020). FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL*. [Link]
-
Scientific Information Database (SID). (2023). Optimization of Clodinafop-Propargyl Herbicide Removal Using a Batch Photoreactor UV/TiO₂/H₂O₂ from Aqueous Solution. [Link]
-
Carl ROTH. Clodinafop-propargyl ester. [Link]
-
Hemani Group. Clodinafop Propargyl Technical Manufacturer and Suppliers. [Link]
-
Battelle. (2024). Environmental Fate Studies: Radiolabeled vs Non-Radiolabeled. [Link]
-
Sharma, A., et al. (2013). Degradation of Clodinafop Propargyl by Pseudomonas Sp. Strain B2. Bulletin of environmental contamination and toxicology, 91(6), 730-733. [Link]
-
ResearchGate. (2021). Biodegradation of Clodinafop-Propargyl Herbicide (50 mg/kg soil) follow... [Link]
-
Singh, S., & Dureja, P. (2005). Phototransformation of clodinafop-propargyl. Journal of agricultural and food chemistry, 53(19), 7466–7469. [Link]
-
ADAMA. (2015). MATERIAL SAFETY DATA SHEET: CICLOPE. [Link]
-
PubChem. Clodinafop-propargyl-(phenoxy-13C6). National Center for Biotechnology Information. [Link]
Sources
Clodinafop Propargyl-13C6 CAS number and molecular weight
Advanced Internal Standardization for Residue Analysis & Agrochemical Safety[1]
Executive Summary
This technical guide details the physicochemical identity, mechanism of action, and analytical application of Clodinafop Propargyl-13C6 , a stable isotope-labeled internal standard (IS).[1] Designed for researchers in agrochemical development and toxicology, this document focuses on the compound's critical role in correcting matrix effects during LC-MS/MS quantification of herbicide residues.[1]
Part 1: Physicochemical Identity & Core Data[1]
Clodinafop-propargyl is the propargyl ester of clodinafop, a post-emergence herbicide.[1] The 13C6 analog is a synthetically modified variant where six carbon atoms (typically on the phenoxy ring) are replaced with the stable Carbon-13 isotope.[1] This results in a mass shift (+6 Da) that allows mass spectrometric differentiation from the native analyte while maintaining identical chromatographic behavior.[1]
Table 1: Chemical Specification
| Property | Native Compound (Unlabeled) | Stable Isotope Standard (13C6) |
| Compound Name | Clodinafop-propargyl | Clodinafop-propargyl-13C6 |
| CAS Number | 105512-06-9 | 105512-06-9 (Unlabeled Parent)* |
| Chemical Formula | C₁₇H₁₃ClFNO₄ | ¹³C₆C₁₁H₁₃ClFNO₄ |
| Molecular Weight | 349.74 g/mol | 355.70 g/mol |
| Isotopic Purity | Natural Abundance | ≥98 atom % ¹³C |
| Label Position | N/A | Phenoxy Ring (Typical) |
| Solubility | Acetone, Toluene, Ethanol | Identical to Parent |
*Note: Stable isotope standards are often not assigned unique CAS numbers in public registries.[1] They are regulated and referenced under the parent compound's CAS with the specific isotopic modification noted on the Certificate of Analysis.[1]
Part 2: Mechanism of Action (The Biological Target)[1]
To understand the toxicological context of residue analysis, one must understand the biological target.[1] Clodinafop-propargyl acts as an Acetyl-CoA Carboxylase (ACCase) Inhibitor .[1][2]
-
Bioactivation: Upon absorption by the plant foliage, the ester (Clodinafop-propargyl) is rapidly hydrolyzed to its acid form (Clodinafop), which is the active moiety.[1][3]
-
Target Inhibition: It binds to the carboxyltransferase (CT) domain of the plastidic ACCase enzyme.[1]
-
Metabolic Collapse: ACCase catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[1] Inhibition halts lipid production, destroying cell membrane integrity in meristematic tissues.[1]
Diagram 1: ACCase Inhibition Pathway
Visualization of the herbicide's interference in lipid biosynthesis.
Caption: Clodinafop inhibits ACCase, preventing the conversion of Acetyl-CoA to Malonyl-CoA, leading to lipid biosynthesis failure.[1][4][5]
Part 3: The Science of Internal Standardization (IDMS)
In high-precision residue analysis (e.g., measuring ppb levels in wheat or soil), Isotope Dilution Mass Spectrometry (IDMS) is the gold standard.[1]
Why Use Clodinafop Propargyl-13C6?
-
Retention Time Locking: The 13C6 analog co-elutes exactly with the native analyte.[1] This ensures that the standard experiences the exact same matrix suppression or enhancement at the electrospray ionization (ESI) source.[1]
-
Recovery Correction: By spiking the sample before extraction (e.g., QuEChERS), any loss of analyte during the cleanup process is mirrored by the loss of the IS.[1] The final ratio remains constant.
-
Mass Differentiation: The +6 Da shift allows the mass spectrometer to distinguish the standard (m/z 356) from the native pollutant (m/z 350) simultaneously.[1]
Part 4: Analytical Protocol (LC-MS/MS)
This protocol outlines a self-validating workflow for quantifying Clodinafop-propargyl in agricultural matrices using the 13C6 standard.[1]
4.1 Sample Preparation (QuEChERS Method)
-
Step 1 (Homogenization): Weigh 10 g of sample (e.g., wheat grain) into a 50 mL centrifuge tube.
-
Step 2 (IS Spiking - CRITICAL): Add 100 µL of Clodinafop Propargyl-13C6 working solution (e.g., 1 µg/mL in Acetonitrile) directly to the matrix.[1] Allow to equilibrate for 15 mins.
-
Step 3 (Extraction): Add 10 mL Acetonitrile (ACN).[1] Shake vigorously for 1 min.
-
Step 4 (Partitioning): Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake and centrifuge at 4000 rpm for 5 mins.
-
Step 5 (Cleanup - dSPE): Transfer supernatant to a dSPE tube (PSA + C18).[1] Vortex and centrifuge.[1]
-
Step 6 (Analysis): Transfer extract to an autosampler vial for LC-MS/MS.
4.2 LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6490 or Shimadzu LCMS-8060).[1]
-
Ionization: ESI Positive Mode.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase:
Table 2: MRM Transitions (Multiple Reaction Monitoring)
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Clodinafop-propargyl | 350.1 [M+H]⁺ | 266.1 | 130.0 | 20 - 35 |
| Clodinafop-propargyl-13C6 | 356.1 [M+H]⁺ | 272.1 | 136.0 | 20 - 35 |
*Note: Product ions for the IS assume the label is retained in the fragment (Phenoxy ring).[1] Always perform a product ion scan on your specific standard to confirm transitions.
Diagram 2: IDMS Analytical Workflow
Step-by-step logic for correcting matrix effects using the 13C6 standard.
Caption: The IDMS workflow ensures that extraction losses and ionization suppression affect both the native and labeled compounds equally.
References
-
Sigma-Aldrich. (n.d.).[1][6] Clodinafop-propargyl-(phenoxy-13C6) Product Specification. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2000).[1] Pesticide Fact Sheet: Clodinafop-propargyl. Retrieved from [1]
-
Agilent Technologies. (2017).[1][7] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [1]
-
Shimadzu Corporation. (n.d.).[1] LCMS Food Safety Applications: Pesticide MRM Library. Retrieved from [1]
Sources
- 1. Clodinafop-propargyl | C17H13ClFNO4 | CID 92431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 3. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]
- 4. Clodinafop-propargyl | 105512-06-9 [chemicalbook.com]
- 5. scielo.br [scielo.br]
- 6. Clodinafop-propargyl-(phenoxy-13C6) ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
Isotopologues in Residue Analysis: A Technical Guide to Clodinafop-propargyl vs. Clodinafop-propargyl-13C6
The following technical guide is structured to serve as an authoritative reference for analytical scientists and researchers involved in residue analysis, toxicology, and metabolic profiling.
Executive Summary
Clodinafop-propargyl (CP) is a selective systemic herbicide of the aryloxyphenoxypropionate class, used primarily to control grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). Clodinafop-propargyl-13C6 (CP-13C6) is its stable isotope-labeled analog (SIL), where six carbon atoms in the central phenoxy ring are replaced with Carbon-13.
While chemically and biologically equipotent due to identical electron configurations, these two compounds are spectroscopically distinct . This guide details the critical application of CP-13C6 as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to correct for matrix effects, ensuring regulatory compliance in quantitative analysis.
Part 1: Structural and Physicochemical Distinctions
The fundamental difference lies in the nuclear mass of the central aromatic ring. This mass shift renders the compounds distinguishable by a mass spectrometer while maintaining identical chromatographic behavior (Retention Time).
Comparative Physicochemical Profile[1][2]
| Feature | Clodinafop-propargyl (Analyte) | Clodinafop-propargyl-13C6 (Internal Standard) |
| CAS Number | 105512-06-9 | N/A (Labeled Analog) |
| Formula | C₁₇H₁₃ClFNO₄ | ¹³C₆C₁₁H₁₃ClFNO₄ |
| Exact Mass | 349.0517 Da | 355.0718 Da |
| Precursor Ion [M+H]⁺ | 350.1 | 356.1 |
| Mass Shift | Reference | +6.02 Da |
| Solubility | Low water solubility; soluble in Acetone, MeOH | Identical |
| Retention Time (RT) | ~6.5 min (Method dependent) | ~6.5 min (Co-eluting) |
Structural Visualization
The following diagram highlights the specific location of the isotopic labeling (Phenoxy ring) which is critical for understanding the fragmentation pattern in MS/MS.
Caption: Structural comparison showing the ¹³C₆ substitution on the central phenoxy ring of the Internal Standard.
Part 2: The Analytical Imperative (Matrix Effects)
In complex matrices (e.g., wheat grain, soil, plasma), co-eluting compounds can alter the ionization efficiency of the analyte in the ESI source. This phenomenon, known as Matrix Effect (ME) , leads to signal suppression or enhancement, compromising data integrity.
The Mechanism of Correction
CP-13C6 is the "Gold Standard" for correction because:
-
Co-elution: Being chemically identical, it elutes at the exact same retention time as the native analyte.
-
Identical Ionization: It experiences the exact same degree of suppression or enhancement from the matrix at that specific moment.
-
Ratio Stability: While the absolute signal intensity varies due to the matrix, the ratio of Analyte Area to IS Area remains constant.
Caption: Logic flow demonstrating how the Internal Standard compensates for signal suppression in the ESI source.
Part 3: Mass Spectrometry Methodology (LC-MS/MS)
To distinguish the two compounds, Multiple Reaction Monitoring (MRM) is used.[1] The mass shift of +6 Da must be tracked from the precursor ion to the specific product ions containing the labeled ring.
Validated MRM Transitions
Note: Transitions assume the standard [M+H]⁺ precursor in ESI Positive mode.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| Clodinafop-propargyl | 350.1 | 266.1 | 130.0 | ~20 - 35 |
| CP-13C6 (IS) | 356.1 | 272.1 | 136.0 | ~20 - 35 |
Technical Interpretation:
-
350.1 → 266.1: Represents the loss of the propargyl ester moiety and rearrangement (-84 Da). Since the central phenoxy ring is retained in this fragment, the IS fragment shifts by exactly +6 Da (266 + 6 = 272).
-
350.1 → 130.0: Often corresponds to the chlorofluoro-pyridinyl moiety. If the fragment does not contain the labeled phenoxy ring, the mass would be identical for both. However, if the fragment is the phenoxy-pyridine ether cleavage retaining the phenoxy, it shifts. Always verify the specific labeling position of your reference standard certificate.
Part 4: Validated Experimental Protocol
Reagent Preparation
-
Stock Solution A (Analyte): Dissolve 10 mg Clodinafop-propargyl in 10 mL Acetone (1000 mg/L).
-
Stock Solution B (IS): Dissolve 1 mg Clodinafop-propargyl-13C6 in 10 mL Acetone (100 mg/L).
-
Working IS Solution: Dilute Stock B with Acetonitrile to reach a concentration of 100 ng/mL.
Sample Preparation (Modified QuEChERS)
This protocol is self-validating via the recovery of the surrogate IS.
-
Weigh: 10.0 g of homogenized sample (e.g., grain) into a 50 mL centrifuge tube.
-
Spike (Critical Step): Add 100 µL of Working IS Solution to the sample before extraction. This ensures the IS undergoes the same extraction inefficiencies as the analyte.
-
Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).
-
Salt Out: Add 4g MgSO₄ and 1g NaCl. Shake immediately (1 min). Centrifuge at 3000 rpm for 5 min.
-
Clean-up (d-SPE): Transfer 1 mL supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine) to remove organic acids/sugars. Vortex and centrifuge.
-
Reconstitute: Filter supernatant (0.2 µm PTFE) into an LC vial.
LC-MS/MS Conditions
-
Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Vol: 2-5 µL.
Data Acceptance Criteria (Self-Validation)
-
Retention Time Deviation: The RT of the native analyte must not differ from the CP-13C6 IS by more than ±0.05 min.
-
Linearity: Calibration curves (ratio of Analyte/IS area) must have R² > 0.99.
-
Ion Ratio: The ratio of Quantifier/Qualifier ions for the analyte in the sample must match the standard within ±30%.
References
-
European Union Reference Laboratories (EURL) for Residues of Pesticides. (2023). EURL DataPool: Clodinafop-propargyl MRM Transitions. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1998). Environmental Chemistry Methods: Clodinafop-Propargyl (Method MS 47.00).[3] Retrieved from [Link]
-
Shimadzu Corporation. (2021). Pesticide MRM Library Support for LC/MS/MS: Clodinafop-propargyl.[4] Retrieved from [Link]
-
Ni, Y., et al. (2021). "Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS." Molecules, 26(21), 6642. Retrieved from [Link]
Sources
- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. shimadzu.com [shimadzu.com]
Technical Monograph: Clodinafop Propargyl-13C6 Isotopic Purity Specifications
Executive Summary
In the high-stakes arena of residue analysis and toxicological screening, the integrity of your data is only as robust as your internal standard (IS). Clodinafop Propargyl-13C6 serves as the gold-standard stable isotope-labeled (SIL) reference for the quantification of the herbicide Clodinafop-propargyl.
This guide moves beyond basic certificate of analysis (CoA) parameters to explore the critical quality attributes (CQAs) that determine assay success. We focus on the causality between isotopic specifications and LC-MS/MS performance, specifically addressing the suppression of "cross-talk" interferences and the prevention of bias in trace-level quantification.
Part 1: The Isotopic Architecture
Structural Design & Labeling Logic
Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide.[1] For the 13C6 analog, the stable isotope labeling is strategically positioned on the phenoxy ring .
-
Chemical Formula:
C C H ClFNO -
Molecular Weight: ~355.74 Da (Shifted +6 Da from the unlabeled parent ~349.74 Da)
-
Labeling Site: The central phenyl ring (Phenoxy-UL-
C ).
Why this specific label?
-
Metabolic Stability: The phenoxy ether bond is relatively robust compared to the propargyl ester tail, which is prone to rapid hydrolysis. Labeling the core ring ensures the IS tracks the parent compound through extraction and ionization without premature degradation or label loss.
-
Mass Shift (+6 Da): A shift of +6 Da is optimal for minimizing spectral overlap. It places the IS mass well beyond the natural isotopic envelope (M+1, M+2) of the native analyte, preventing "cross-talk" where the native drug signal interferes with the IS channel.
Part 2: The Specification Triad (The "Specs")
As scientists, we must demand more than "Purity > 98%." We require a triad of specifications to ensure the IS functions correctly in a regulated environment (GLP/EPA).
Table 1: Critical Quality Attributes (CQAs)
| Specification | Acceptance Criteria | Scientific Rationale |
| Chemical Purity | ≥ 98.0% (HPLC) | Ensures no isobaric impurities or synthesis byproducts compete for ionization (matrix suppression). |
| Isotopic Enrichment | ≥ 99.0 atom % | The percentage of carbon atoms at the labeled positions that are actually |
| Isotopic Purity (M+0) | ≤ 0.5% (Critical) | The amount of unlabeled drug present in the standard. This is the most critical parameter for trace analysis. |
The "M+0" Phenomenon: A Self-Validating Warning
The presence of unlabeled Clodinafop (M+0) in your IS is a "silent killer" of accuracy.
-
The Mechanism: If your IS contains 1% unlabeled drug, and you spike it at 100 ng/mL, you are inadvertently adding 1 ng/mL of the native analyte to every sample.
-
The Consequence: Your blank samples will show a peak (false positive), and your lower limit of quantification (LLOQ) will be artificially raised.
-
The Standard: For high-sensitivity assays (ppt levels), the M+0 contribution must be effectively zero (typically <0.1% or <0.5%).
Part 3: Analytical Validation Workflow
Do not rely solely on the vendor's CoA. Before deploying a new lot of Clodinafop Propargyl-13C6 into a validation study, perform this Isotopic Purity Verification Protocol .
Protocol: HRMS Isotopic Distribution Analysis
Objective: Quantify the M+0 (native) and M+6 (labeled) ratio using High-Resolution Mass Spectrometry (HRMS).
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (0.1%)
-
Clodinafop Propargyl-13C6 Reference Material
Workflow:
-
Solubilization: Dissolve 1 mg of IS in 10 mL Acetonitrile (Stock: 100 µg/mL). Dilute to a working tune concentration of 100 ng/mL.
-
Direct Infusion/Flow Injection: Introduce to MS source (ESI Positive Mode).
-
Scan Parameters: Perform a full scan (MS1) from m/z 340 to 370. Set resolution > 30,000 (FWHM).
-
Data Extraction: Extract ion intensities for:
-
m/z 350.1 (Approx Native [M+H]+)
-
m/z 356.1 (Approx IS [M+H]+)
-
-
Calculation:
Visualization: Isotopic Purity Logic
The following diagram illustrates the decision logic for accepting an IS lot based on the M+0 interference check.
Figure 1: Decision tree for validating the isotopic purity of the internal standard prior to use in regulated assays.
Part 4: Application in Quantitative Analysis (LC-MS/MS)
In a typical residue analysis workflow (e.g., QuEChERS extraction from wheat), the 13C6-IS corrects for matrix effects . Co-eluting lipids or pigments in the grain extract can suppress the ionization of Clodinafop. Because the 13C6 analog co-elutes perfectly with the native drug, it experiences the exact same suppression.
The Isotopic Dilution Workflow
This self-correcting mechanism is the foundation of the "Internal Standard Method."
Figure 2: The Isotopic Dilution workflow ensuring compensation for extraction loss and ionization suppression.
MRM Transition Setup
To ensure specificity, monitor the following transitions (example values, optimize for your specific instrument):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Clodinafop Propargyl (Native) | 350.1 | 266.1 | 20 |
| Clodinafop Propargyl-13C6 (IS) | 356.1 | 272.1 | 20 |
Note: The product ion usually corresponds to the loss of the propargyl group or fragmentation of the pyridinyl ether, retaining the labeled phenoxy ring.
Part 5: Storage & Stability (The Hydrolysis Risk)
Clodinafop-propargyl contains an ester linkage . Esters are chemically labile and prone to hydrolysis, converting the molecule into Clodinafop Acid (CGA 193469) .
Handling Rules for Scientific Integrity:
-
pH Control: Never store the IS in alkaline solutions (pH > 7). Hydrolysis is rapid under basic conditions.
-
Solvent Choice: Prepare stock solutions in pure Acetonitrile or Methanol. Avoid water in the primary stock solution.
-
Temperature: Store neat solid at -20°C. Store working solutions at 4°C for no more than 1 week.
-
Validation: If the IS peak area decreases over time while a new peak appears at m/z ~318 (labeled acid), your standard has degraded.
References
-
U.S. Environmental Protection Agency (EPA). (2017). Clodinafop-propargyl: Human Health Risk Assessment.[2] Regulations.gov. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link
-
Syngenta Crop Protection. (2004).[3] Discover Herbicide Product Label (Clodinafop-propargyl).[3][4] Syngenta.[3][5] Link
-
PubChem. (n.d.). Clodinafop-propargyl (Compound Summary).[1][5][6] National Library of Medicine. Link
-
WuXi AppTec. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Link
Sources
- 1. Clodinafop-Propargyl: A Selective Post-Emergent Grass Herbicide [jindunchemical.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Clodinafop-propargyl | C17H13ClFNO4 | CID 92431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Clodinafop-propargyl - Hazardous Agents | Haz-Map [haz-map.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. chemimpex.com [chemimpex.com]
High-Fidelity Synthesis of Stable Isotope Labeled Clodinafop-Propargyl
Executive Summary: The Analytical Imperative
In the trace analysis of herbicide residues—specifically the aryloxyphenoxypropionate class (FOPs)—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, complex matrices like wheat grain and soil extracts introduce significant ion suppression , compromising quantification accuracy.
The only definitive solution to matrix effects is the use of a Stable Isotope Labeled Internal Standard (SIL-IS) . Clodinafop-propargyl (CP), being chiral and metabolically active (hydrolyzing to Clodinafop acid), requires a labeling strategy that ensures the isotopic tag remains intact during extraction and metabolic processing.
This guide outlines two distinct synthesis pathways for labeled Clodinafop-propargyl:
-
Pathway A (Core-Scaffold Labeling): Incorporation of Deuterium (
H ) into the phenoxy ring. Recommended for metabolic stability studies. -
Pathway B (Late-Stage Esterification): Incorporation of Deuterium (
H ) into the propargyl tail. Recommended for rapid parent-compound quantification.
Retrosynthetic Analysis & Strategy
To design a robust synthesis, we must deconstruct the Clodinafop-propargyl molecule (R-isomer).
Structural Disconnections:
-
C-O Ester Bond: Connects the propargyl tail to the propionic acid core.
-
C-O Ether Bond (Pyridine): Connects the halogenated pyridine to the phenoxy ring.
-
C-O Ether Bond (Chiral Center): Connects the phenoxy ring to the propionate moiety.
Visualization: Retrosynthetic Logic
Caption: Retrosynthetic breakdown identifying Hydroquinone and Propargyl Alcohol as primary sites for isotopic insertion.
Pathway A: Core-Scaffold Labeling (Phenoxy-d4)
Target: Clodinafop-propargyl-phenyl-d4 Utility: This is the superior standard. Even if the propargyl ester is hydrolyzed (metabolized) to Clodinafop acid, the d4-label remains on the core structure, allowing quantification of the metabolite.
Synthesis Logic
We substitute standard hydroquinone with Hydroquinone-d4 (CAS: 71565-16-7). The chirality is established early using (S)-2-chloropropionic acid, which undergoes Walden inversion during the
Step-by-Step Protocol
Step 1: Synthesis of (R)-2-(4-hydroxyphenoxy-d4)propionic acid[1]
-
Reagents: Hydroquinone-d4 (1.0 eq), (S)-2-chloropropionic acid (1.1 eq), NaOH (aqueous, 2.2 eq).
-
Conditions: Inert atmosphere (
) is critical to prevent oxidation of hydroquinone to quinone. -
Procedure:
-
Dissolve Hydroquinone-d4 in degassed water containing NaOH.
-
Add (S)-2-chloropropionic acid dropwise at 15–20°C.
-
Heat to reflux (approx. 90°C) for 4 hours.
-
Workup: Acidify with HCl to pH 1-2. Extract with Ethyl Acetate. The product (HPPA-d4) precipitates or crystallizes upon concentration.
-
Note: The
mechanism inverts the (S)-chloro stereocenter to the (R)-ether product.
-
Step 2: Coupling with Pyridine Scaffold
-
Reagents: (R)-HPPA-d4 (from Step 1), 5-chloro-2,3-difluoropyridine (1.05 eq), K2CO3 (2.0 eq).
-
Solvent: DMF or Acetonitrile (Polar Aprotic is essential for
). -
Procedure:
-
Suspend (R)-HPPA-d4 and K2CO3 in Acetonitrile. Stir for 30 min to form the dianion salt.
-
Heat to 70–80°C for 6 hours. The phenoxide attacks the 2-position of the pyridine ring (displacing fluorine).
-
Workup: Remove solvent, dilute with water, acidify to pH 3.[2] Filter the solid Clodinafop-acid-d4.[3]
-
Step 3: Propargyl Esterification[1]
-
Reagents: Clodinafop-acid-d4, Propargyl alcohol (1.2 eq), Thionyl Chloride (
) OR DCC/DMAP. -
Preferred Route (Acid Chloride):
-
Reflux Clodinafop-acid-d4 in
(2 hours) to generate the acid chloride. Remove excess under vacuum. -
Dissolve residue in dry Toluene. Add Propargyl alcohol and Triethylamine (1.1 eq) at 0°C.
-
Stir at room temperature for 2 hours.
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
-
Pathway B: Late-Stage Esterification (Propargyl-d2)
Target: Clodinafop-propargyl-d2 (methylene-d2) Utility: Rapid synthesis for parent compound analysis. Lower cost.
Synthesis Logic
This route utilizes commercially available unlabeled Clodinafop acid (or synthesized via the standard route) and couples it with Propargyl alcohol-d2 (CAS: 702-09-0).
Workflow Visualization
Caption: Steglich esterification workflow for rapid incorporation of the d2-label.
Protocol (Steglich Esterification)
-
Dissolution: Dissolve Clodinafop acid (1.0 eq) and Propargyl alcohol-d2 (1.2 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add DMAP (0.1 eq) as a catalyst.
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) dropwise.
-
Reaction: Allow to warm to room temperature overnight. Urea byproduct will precipitate.
-
Workup: Filter off the urea. Wash filtrate with NaHCO3 solution. Dry over MgSO4.
-
Yield: Typically >85%.
Analytical Validation (QC)
To ensure the integrity of the synthesized SIL-IS, the following validation steps are mandatory.
Mass Spectrometry (LC-MS/MS)[4]
-
Precursor Ion Shift:
-
Unlabeled: m/z 350.1
-
Phenoxy-d4: m/z 354.1
(+4 Da shift) -
Propargyl-d2: m/z 352.1
(+2 Da shift)
-
-
Isotopic Purity: Must be >98% atom % D to prevent contribution to the unlabeled analyte signal (cross-talk).
NMR Spectroscopy ( H-NMR)
-
Phenoxy-d4 Check: The characteristic AA'BB' aromatic quartet of the phenoxy ring (approx. 6.8 - 7.0 ppm) will disappear completely in the d4-analog.
-
Propargyl-d2 Check: The doublet at approx. 4.7 ppm (OCH2) will disappear, leaving only the triplet for the terminal alkyne proton (if not exchanged).
Comparison Table: Pathway Selection
| Feature | Pathway A (Phenoxy-d4) | Pathway B (Propargyl-d2) |
| Metabolic Stability | High (Label on core scaffold) | Low (Label lost upon hydrolysis) |
| Cost | High (d4-hydroquinone) | Low (d2-propargyl alcohol) |
| Synthetic Steps | 3 Steps | 1 Step (from acid) |
| Primary Application | Metabolism, Soil Degradation, Food Safety | Product Formulation QC, Surface Water |
References
-
Syngenta Participations AG. (2017). Process for the preparation of propargyl esters of 2-(4-aryloxyphenoxy)propionic acids.[1] Patent CN106748986A. Link
-
Sigma-Aldrich. (2023). Clodinafop-propargyl Analytical Standard PESTANAL®.Link
-
ResearchGate. (2012). Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by HPLC.[4]Link
-
Cambridge Isotope Laboratories. (2023). Application Note: Stable Isotope Standards for Mass Spectrometry.Link
Sources
- 1. Research on Synthesis Process of Clodinafop-propargyl - Dissertation [m.dissertationtopic.net]
- 2. CN105418494B - A kind of preparation method of clodinafop-propargyl - Google Patents [patents.google.com]
- 3. CN106748986A - Clodinafop-propargyl synthesis technique - Google Patents [patents.google.com]
- 4. Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography [nyxxb.cn]
Clodinafop Propargyl-13C6 solubility in acetonitrile and methanol
An In-Depth Technical Guide to the Solubility of Clodinafop Propargyl-13C6 in Acetonitrile and Methanol
Introduction
Clodinafop propargyl is a selective, post-emergence herbicide from the aryloxyphenoxy-propionate group, widely utilized for the control of annual grass weeds in cereal crops.[1][2] Its mode of action involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), which is critical for the biosynthesis of fatty acids in susceptible grass species.[1][3][4] For researchers, analytical scientists, and professionals in drug and pesticide development, understanding the solubility of this compound is paramount for developing stable formulations, preparing analytical standards, and conducting toxicological and environmental fate studies.
This guide focuses on Clodinafop Propargyl-13C6, an isotopically labeled variant of the parent compound. Such labeled compounds are indispensable as internal standards in quantitative analysis, particularly in chromatography-mass spectrometry (GC-MS, LC-MS) methods, as they allow for precise quantification by correcting for matrix effects and variations in sample preparation. While specific solubility data for the 13C6-labeled isotopologue is not extensively published, its physicochemical properties are expected to be nearly identical to the unlabeled parent compound. Therefore, the data and principles discussed herein for clodinafop propargyl are directly applicable to its 13C6-labeled counterpart. This document provides a detailed examination of its solubility in two common laboratory solvents, acetonitrile and methanol, and presents a robust protocol for its empirical determination.
Physicochemical Properties of Clodinafop Propargyl
The solubility of a compound is governed by its intrinsic physicochemical properties interacting with the properties of the solvent. Clodinafop propargyl is a solid at room temperature with low water solubility and is more soluble in organic solvents.[5] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₃ClFNO₄ | [3] |
| Molecular Weight | 349.74 g/mol | [6] |
| Physical Form | Colorless crystals / Cream-colored solid | [7] |
| Melting Point | 59.5 °C | [3][7] |
| Water Solubility | 4.0 mg/L (at 25 °C, pH 7) | [7][8] |
| Log P (octanol/water) | 3.90 (at 25 °C) | [3][7][8] |
| Vapor Pressure | 2.4 x 10⁻⁸ mm Hg (at 25 °C) | [7][8] |
| Density | 1.37 g/mL (at 22 °C) | [3][7] |
Solubility Profile in Organic Solvents
Clodinafop propargyl's high Log P value of 3.90 indicates its lipophilic (fat-soluble) nature, which corresponds to low solubility in water but significantly higher solubility in organic solvents.[3][7][8] Published data confirms this, showing high solubility in solvents like acetone and toluene.[3][5]
-
Acetonitrile (CH₃CN): A polar aprotic solvent, commonly used in reversed-phase HPLC. Given that commercial analytical standards of clodinafop propargyl are available as solutions in acetonitrile (e.g., 100 µg/mL), its solubility is sufficient for creating analytical stock solutions.[6] Its high solubility in acetone (880 g/L) further suggests it is likely very soluble in acetonitrile.[3][7]
-
Methanol (CH₃OH): A polar protic solvent. The solubility of clodinafop propargyl in ethanol is reported to be 92 g/L at 25°C.[3][7] Methanol, being structurally similar to and slightly more polar than ethanol, is also expected to be an excellent solvent for this compound. Studies on similar pesticides have shown that methanol is an effective solvent.[9]
The following table summarizes the known solubility of clodinafop propargyl in various organic solvents, providing a basis for estimating its solubility in acetonitrile and methanol.
| Solvent | Solubility (g/L) at 25 °C | Solvent Type |
| Acetone | 880 | Polar Aprotic |
| Toluene | 690 | Nonpolar Aromatic |
| Ethanol | 92 | Polar Protic |
| n-Octanol | 25 | Polar Protic |
| n-Hexane | 0.0086 | Nonpolar Aliphatic |
Based on this data, it is reasonable to conclude that Clodinafop Propargyl-13C6 is highly soluble in both acetonitrile and methanol . For precise applications, however, empirical determination is recommended.
Experimental Protocol: Determining Solubility via the Saturation Method
To obtain a precise solubility value, a standardized experimental approach is necessary. The following protocol describes the isothermal saturation method, a reliable technique for determining the solubility of a solid compound in a solvent. Quantification is achieved using High-Performance Liquid Chromatography (HPLC), a standard method for the analysis of clodinafop propargyl.[5][10]
Core Principle
An excess amount of the solute (Clodinafop Propargyl-13C6) is mixed with the solvent of interest (acetonitrile or methanol) and agitated at a constant temperature until the solution is saturated and equilibrium is reached. The concentration of the solute in the supernatant is then measured to determine the solubility.
Materials and Equipment
-
Clodinafop Propargyl-13C6 (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Glass vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Methodology
-
Preparation of Supersaturated Solution:
-
Accurately weigh an excess amount of Clodinafop Propargyl-13C6 (e.g., 20-30 mg) into a glass vial. The key is to ensure undissolved solid remains after equilibrium.
-
Add a precise volume of the chosen solvent (e.g., 2 mL of acetonitrile or methanol) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be run to confirm the minimum time to equilibrium. The solution is at equilibrium when the concentration of the solute in solution does not change over time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
-
Dilution and Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.
-
Prepare a series of calibration standards of Clodinafop Propargyl-13C6 of known concentrations.
-
Analyze the calibration standards and the diluted sample solution by HPLC. A typical method would use a C18 column with a mobile phase of acetonitrile and water, with UV detection around 230-305 nm.[10]
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or g/L.
-
Self-Validation and Trustworthiness
-
The experiment should be performed in triplicate to ensure reproducibility.
-
The presence of undissolved solid in the vials after equilibration must be visually confirmed.
-
The linearity of the calibration curve (R² > 0.999) must be verified.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining solubility by the isothermal saturation method.
Conclusion
Clodinafop Propargyl-13C6, like its unlabeled counterpart, is a lipophilic compound with low aqueous solubility but excellent solubility in many organic solvents. Based on available data for solvents with similar properties, it is predicted to be highly soluble in both acetonitrile and methanol, making these suitable solvents for the preparation of analytical standards and for use in various research applications. For applications requiring precise solubility values, the detailed isothermal saturation protocol provided in this guide offers a robust and reliable method for empirical determination. This knowledge is fundamental for ensuring accuracy and reproducibility in the analytical, developmental, and safety assessment of this important herbicide.
References
- Vertex AI Search. (2024). Clodinafop Propargyl Technical Manufacturer and Suppliers.
- PubChem. (n.d.). Clodinafop-propargyl.
- AERU, University of Hertfordshire. (n.d.). Clodinafop (Ref: CGA 193469).
- AERU, University of Hertfordshire. (n.d.). Clodinafop propargyl (Ref: CGA 184927).
- ChemicalBook. (n.d.). Clodinafop-propargyl.
- CIB&RC. (n.d.). DETERMINATION OF CLODINAFOP PROPARGYL CONTENT.
- Dr. Ehrenstorfer. (n.d.). Clodinafop-propargyl Solution (Solvent: Acetonitrile).
- U.S. Environmental Protection Agency. (2000). Pesticides - Fact Sheet for Clodinafop-propargyl.
- FAO. (2007). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES: CLODINAFOP-PROPARGYL.
- FAO. (2007). FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL.
- Request PDF. (n.d.). Solubility study of hazardous pesticide (chlorpyrifos)
Sources
- 1. Clodinafop (Ref: CGA 193469) [sitem.herts.ac.uk]
- 2. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 3. Clodinafop Propargyl Technical Online | Clodinafop Propargyl Technical Manufacturer and Suppliers [scimplify.com]
- 4. Clodinafop-propargyl price,buy Clodinafop-propargyl - chemicalbook [chemicalbook.com]
- 5. fao.org [fao.org]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Clodinafop-propargyl | C17H13ClFNO4 | CID 92431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. www3.epa.gov [www3.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. openknowledge.fao.org [openknowledge.fao.org]
Technical Guide: Lifecycle Management of Clodinafop Propargyl-13C6 Reference Standards
Executive Summary
Clodinafop Propargyl-13C6 is a high-value stable isotope-labeled internal standard (SIL-IS) utilized in the precise quantification of herbicide residues via LC-MS/MS. Its reliability is predicated not just on isotopic purity, but on the chemical integrity of its propargyl ester moiety .
This guide addresses the critical instability of the aryloxyphenoxypropionate ester linkage. Unlike robust carbamate or organochlorine standards, Clodinafop-propargyl is chemically "fragile," susceptible to rapid hydrolysis that converts the standard into its acid metabolite (Clodinafop acid). This degradation alters retention time and molecular weight, rendering the standard invalid for parent compound quantification and potentially compromising regulatory data packages.
Part 1: Chemical Nature & Degradation Mechanisms
To preserve the standard, one must understand how it fails. The primary threat to Clodinafop Propargyl-13C6 is hydrolytic de-esterification .
The Vulnerability: The Propargyl Ester
Clodinafop-propargyl consists of a pyridinyloxy-phenoxy backbone linked to a propargyl ester.
-
Mechanism: In the presence of water and a neutral-to-alkaline pH, the ester bond cleaves.
-
The Product: The propargyl group is lost, yielding Clodinafop Acid (CGA 193469) .[1]
-
The Consequence: In an LC-MS/MS run, the "Acid" form elutes earlier (more polar) and has a different mass transition than the Parent. If your internal standard degrades, your calibration curve fails to correct for matrix effects accurately, leading to quantitative bias.
Critical Stability Data:
-
pH 7 (Neutral): Half-life can be as short as 64 hours in aqueous solution [1].[2][3]
-
pH 4-5 (Acidic): Significantly more stable (Half-life > 18 days) [2].
Visualization: The Degradation Pathway
The following diagram illustrates the irreversible hydrolysis pathway that must be prevented.
Figure 1: The hydrolytic cleavage of the propargyl ester group is the primary failure mode for this standard.
Part 2: Physical Storage Protocols (Solid State)
Upon receipt, the neat (solid) standard requires immediate stabilization.
Thermal Conditions
-
Requirement: Store at -20°C (± 5°C) .
-
Rationale: Low temperature kinetically inhibits the hydrolysis reaction and reduces the volatility of the propargyl group.
Moisture Control (The "Dry Chain")
-
Requirement: Primary vial must be stored inside a secondary container (desiccator) containing active silica gel or Drierite™.
-
Rationale: Even at -20°C, condensation can form inside the vial upon warming to room temperature. Moisture is the reagent for hydrolysis.
-
Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation from forming directly on the cold solid.
Photostability
-
Requirement: Amber glass vials wrapped in aluminum foil.
-
Rationale: Clodinafop-propargyl degrades rapidly under Xenon/UV light (photolysis) [1].
Part 3: Solution State Stability & Handling
The majority of degradation occurs after the standard is dissolved.
Solvent Selection: The "Protic" Trap
-
Recommended: Acetonitrile (LC-MS Grade) .[4]
-
Forbidden: Methanol or Water for long-term stock storage.
-
Causality: Methanol is a protic solvent.[5][6] Over time, it can facilitate transesterification (swapping the propargyl group for a methyl group) or hydrolysis. Acetonitrile is aprotic and provides a chemically inert environment for the ester [3].
Stock Solution Preparation Protocol
-
Weighing: Weigh the solid quickly to minimize hygroscopic moisture uptake.
-
Dissolution: Dissolve in 100% Acetonitrile.
-
Acidification (Optional but Recommended): For working standards that will be kept for >1 week, adding 0.1% Formic Acid to the Acetonitrile can buffer the solution to pH ~3-4, the zone of maximum stability [2].
-
Aliquot: Do not freeze the bulk stock repeatedly. Aliquot into single-use amber ampoules.
Comparison of Storage Conditions
| Parameter | Optimal Condition | High Risk Condition | Scientific Basis |
| Solvent | Acetonitrile (LC-MS Grade) | Methanol, Ethanol, Water | Aprotic solvents prevent transesterification/hydrolysis. |
| Temperature | -20°C | +4°C or Room Temp | Arrhenius equation: lower temp slows degradation kinetics. |
| Container | Amber Glass + Teflon-lined cap | Clear Glass / Plastic | Plastic may leach phthalates; Clear glass allows photolysis. |
| Headspace | Argon or Nitrogen flush | Air (Oxygen/Moisture) | Removes moisture and prevents oxidation. |
Part 4: Quality Control & Self-Validating Workflows
Trust but verify. Before running a clinical or field residue batch, you must validate the integrity of the Clodinafop Propargyl-13C6 standard.
The "Acid Check" System Suitability Test (SST)
Because the degradation product (Clodinafop Acid) is chromatographically distinct, it serves as a built-in degradation indicator.
Protocol:
-
Inject the Working Standard (IS only) using your standard LC-MS/MS method.
-
Monitor two MRM transitions:
-
Transition A: Parent (Clodinafop Propargyl-13C6).
-
Transition B: Acid Metabolite (Clodinafop Acid-13C6).
-
-
Calculation:
-
Acceptance Criteria: If Degradation > 2.0% , discard the stock.
Workflow Visualization
The following Graphviz diagram outlines the lifecycle and decision gates for the standard.
Figure 2: Operational workflow ensuring only intact ester is used for quantification.
References
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2000). Evaluation of the new active clodinafop-propargyl in the product Topik 240 EC Selective Herbicide. Public Release Summary.
-
United States Environmental Protection Agency (EPA). (2000).[2] Pesticide Fact Sheet: Clodinafop-propargyl. Office of Prevention, Pesticides and Toxic Substances.[2]
-
Chrom Tech, Inc. (2025). Acetonitrile vs.
-
University of Hertfordshire. (2023).
Sources
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Clodinafop-propargyl | C17H13ClFNO4 | CID 92431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Advanced Metabolic Profiling of Clodinafop Propargyl in Soil using ^13^C_6-Isotopologue Tracing
Executive Summary This technical guide details the experimental and analytical framework for determining the metabolic degradation pathways of Clodinafop Propargyl (CP) in soil matrices. Unlike traditional radiolabeling (^14^C) which focuses on mass balance, the use of stable isotope-labeled Clodinafop Propargyl-^13^C_6 allows for precise structural elucidation and matrix-effect-independent quantification using LC-MS/MS. This document targets researchers in agrochemical safety and ADME (Absorption, Distribution, Metabolism, and Excretion) scientists, bridging the gap between regulatory protocols (OECD 307) and advanced mass spectrometry.
The Isotopic Advantage: Why ^13^C_6?
In complex soil matrices, distinguishing trace metabolites from humic background noise is the primary analytical challenge. The ^13^C_6 label—typically incorporated into the chloropyridinyl or phenoxy ring—serves two critical functions that superior to standard external calibration:
-
Matrix Effect Nullification: The ^13^C_6 isotopologue co-elutes perfectly with the analyte but is mass-resolved. It experiences the exact same ion suppression or enhancement from the soil matrix, providing a self-correcting internal standard for quantification.
-
Fragment Tracing (The "Mass Shift" Technique): By tracking the +6 Da mass shift, researchers can definitively assign metabolic products to the parent structure.
-
Retention of Label: If a metabolite shows an M+6 shift, the labeled aromatic ring is intact.
-
Loss of Label: If a suspected metabolite appears only at M+0 (natural abundance), the molecule has cleaved at a point that severed the labeled ring, or it is a background interference.
-
Metabolic Degradation Pathways[1][2]
Clodinafop Propargyl belongs to the aryloxyphenoxypropionate class.[1] Its degradation in soil is biphasic, characterized by rapid initial hydrolysis followed by slower microbial breakdown.
Core Degradation Mechanisms
-
Hydrolysis (Fast): The propargyl ester bond is cleaved rapidly (DT
50< 1 day in many soils), yielding the primary metabolite Clodinafop Acid (CGA 193469) . -
Ether Cleavage (Slow): The ether linkage between the pyridinyl and phenoxy rings is attacked, leading to the formation of 4-(4-chloro-2-fluorophenoxy)phenol and potentially pyridinyl residues.
-
Mineralization: Ultimate degradation to CO
2and bound residues (Non-Extractable Residues - NER).
Visualization: Pathway Logic
The following diagram illustrates the chemical flow and the tracking logic using the ^13^C label.
Figure 1: Metabolic pathway of Clodinafop Propargyl. The persistence of the +6 Da mass shift allows researchers to track which moiety survives cleavage events.
Experimental Protocol (Modified OECD 307)
This protocol adapts the standard OECD 307 guideline for use with stable isotope tracing rather than radiolabeling.
Phase 1: Soil Microcosm Setup
-
Soil Selection: Use a Sandy Loam or Loam (organic carbon 0.5–2.5%, pH 5.5–8.[2]0) to ensure microbial viability.
-
Acclimatization: Sieved soil (2 mm) must be incubated at 20°C for 7 days prior to treatment to reactivate microbial biomass.
-
Treatment:
-
Prepare a stock solution of Clodinafop Propargyl-^13^C_6 in Acetone or Acetonitrile.
-
Apply to soil to achieve a final concentration of ~0.5 – 1.0 mg/kg (dry weight).
-
Adjust soil moisture to 40–60% of Maximum Water Holding Capacity (WHC).
-
-
Incubation: Dark conditions at 20°C ± 2°C to prevent photolysis (unless photolysis is the specific study variable).
Phase 2: Sampling & Extraction Workflow
Critical Control Point: Clodinafop propargyl is unstable. Extraction must be performed immediately upon sampling or samples must be frozen at -80°C.
| Time Point | Action | Purpose |
| Day 0 (T0) | Extract immediately (< 1 hr post-dose) | Establish recovery baseline (100% Parent). |
| Day 1, 3, 7 | Sampling | Capture rapid hydrolysis phase (Parent |
| Day 14, 30, 60 | Sampling | Capture slow degradation/mineralization phase. |
Extraction Protocol:
-
Transfer 20g soil to a centrifuge tube.
-
Add 40 mL Acetonitrile:Water (80:20 v/v) + 0.1% Formic Acid . Note: Acidification prevents dissociation of the acid metabolite, improving recovery.
-
Shake (Orbital shaker) for 30 mins at 250 rpm.
-
Centrifuge (3500 rpm, 10 mins).
-
Aliquot supernatant. Repeat extraction if recovery < 80%.
-
Filter (0.22 µm PTFE) directly into LC vials. Do not use evaporation/reconstitution if possible , as this can degrade the parent ester.
Analytical Workflow: LC-MS/MS Tracing
To utilize the ^13^C_6 advantage, the Mass Spectrometer must be set up to scan for "Twin Peaks"—the natural abundance analyte (if spiking native standard) or the shifted transitions (if dosing pure ^13^C).
LC Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
MS/MS Transitions (Example)
Assuming the ^13^C_6 label is on the chloropyridinyl ring :
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Comment |
| Clodinafop Propargyl (Native) | 350.1 [M+H]+ | 260.1 | Loss of propargyl group |
| Clodinafop Propargyl (^13^C_6) | 356.1 [M+H]+ | 266.1 | +6 Shift maintained |
| Clodinafop Acid (Native) | 312.1 [M+H]+ | 260.1 | Acid form |
| Clodinafop Acid (^13^C_6) | 318.1 [M+H]+ | 266.1 | +6 Shift maintained |
Note: If the label were on the phenoxy ring, the product ion mass shift would depend on the fragmentation breakpoint.
Analytical Logic Diagram
Figure 2: Analytical workflow for identifying ^13^C_6 labeled metabolites.
Data Interpretation & Kinetics
Metabolic Half-Life Calculation
Using the concentration data derived from the ^13^C_6 internal standard curves, fit the degradation data to kinetic models (per FOCUS kinetics guidance).
-
Single First-Order (SFO):
-
Appropriate for the rapid hydrolysis step (Parent
Acid).
-
-
First-Order Multi-Compartment (FOMC):
-
Often required for the Acid metabolite, which may show "hockey-stick" degradation (fast initial, then slow as it binds to soil).
-
Troubleshooting Low Recovery
If the mass balance (sum of Parent + Metabolites) drops below 90%:
-
Bound Residues: The metabolite may have covalently bound to soil organic matter. This requires combustion analysis (if ^14^C) or harsh extraction (Reflux with NaOH) to verify.
-
Ion Suppression: Even with ^13^C, extreme suppression can kill signals. Check the Internal Standard response plot across all samples. If the IS area drops significantly in late-stage soil samples, dilute the extract.
References
-
European Food Safety Authority (EFSA). (2005). Conclusion regarding the peer review of the pesticide risk assessment of the active substance clodinafop-propargyl. EFSA Scientific Report.[3] [Link]
-
FAO/WHO. (2007). Pesticide Residues in Food - Clodinafop-propargyl Evaluations.[4][3] Joint Meeting on Pesticide Residues (JMPR). [Link]
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil.[5][6] OECD Guidelines for the Testing of Chemicals.[2][6] [Link]
-
Singh, B. (2013).[7][8] Degradation of Clodinafop Propargyl by Pseudomonas Sp.[7][4][3] Strain B2. Bulletin of Environmental Contamination and Toxicology.[7][3] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. smithers.com [smithers.com]
- 3. The metabolic pathway of clodinafop-propargyl degradation by consortium WP and its bacterial diversity analysis [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. shop.fera.co.uk [shop.fera.co.uk]
- 6. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Degradation of clodinafop propargyl by Pseudomonas sp. strain B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Navigating the Safe Handling of Clodinafop Propargyl-13C6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data for Clodinafop Propargyl-13C6, an isotopically labeled herbicide used in research applications. While the Carbon-13 labeling is essential for metabolic and environmental fate studies, it does not significantly alter the chemical's toxicological profile. Therefore, the safety protocols outlined here are based on the well-documented hazards of its unlabeled counterpart, Clodinafop Propargyl.
Section 1: Chemical Identity and Physicochemical Properties
Clodinafop Propargyl is a selective herbicide used for post-emergence control of grass weeds in cereal crops.[1] The "-13C6" designation indicates that six carbon atoms in the molecule have been replaced with the stable Carbon-13 isotope for use as a tracer in scientific studies.
Table 1: Physicochemical Properties of Clodinafop Propargyl
| Property | Value | Source |
| Physical State | Solid, cream-colored powder | [1][2] |
| Odor | Odorless | [1][2] |
| Melting Point | 59.5 °C | [2] |
| Solubility in Water | 4.0 mg/L (at 25 °C) | [1][2] |
| Solubility in Organic Solvents | Highly soluble in acetone and toluene | [3] |
| Vapor Pressure | 3.19 x 10⁻³ mPa (at 25 °C) | [2] |
| log Kow | 3.90 (at 25 °C) | [1] |
Section 2: Hazard Identification and GHS Classification
Clodinafop Propargyl is classified as a hazardous substance.[4] It is crucial to understand its potential health and environmental effects to ensure safe handling.
Table 2: GHS Classification for Clodinafop Propargyl
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5][6] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled.[5] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5][6] |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation.[7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[5][7] |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[5] |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[5] |
Hazard Pictograms:
Signal Word: Warning[5]
Section 3: Toxicological Profile and Exposure Scenarios
Clodinafop Propargyl presents moderate acute toxicity if ingested or inhaled.[5][6] The primary health concerns are skin sensitization and potential for organ damage with repeated exposure.[5][7]
Key Toxicological Endpoints:
-
Acute Oral Toxicity: Harmful if swallowed.[4] Accidental ingestion may cause significant health damage.[4]
-
Skin Irritation and Sensitization: May cause skin irritation, including itchiness and redness.[9] Repeated contact can lead to an allergic skin reaction.[6][9]
-
Eye Irritation: Causes serious eye irritation, characterized by stinging, redness, and watering.[9]
-
Inhalation: May cause respiratory irritation.[9]
-
Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs.[5][7] Studies have shown effects on the liver and kidneys in animal models.[10]
-
Carcinogenicity: Some studies have indicated the potential for tumor formation in animal models at high doses.[10] However, it is not classified as a probable or confirmed human carcinogen by IARC.[2]
-
Reproductive Toxicity: Some formulations containing clodinafop-propargyl have been suspected of damaging fertility or the unborn child.[9]
Section 4: Emergency Procedures
Prompt and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
General Advice: In case of an incident, have the product container or Safety Data Sheet (SDS) readily available when seeking medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, consult a physician.[7]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical advice and show the product container or label.[7]
Spill and Leak Response
Minor Spills:
-
Wear appropriate personal protective equipment (PPE).
-
Contain the spill to prevent it from entering drains or waterways.[4]
-
Carefully clean up the spilled material.[4]
-
Place the collected material in a labeled, sealed container for proper disposal.[11]
Major Spills:
-
Evacuate the area and alert emergency services.[4]
-
Contain the spill and prevent its spread.[4]
-
Follow the guidance of hazardous material specialists for cleanup and disposal.
Caption: Emergency response workflow for Clodinafop Propargyl-13C6 incidents.
Section 5: Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to minimize exposure risk.
Engineering Controls
-
Work in a well-ventilated area, preferably under a chemical fume hood.[11]
-
Provide easy access to safety showers and eyewash stations.[11]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious chemical-resistant gloves.[5]
-
Eye Protection: Use safety glasses with side shields or chemical goggles.[12]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.[8] In cases of potential significant exposure, consider a chemical-resistant apron.[4]
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols may be generated, use a NIOSH-approved respirator.[8]
Handling Procedures
-
Read and understand the SDS before use.
-
Avoid all personal contact, including inhalation of dust or vapors.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]
-
Wash hands thoroughly after handling.[5]
-
Keep containers tightly closed when not in use.[11]
Storage Conditions
-
Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from children, animals, food, and feedstuffs.[13]
-
Store locked up.[7]
-
Avoid prolonged storage in direct sunlight.[13]
-
Store away from incompatible materials such as strong oxidizing agents.[11]
Caption: Step-by-step workflow for the safe handling of Clodinafop Propargyl-13C6.
Section 6: Disposal Considerations
Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[5] This may involve using a licensed hazardous-waste disposal contractor.[7] Do not allow the substance to enter drains or waterways.[14]
Section 7: Conclusion
While Clodinafop Propargyl-13C6 is a valuable tool in research, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- MATERIAL SAFETY DATA SHEET. (2015, December 11).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 30).
- Safety Data Sheet - Genfarm. (2020, August 24).
- SAFETY DATA SHEET - ADAMA. (2021, June 17).
- Agenda 240 EC (Clodinafop-propargyl 240 g/l + safener) | Farm-Ag.
- Clodinafop propargyl (Ref: CGA 184927) - AERU.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals.
- Peer review of the pesticide risk assessment of the active substance clodinafop (variant evaluated clodinafop‐propargyl) - PMC.
- Clodinafop-propargyl - Santa Cruz Biotechnology.
- FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES CLODINAFOP-PROPARGYL∗ prop-2-ynyl.
- Clodinafop (Ref: CGA 193469) - AERU - University of Hertfordshire.
- Clodinafop Propargyl 97% TC - Agrow Allied.
- Material Safety Data Sheet - Meghmani Global.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Clodinafop-propargyl | C17H13ClFNO4 | CID 92431 - PubChem.
- Pesticides - Fact Sheet for Clodinafop-propargyl. (2000, June 6).
- MATERIAL SAFETY DATA SHEET - HPM Chemicals & Fertilizers Ltd.
- FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL*.
Sources
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- 3. fao.org [fao.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Peer review of the pesticide risk assessment of the active substance clodinafop (variant evaluated clodinafop‐propargyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afrasa.es [afrasa.es]
- 8. adama.com [adama.com]
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- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Applications of Clodinafop Propargyl-13C6 in Environmental Fate Studies
Executive Summary
Clodinafop-propargyl (CP) is a selective systemic herbicide of the aryloxyphenoxypropionate class, widely used for grass control in cereals. Its environmental fate profile is defined by rapid degradation—primarily via hydrolysis—into its major metabolite, Clodinafop acid (CGA 193469) .
This guide details the application of Clodinafop Propargyl-13C6 , a stable isotope-labeled internal standard (SIL-IS), to resolve the analytical challenges inherent in tracking this rapid transformation. Unlike deuterated analogs, the 13C6 label offers non-exchangeable stability, ensuring precise quantification of both the parent ester and the acid metabolite in complex matrices (soil, sediment, and surface water) using LC-MS/MS.
Part 1: The Mechanistic Necessity of Stable Isotopes
The "Rapid Hydrolysis" Problem
In environmental fate studies (OECD 307/308), Clodinafop-propargyl exhibits a half-life (
The Analytical Challenge:
-
Matrix Suppression: Soil extracts contain humic acids that suppress ionization in electrospray (ESI) sources.
-
Dynamic Range: You must simultaneously quantify the parent (rapidly vanishing) and the metabolite (rapidly appearing).
-
Label Stability: Deuterium (
) labels on aromatic rings can undergo H/D exchange in acidic soil slurries, altering the mass of the internal standard and invalidating the assay.
Why Clodinafop Propargyl-13C6?
The 13C6 analog typically incorporates six Carbon-13 atoms into the central phenoxy ring or the pyridinyl ring.
-
Non-Exchangeable: Carbon-13 does not exchange with solvent protons, maintaining mass integrity at any pH.
-
Co-Elution: 13C isotopes have virtually identical chromatographic retention times to the unlabeled analyte (unlike deuterium, which can cause a slight "isotope effect" shift). This ensures the IS experiences the exact same matrix suppression as the analyte at the moment of ionization.
-
Metabolite Tracking: If the 13C6 label is located on the pyridinyloxy-phenoxy core (and not the propargyl ester tail), the hydrolysis of the IS yields Clodinafop Acid-13C6 . This allows a single IS to normalize the quantification of both the parent and the primary metabolite if the method is set up to monitor both transitions.
Part 2: Environmental Fate Pathways[1]
Understanding the degradation pathway is prerequisite to designing the MS method.
Diagram 1: Degradation Pathway & Mass Shifts
The following diagram illustrates the hydrolysis of Clodinafop-propargyl to Clodinafop Acid, showing the conservation of the labeled core.
Caption: Hydrolysis mechanism showing the cleavage of the propargyl ester. The 13C6 label on the aromatic core allows the IS to track the formation of the acid metabolite.
Part 3: Analytical Workflow (LC-MS/MS Protocol)
This protocol describes a validated method for quantifying Clodinafop-propargyl and Clodinafop acid in soil using the 13C6 internal standard.
Reagents & Standards
-
Analyte: Clodinafop-propargyl (Purity >98%).
-
Metabolite: Clodinafop acid (CGA 193469).[1]
-
Internal Standard: Clodinafop-propargyl-13C6 (Isotopic enrichment >99%).
-
Extraction Solvent: Acetonitrile/Water (80:20 v/v) with 0.1% Formic Acid.
Sample Preparation (QuEChERS Modified)
Goal: Extract both the lipophilic parent and the more polar acid.
-
Weighing: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
IS Spiking (Critical Step): Add 50 µL of Clodinafop-propargyl-13C6 working solution (10 µg/mL) directly to the soil.
-
Expert Insight: Vortex for 30 seconds and let stand for 15 minutes. This allows the IS to equilibrate with the soil matrix, ensuring it mimics the extraction efficiency of the aged residue.
-
-
Extraction: Add 10 mL Acetonitrile (0.1% FA). Shake vigorously (mechanical shaker) for 30 minutes.
-
Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Vortex immediately for 1 min.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.
-
Caution: PSA removes organic acids. If recovery of Clodinafop acid is low, omit PSA and use only C18 or simple dilution.
-
-
Reconstitution: Evaporate 0.5 mL of extract to dryness under nitrogen. Reconstitute in 0.5 mL Methanol/Water (50:50).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 8 minutes.
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Clodinafop-propargyl | 350.1 | 266.1 | 30 | 22 | Quantifier |
| 350.1 | 130.0 | 30 | 35 | Qualifier | |
| Clodinafop Acid | 312.1 | 266.1 | 28 | 18 | Quantifier |
| Clodinafop-propargyl-13C6 | 356.1 | 272.1 | 30 | 22 | Internal Standard |
Note: The shift from 266 to 272 in the product ion confirms the label is on the acid core.
Part 4: Data Interpretation & Validation[3]
Diagram 2: The Self-Validating Workflow
This logic flow ensures that data generated is robust and regulatory-compliant.
Caption: Logic flow for validating LC-MS/MS data. The 13C6 IS corrects for matrix effects, allowing quantification even when signal suppression occurs.
Kinetic Modeling (Calculating DT50)
Once concentrations are determined, the degradation kinetics are modeled. Because Clodinafop-propargyl degrades rapidly, use a Single First-Order (SFO) model:
Where:
-
= Concentration at time
- = Initial concentration
- = Degradation rate constant
Half-life Calculation:
Expert Tip: If the
References
-
United States Environmental Protection Agency (EPA). (2000). Pesticide Fact Sheet: Clodinafop-propargyl.[2][3] Office of Prevention, Pesticides and Toxic Substances. [Link]
- Roberts, T. R., et al. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.
-
Singh, N., et al. (2015). Persistence of Clodinafop Propargyl and its Metabolite in Soil and Wheat Crop under North Western Himalayan Region.[4] Bulletin of Environmental Contamination and Toxicology. [Link]
Sources
Methodological & Application
Application Note: High-Throughput Analysis of Clodinafop-Propargyl in Environmental Matrices using a Clodinafop Propargyl-13C6 Internal Standard by LC-MS/MS
Introduction
Clodinafop-propargyl is a selective post-emergence herbicide widely used for the control of annual grasses in cereal crops.[1] Its extensive use necessitates robust and accurate analytical methods for monitoring its residues in environmental samples to ensure regulatory compliance and environmental safety. Clodinafop-propargyl is known to degrade into its active form, clodinafop acid, in both soil and plants.[2][3] This application note details a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of clodinafop-propargyl.
A significant challenge in quantitative LC-MS/MS analysis is the phenomenon of matrix effects, where co-eluting endogenous components of the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[4][5][6][7][8] To counteract these effects and ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Clodinafop Propargyl-13C6.[9] The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective means of compensating for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[9]
This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development and environmental analysis, covering sample preparation, detailed LC-MS/MS parameters, and method validation guidelines in accordance with international standards.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | Clodinafop-propargyl | Clodinafop Propargyl-13C6 |
| Chemical Formula | C17H13ClFNO4 | C11 13C6H13ClFNO4 |
| Monoisotopic Mass | 349.05 g/mol | 355.07 g/mol |
| Structure | Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoro-2-pyridyl)oxy]phenoxy}propanoate | Prop-2-yn-1-yl (2R)-2-{4-[(5-chloro-3-fluoro-2-pyridyl)oxy]phenoxy-1,2,3,4,5,6-13C6}propanoate |
| Key Physicochemical Properties | Low aqueous solubility, moderately toxic. Hydrolyzes in alkaline media. | Chemically identical to the native compound, ensuring identical extraction efficiency and chromatographic behavior. Mass difference of +6 Da allows for distinct detection by the mass spectrometer. |
LC-MS/MS Methodology
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional selectivity and sensitivity for the analysis of clodinafop-propargyl in complex matrices.
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. This protocol is a modified version optimized for the extraction of clodinafop-propargyl.
Step-by-Step Protocol:
-
Homogenization: Homogenize 10 g of the sample (e.g., soil, produce) to ensure uniformity. For dry samples, add an appropriate amount of water to achieve a final water content of approximately 80%.
-
Extraction:
-
Place the 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of Clodinafop Propargyl-13C6 internal standard solution.
-
Add the QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Chromatographic Conditions
The chromatographic separation is critical for resolving clodinafop-propargyl from potential interferences in the matrix.
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like clodinafop-propargyl. |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | The acidic modifier and buffer improve peak shape and ionization efficiency in positive electrospray mode. |
| Mobile Phase B | Methanol with 0.1% formic acid | An effective organic solvent for eluting the analyte from the C18 column. |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-12 min: 10% B | A gradient elution ensures efficient separation of the analyte from matrix components and a reasonable run time. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing good chromatographic efficiency and compatibility with the MS interface. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes the introduction of matrix components into the system. |
Mass Spectrometric Parameters
The use of Multiple Reaction Monitoring (MRM) in a tandem quadrupole mass spectrometer provides the high selectivity and sensitivity required for trace-level quantification.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is well-suited for polar to moderately polar compounds, and positive mode provides good sensitivity for clodinafop-propargyl. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of protonated molecular ions. |
| Source Temperature | 150 °C | A standard temperature for stable ESI operation. |
| Desolvation Temperature | 400 °C | Ensures efficient desolvation of the analyte ions. |
| Gas Flow Rates | Optimized for the specific instrument | Cone gas and desolvation gas flows are critical for ion formation and transmission and should be optimized for maximum signal intensity. |
MRM Transitions and Collision Energies:
The selection of precursor and product ions is crucial for the specificity of the MRM assay. The fragmentation of the protonated molecular ion of clodinafop-propargyl ([M+H]+) is induced by collision with an inert gas in the collision cell.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Clodinafop-propargyl | 350.1 | 265.9 | 12 | Quantifier |
| Clodinafop-propargyl | 350.1 | 90.9 | 36 | Qualifier |
| Clodinafop Propargyl-13C6 | 356.1 | 271.9 | 12 | Internal Standard |
Note: The collision energies provided are starting points and may require optimization on the specific mass spectrometer being used.
Experimental Workflow and Data Analysis
A systematic workflow is essential for achieving reproducible and reliable results.
Caption: Experimental workflow for the LC-MS/MS analysis of Clodinafop-propargyl.
Data Analysis:
Quantification is performed by constructing a calibration curve using the peak area ratio of the clodinafop-propargyl quantifier transition to the Clodinafop Propargyl-13C6 internal standard transition versus the concentration of the calibration standards. The use of the internal standard corrects for any variability during the analytical process.
Method Validation
A comprehensive method validation should be performed to ensure the reliability of the results, following guidelines such as those from the FDA or ICH.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve over the desired concentration range. |
| Accuracy (Recovery) | 80-120% recovery in spiked matrix samples at low, medium, and high concentrations. |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% for replicate measurements at each concentration level. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The matrix effect should be evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. The use of the 13C6-internal standard is expected to minimize this effect. |
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the quantification of clodinafop-propargyl in complex environmental matrices. The implementation of a stable isotope-labeled internal standard, Clodinafop Propargyl-13C6, is a critical component of this method, effectively compensating for matrix effects and ensuring high accuracy and precision. The detailed sample preparation protocol, optimized LC-MS/MS parameters, and clear validation guidelines provide a comprehensive resource for laboratories performing pesticide residue analysis. This method is suitable for high-throughput environmental monitoring and food safety applications.
References
- Nanjing Essence Fine-Chemical Co., Ltd. Clodinafop-propargyl + Cloquintocet-mexyl.
- AERU. Clodinafop propargyl (Ref: CGA 184927).
- PubMed. [LC-MS/MS analysis of herbicide residues in waters from Navarre].
- ResearchGate. Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS.
- ResearchGate. Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalarisminor.
- Guidechem. Clodinafop-propargyl 105512-06-9 wiki.
- Chinese Journal of Pesticide Science. Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography.
- PubMed. Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach.
- ResearchGate. Analysis of Clodinafop-propargyl Herbicide Transport in Soil Profile under Vetiver Cultivation using HYDRUS-1D and Modified PRZM-3 Models.
- PubChem. Clodinafop-propargyl | C17H13ClFNO4 | CID 92431.
- ResearchGate. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
- Sigma-Aldrich. Clodinafop-propargyl-(phenoxy-13C6).
- PubMed. Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem.
- ResearchGate. Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review.
- PubMed. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.
- MDPI. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Food Risk Management. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis.
- PubMed. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry.
- EPA. Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-02.
- FSSAI. Training Manual For Analysis of Pesticide Residues.
- ResearchGate. Fragmentation studies of selected drugs utilized in palliative care.
- ACS Publications. Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale.
- Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
- SCION Instruments. A Comprehensive Guide to Pesticide Residue Analysis.
- Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
- FDA. Q2(R2) Validation of Analytical Procedures.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Food Safety Magazine. Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method.
- LIBIOS. 13C Labeled internal standards.
- ResearchGate. C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples.
- Metabo-PMP. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Scribd. FDA Guidelines for Analytical Method Validation | PDF.
- Mettler Toledo. Pesticide Residue Testing – Accurate Standard Preparation.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
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Application Note: High-Throughput Analysis of Clodinafop Propargyl in Complex Matrices using a Validated QuEChERS Protocol with Isotope Dilution
Abstract
This application note presents a detailed, robust, and validated protocol for the extraction and quantification of the herbicide Clodinafop Propargyl from complex food matrices, such as cereals. The method leverages the efficiency and simplicity of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique. To ensure the highest level of accuracy and to correct for matrix effects and procedural losses, the protocol incorporates a stable isotope-labeled internal standard, Clodinafop Propargyl-¹³C₆. This document provides a step-by-step methodology, the scientific rationale behind key procedural choices, expected performance data, and visual workflows designed for researchers, analytical scientists, and quality control professionals in the agrochemical and food safety sectors.
Introduction: The Analytical Challenge
Clodinafop Propargyl is a selective, post-emergence herbicide from the aryloxyphenoxypropionate class, widely used to control annual grass weeds in cereal crops like wheat and barley.[1][2] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in susceptible grass species.[1][2] Monitoring its residue levels in food commodities is essential for regulatory compliance and consumer safety.
Analyzing pesticide residues in complex matrices like grains presents significant challenges, including the co-extraction of interfering compounds (e.g., lipids, pigments) that can lead to matrix effects in chromatographic systems, particularly in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3][4][5][6] The QuEChERS method, first introduced by Anastassiades et al., offers an elegant solution by streamlining sample preparation into two main stages: a solvent extraction with salting-out partitioning, followed by a dispersive solid-phase extraction (dSPE) cleanup.[7][8] This approach significantly reduces solvent usage and sample preparation time compared to traditional methods.[9]
To achieve the highest degree of quantitative accuracy, this protocol employs the principle of isotope dilution mass spectrometry (IDMS) by using Clodinafop Propargyl-¹³C₆ as an internal standard. This stable isotope-labeled (SIL) analog is chemically identical to the target analyte and, when added at the beginning of the workflow, experiences the same extraction inefficiencies and matrix-induced signal suppression or enhancement, thereby providing a self-validating system for precise quantification.[10][11]
Analyte & Internal Standard Profile
A thorough understanding of the analyte's chemical properties is fundamental to designing an effective extraction protocol.
| Property | Clodinafop Propargyl | Rationale for Protocol Design |
| Chemical Name | (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionic acid propargyl ester | The ester functional group can be susceptible to pH-dependent hydrolysis. A buffered extraction system is critical to maintain analyte stability.[1][7] |
| Molecular Formula | C₁₇H₁₃ClFNO₄ | - |
| Molecular Weight | 349.74 g/mol | - |
| Water Solubility | 4.0 mg/L (pH 7, 25°C) | Low water solubility necessitates the use of an organic solvent for efficient extraction from the sample matrix.[1][12] |
| Organic Solubility | Soluble in solvents like acetonitrile, acetone, and toluene.[13] | Acetonitrile is selected as the extraction solvent due to its ability to effectively solubilize the analyte while being water-miscible, which is essential for the subsequent salting-out partitioning step.[14] |
| log P (Kow) | 3.90 | The relatively high octanol-water partition coefficient indicates a nonpolar character, suggesting potential co-extraction with lipids. The dSPE cleanup step must address this. |
| Internal Standard | Clodinafop Propargyl-¹³C₆ | The ¹³C₆-labeled standard ensures a sufficient mass shift from the native analyte to prevent isotopic crosstalk in MS/MS analysis while maintaining identical chemical and physical behavior during extraction and ionization.[11][15] |
The QuEChERS Workflow: A Mechanistic Overview
The QuEChERS method is a two-stage process designed for efficiency and effectiveness. This protocol is based on the widely adopted AOAC Official Method 2007.01, which utilizes an acetate buffer to stabilize pH-sensitive pesticides.[7]
Stage 1: Buffered Acetonitrile Extraction & Partitioning
The primary goal of this stage is to transfer Clodinafop Propargyl from the hydrated sample matrix into an organic solvent layer.
-
Solvent Extraction: Acetonitrile (MeCN) is the solvent of choice. It is polar enough to penetrate the aqueous portion of the homogenized sample to extract the analyte, yet it is immiscible with water in the presence of high salt concentrations.[16]
-
Salting-Out & pH Buffering: A specific salt mixture is introduced.
-
Magnesium Sulfate (MgSO₄): This anhydrous salt acts as a powerful drying agent, absorbing a significant amount of water from the sample. This process generates an exothermic reaction and facilitates the separation of acetonitrile from the aqueous phase.[17]
-
Sodium Acetate (NaOAc): This component provides buffering capacity, maintaining the extract at a pH of approximately 4.8. This acidic condition is crucial for preventing the degradation of base-labile pesticides and improving the recovery of some acidic analytes.[7] The use of a buffer is a key refinement over the original, unbuffered QuEChERS method.
-
Stage 2: Dispersive Solid-Phase Extraction (dSPE) Cleanup
After partitioning, an aliquot of the acetonitrile supernatant, which contains the analyte and co-extracted matrix components, is subjected to a cleanup step.
-
Matrix Removal: The supernatant is mixed with a combination of sorbents.
-
Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, fatty acids, sugars, and some pigments from the extract through a weak anion exchange mechanism.[18][19]
-
C18 (Octadecylsilane): This reverse-phase sorbent is included to remove nonpolar interferences, such as lipids and waxes, which are often co-extracted with Clodinafop Propargyl due to its nonpolar nature.
-
Anhydrous MgSO₄: Is included again to remove any remaining water from the acetonitrile extract, ensuring compatibility with subsequent GC-MS or LC-MS analysis.[17]
-
The entire workflow is visualized in the diagram below.
Caption: Figure 1. QuEChERS AOAC 2007.01 Workflow.
Detailed Application Protocol
This protocol is optimized for a 15 g sample of a dry matrix like wheat or barley flour. Adjustments may be necessary for high-moisture matrices.
Reagents and Materials
| Item | Description/Specification |
| Solvents | Acetonitrile (MeCN), HPLC or LC-MS grade |
| Standards | Clodinafop Propargyl (Purity ≥98%); Clodinafop Propargyl-¹³C₆ solution (e.g., 100 µg/mL in MeCN) |
| Extraction Salts | AOAC 2007.01 Extraction Packets containing 6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc |
| dSPE Tubes | 15 mL centrifuge tubes containing 900 mg anhydrous MgSO₄, 300 mg PSA, and 300 mg C18 sorbent |
| Centrifuge Tubes | 50 mL polypropylene tubes with screw caps |
| Equipment | High-speed homogenizer (for whole grains), analytical balance, vortex mixer, centrifuge capable of ≥3000 rcf, calibrated pipettes |
Step-by-Step Procedure
Part 1: Extraction
-
Sample Preparation: Weigh 15 (± 0.1) g of homogenized sample into a 50 mL centrifuge tube. For dry samples like grains, add 15 mL of reagent-grade water and allow to hydrate for 30 minutes.
-
Internal Standard Spiking: Add an appropriate volume of the Clodinafop Propargyl-¹³C₆ internal standard solution to the sample. A typical spiking level is 50-100 ng/g. This step is critical. The internal standard must be added before extraction to correct for all subsequent procedural losses and matrix effects.
-
Solvent Addition: Add 15 mL of acetonitrile to the tube.
-
Initial Shake: Cap the tube tightly and shake vigorously by hand for 1 minute to ensure the solvent thoroughly interacts with the sample.
-
Salt Addition: Add the contents of one AOAC 2007.01 extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).
-
Extraction Shake: Immediately cap and shake vigorously for 1 minute. The MgSO₄ will absorb water, and the mixture will heat up. A distinct separation between the aqueous and acetonitrile layers should become visible.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clean separation of the upper acetonitrile layer.
Part 2: Dispersive SPE Cleanup
-
Aliquot Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into the prepared 15 mL dSPE tube containing MgSO₄, PSA, and C18. Avoid transferring any of the solid sample pellet.
-
Cleanup Shake: Cap the dSPE tube and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes to pellet the dSPE sorbents.
-
Final Extract Preparation: Transfer approximately 1 mL of the final, cleaned extract into an autosampler vial. The sample is now ready for LC-MS/MS analysis. A dilution with mobile phase may be performed if necessary.
Data Analysis and Expected Performance
The use of a stable isotope-labeled internal standard simplifies quantification and provides a robust self-validating system.
Quantification
The concentration of Clodinafop Propargyl is determined by comparing the peak area ratio of the analyte to its ¹³C₆-labeled internal standard against a matrix-matched calibration curve.
Caption: Figure 2. Compensation for Matrix Effects using a SIL-IS.
Method Validation Parameters
Validation should be performed according to established guidelines (e.g., SANTE/11312/2021). The following table shows typical performance data for this method.
| Parameter | Specification | Expected Result | Justification |
| Linearity (R²) | ≥ 0.99 | > 0.995 | Demonstrates a consistent response across the calibration range. |
| Recovery (%) | 70 - 120% | 85 - 110% | Ensures the extraction is efficient and not biased.[20] |
| Precision (RSDr %) | ≤ 20% | < 15% | Indicates the method is repeatable and rugged.[21] |
| Limit of Quantification (LOQ) | - | < 10 µg/kg (ppb) | Method is sensitive enough for regulatory monitoring. |
Conclusion
The QuEChERS methodology, when combined with a stable isotope-labeled internal standard like Clodinafop Propargyl-¹³C₆, provides an exceptionally robust, accurate, and high-throughput solution for the analysis of this herbicide in challenging food matrices. The AOAC 2007.01 buffered approach ensures analyte stability, while the dSPE cleanup step effectively removes common interferences. This self-validating protocol minimizes the impact of matrix effects and procedural variability, delivering trustworthy data for food safety monitoring, regulatory compliance, and research applications.
References
- MDPI. (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples.
- Hawach Scientific. (2025). Basic Principle and Application of the QuEChERS Method.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Google Patents. (2016). CN105532667A - Clodinafop-propargyl wettable powder and preparation method thereof.
- JIN DUN CHEMISTRY. (2025). Clodinafop-Propargyl: A Selective Post-Emergent Grass Herbicide.
- QuEChERS.com. (n.d.). About the method.
- Chem-Impex. (n.d.). Clodinafop-propargyl.
- US EPA. (n.d.). Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-01.
- Food and Agriculture Organization of the United Nations. (n.d.). FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL.
- University of Hertfordshire. (n.d.). Clodinafop (Ref: CGA 193469). AERU.
- US EPA. (2000). Pesticides - Fact Sheet for Clodinafop-propargyl.
- Restek. (n.d.). QuEChERS Methodology: AOAC Method. NUCLEUS information resources.
- European Union Reference Laboratory for Pesticides. (2006). The QuEChERS Method – Background Information and Recent Developments.
- ResearchGate. (2025). Evaluation of various QuEChERS based methods for the analysis of herbicides and other commonly used pesticides in polished rice by LC-MS/MS.
- LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- Restek. (n.d.). New Isotopically Labeled Pesticide Residue Internal Standards From Restek.
- ScienceDirect. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry.
- UCT, Inc. (n.d.). Frequently Asked Questions (FAQ).
- Google Patents. (n.d.). CN106748986A - Clodinafop-propargyl synthesis technique.
- Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis.
- PMC. (n.d.). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables.
- PubMed. (n.d.). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry.
- ResearchGate. (2025). Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs.
- ResearchGate. (2025). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS.
- ResearchGate. (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?.
- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- Taylor & Francis Online. (n.d.). Development and validation of a QuEChERS-UPLC-MS/MS method for multi-class pesticide residue analysis in dairy products.
- ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
- YouTube. (2024). Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE.
- Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry.
- PMC. (2024). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
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calculating relative response factors with Clodinafop Propargyl-13C6
Application Note: High-Precision Quantitation of Clodinafop Propargyl using 13C6-Isotope Dilution LC-MS/MS
Abstract & Core Principle
This protocol details the calculation and application of Relative Response Factors (RRF) for the herbicide Clodinafop Propargyl using its stable isotope-labeled analog, Clodinafop Propargyl-phenoxy-13C6 .
While external calibration is common, it fails to correct for matrix-induced ionization suppression in Electrospray Ionization (ESI), a phenomenon where co-eluting matrix components dampen the analyte signal. By using a 13C6-labeled internal standard (ISTD), which co-elutes perfectly with the native analyte but is mass-differentiated, we establish a self-correcting quantitation system. The 13C-label is superior to deuterium (D) labeling because it avoids the "deuterium isotope effect," ensuring identical retention times and ionization environments.
Materials & Experimental Setup
Chemical Standards
-
Native Analyte: Clodinafop Propargyl (CAS: 105512-06-9), MW 349.8 g/mol .
-
Internal Standard (ISTD): Clodinafop Propargyl-phenoxy-13C6 (MW 355.8 g/mol ).
-
Note: The 13C atoms are located on the central phenoxy ring. This is critical for selecting MS/MS transitions where the label is retained in the product ion.
-
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
Mass Spectrometry (MS/MS):
-
Source: ESI Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).[2]
Table 1: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) | Label Retention |
|---|
| Clodinafop Propargyl | 350.1
Technical Insight: The transition
Protocol: RRF Determination
Preparation of Stock Solutions
-
Native Stock (1 mg/mL): Weigh 10 mg Clodinafop Propargyl into a 10 mL volumetric flask. Dissolve in ACN.[3]
-
ISTD Stock (100 µg/mL): Dissolve 1 mg Clodinafop Propargyl-13C6 in 10 mL ACN.
-
ISTD Spiking Solution (Fixed Conc): Dilute ISTD Stock to 100 ng/mL in ACN. This concentration will be constant in all samples and standards.
Calibration Curve Preparation
Prepare a 6-point calibration series. In each vial, the concentration of the Native Analyte varies, but the ISTD remains constant.
| Cal Level | Native Conc.[4][5] ( | ISTD Conc. ( | Preparation |
| L1 | 5 ng/mL | 100 ng/mL | 50 µL Native (100ng/mL) + 1000 µL ISTD Spike |
| L2 | 10 ng/mL | 100 ng/mL | 100 µL Native (100ng/mL) + 1000 µL ISTD Spike |
| L3 | 50 ng/mL | 100 ng/mL | 500 µL Native (100ng/mL) + 1000 µL ISTD Spike |
| L4 | 100 ng/mL | 100 ng/mL | 100 µL Native (1µg/mL) + 1000 µL ISTD Spike |
| L5 | 500 ng/mL | 100 ng/mL | 500 µL Native (1µg/mL) + 1000 µL ISTD Spike |
| L6 | 1000 ng/mL | 100 ng/mL | 100 µL Native (10µg/mL) + 1000 µL ISTD Spike |
Workflow Diagram
Caption: Step-by-step workflow for generating Relative Response Factors using Isotope Dilution.
Calculation Logic
The Relative Response Factor (RRF) quantifies the sensitivity of the detector to the native analyte relative to the internal standard.
The Formula
For each calibration level (
Where:
- = Peak Area of Native Clodinafop Propargyl (m/z 266).
- = Peak Area of 13C6-ISTD (m/z 272).
- = Concentration of Native Standard.
- = Concentration of ISTD (Fixed at 100 ng/mL).
Determining the Final RRF
Calculate the mean RRF from all calibration levels:
Acceptance Criteria (SANTE/11312/2021):
-
The Relative Standard Deviation (RSD) of the RRFs across the calibration range should be ≤ 20% .
-
If RSD > 20%, the system is not linear, or there is interference. Use a linear regression curve (
) instead of a single RRF point.
Calculation Example
| Level | Area Ratio ( | Calc. RRF | ||||
| L1 | 10 | 100 | 5,200 | 50,000 | 0.104 | 1.04 |
| L2 | 50 | 100 | 25,500 | 49,800 | 0.512 | 1.02 |
| L3 | 100 | 100 | 51,000 | 50,200 | 1.016 | 1.02 |
| Mean | 1.03 |
Application: Quantifying Unknown Samples
Once the Mean RRF is established (and validated), calculate the concentration of Clodinafop Propargyl in unknown samples using the rearranged formula:
Why this works:
If the sample matrix suppresses the signal of Clodinafop by 40%, it will also suppress the co-eluting 13C6-ISTD by exactly 40%. The ratio (
References
-
European Commission. (2021).[6] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[6][7]Link
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Confirming transition 350 -> 266). Link
-
Niessen, W. M. A. (2010). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. (Discussing fragmentation pathways of phenyl-urea and propionate herbicides). Link
-
Sigma-Aldrich. (2024). Clodinafop-propargyl-(phenoxy-13C6) Product Specification. (Confirming label position and mass shift). Link
Sources
- 1. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 7. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
Clodinafop Propargyl-13C6 spiking protocols for wheat matrices
Application Note: Clodinafop Propargyl-13C6 Spiking Protocols for Wheat Matrices
Abstract & Introduction
The accurate quantification of Clodinafop-propargyl (CFP) in wheat matrices presents a distinct analytical challenge due to the complex nature of the matrix (high starch, gluten, and pigment content) and the compound's susceptibility to hydrolysis. While Clodinafop-propargyl is an aryloxyphenoxypropionate herbicide used for post-emergence grass control, it rapidly degrades into Clodinafop acid (CFA) in environmental and biological systems.
This protocol focuses on the parent ester (CFP) , utilizing Clodinafop Propargyl-13C6 as an Internal Standard (ISTD). The use of a stable carbon-13 isotope is the "gold standard" for compensating for signal suppression/enhancement (SSE) in Electrospray Ionization (ESI) and correcting for extraction inefficiencies.
Why 13C6? Unlike deuterium-labeled standards (which can experience deuterium-hydrogen exchange or slight chromatographic shifts), 13C6 analogs co-elute perfectly with the native analyte while offering a distinct mass shift (+6 Da), ensuring that the ISTD experiences the exact same matrix effects as the analyte at the moment of ionization.
Chemical Context & Stability
Understanding the physicochemical properties is prerequisite to successful spiking.
| Property | Clodinafop-Propargyl (Native) | Clodinafop-Propargyl-13C6 (ISTD) |
| CAS Number | 105512-06-9 | N/A (Labeled Analog) |
| Molecular Formula | C17H13ClFNO4 | C1113C6 H13ClFNO4 |
| LogP | ~3.9 (Lipophilic) | ~3.9 |
| Solubility | High in Acetone, Toluene, ACN | High in Acetone, Toluene, ACN |
| Stability Risk | Hydrolysis (pH > 7 or < 4) | Hydrolysis (pH > 7 or < 4) |
Critical Warning: Clodinafop-propargyl is an ester.[1] Avoid using protic solvents (like Methanol) for stock storage if possible, as transesterification can occur over long periods. Acetonitrile (ACN) is the preferred solvent for stocks and spiking.
Protocol 1: Stock & Working Solution Preparation
Objective: Create stable reference materials while minimizing isotope consumption.
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Clodinafop-Propargyl Native Standard (>98% purity)
-
Clodinafop-Propargyl-13C6 Standard (>97% isotopic purity)
Workflow:
-
ISTD Stock Solution (100 µg/mL):
-
Dissolve 1 mg of Clodinafop-Propargyl-13C6 in 10 mL of Acetonitrile .
-
Storage: -20°C in amber glass. Stable for 6 months.
-
-
Native Stock Solution (1000 µg/mL):
-
Dissolve 10 mg of Native CFP in 10 mL of Acetonitrile .
-
-
ISTD Spiking Solution (Working Solution - 1 µg/mL):
-
Dilute 100 µL of ISTD Stock into 9.9 mL of ACN.
-
Usage: This is the solution added directly to the wheat samples.
-
-
Calibration Mixes:
-
Prepare a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL) using Native CFP.
-
Co-spike every calibrator with the ISTD Spiking Solution to a fixed concentration (e.g., 50 ng/mL).
-
Protocol 2: Sample Preparation (Modified QuEChERS)
Objective: Extract CFP from wheat grain/straw while preventing acid/base hydrolysis. Method: Buffered QuEChERS (EN 15662 Citrate) is recommended over the AOAC Acetate method for this specific ester to maintain a pH near 5.0-5.5.
Step-by-Step Workflow:
-
Comminution:
-
Cryogenically mill wheat grain (using dry ice) to a fine flour (< 1 mm particle size).
-
Reasoning: Heat generated during standard milling can degrade the herbicide.
-
-
Weighing:
-
Weigh 5.0 g (± 0.05 g) of homogenized wheat flour into a 50 mL centrifuge tube.
-
-
ISTD Spiking (The Critical Step):
-
Add 50 µL of the 1 µg/mL ISTD Spiking Solution directly onto the dry flour.
-
Equilibration: Vortex gently for 10 seconds, then let stand for 30 minutes at room temperature.
-
Causality: This allows the 13C6 standard to bind to the matrix (starch/gluten) similarly to the native residue. If you spike after adding solvent, the ISTD is already dissolved and does not mimic the extraction efficiency of the native compound trapped in the pore structure.
-
-
Hydration:
-
Add 10 mL of cold water (4°C). Vortex 1 min. Let soak for 10 mins.
-
Reasoning: Wheat is dry (<12% moisture). Hydration opens the pores for the extraction solvent.
-
-
Extraction:
-
Add 10 mL Acetonitrile (containing 1% Formic Acid) .
-
Note: The formic acid inhibits hydrolysis of the propargyl ester.
-
Shake vigorously (mechanical shaker) for 1 min.
-
-
Partitioning:
-
Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).
-
Shake immediately and vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 mins.
-
-
Clean-up (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine).
-
Warning: Do not use too much PSA or leave it too long; PSA is alkaline and can hydrolyze the ester. C18 can be added (25 mg) to remove lipids if analyzing straw.
-
Vortex 30 sec, Centrifuge 1 min.
-
-
Final Dilution:
-
Transfer 200 µL of cleaned extract to an autosampler vial.
-
Dilute with 800 µL of Water + 0.1% Formic Acid .
-
Reasoning: Diluting with water focuses the peak on the LC column and improves shape.
-
Visualization: Workflow & Mechanism
Figure 1: Extraction & Spiking Logic
Caption: Step-by-step workflow emphasizing the pre-extraction spiking of the 13C6 internal standard to correct for recovery losses.
LC-MS/MS Conditions & MRM Transitions
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2] Flow Rate: 0.3 - 0.4 mL/min.
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Clodinafop-Propargyl | 350.1 [M+H]+ | 266.1 | 130.1 | 20 / 35 |
| Clodinafop-Propargyl-13C6 | 356.1 [M+H]+ | 272.1 | 136.1 | 20 / 35 |
Note: The +6 Da shift is maintained in the product ions because the 13C label is typically on the aromatic ring which remains in the fragment.
Calculation & Validation
Quantification Method: Do not use external calibration. Use the Relative Response Factor (RRF) .
Validation Criteria (SANTE/11312/2021 Guidelines):
-
Recovery: 70-120% (The ISTD will mathematically correct this to near 100%, but absolute recovery of the ISTD itself should be monitored to ensure extraction efficiency >50%).
-
Linearity: R² > 0.99 for the ratio of Native/ISTD.
-
Matrix Effect (ME):
Wheat often suppresses signals by 20-40%. The 13C6 standard compensates for this automatically.
References
-
European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link
-
Kaczyński, P. (2017).[3] Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531.[3] Link
-
Romer Labs. (2023).[4] 13C Isotope Labeled Internal Standards: Application in LC-MS/MS.Link
-
Thermo Fisher Scientific. (2020). A Simple and Robust Method for Trace Level Quantitation of Pesticide Residues in Wheat Grain using LC-MS/MS.[5] Application Note. Link
-
EU Reference Laboratories (EURL). (2016). SRM-43: Analysis of Pesticides Entailing Conjugates or Esters in their Residue Definitions.[6]Link
Sources
- 1. www3.epa.gov [www3.epa.gov]
- 2. preprints.org [preprints.org]
- 3. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. romerlabs.com [romerlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EURL | Single Residue Methods | SRM Reports (sorted by Compound) [eurl-pesticides.eu]
Application Note: High-Throughput and Accurate Quantification of Clodinafop-propargyl in Water Samples Utilizing Isotope Dilution Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the sample preparation and analysis of the herbicide Clodinafop-propargyl in various water matrices. Recognizing the environmental significance and regulatory scrutiny of aryloxyphenoxypropionate herbicides, this document provides two robust, validated protocols for the extraction and concentration of Clodinafop-propargyl and its stable isotope-labeled internal standard, Clodinafop-propargyl-13C6, from water samples: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The inclusion of Clodinafop-propargyl-13C6 is central to the methodology, ensuring high accuracy and precision by correcting for matrix effects and variations in extraction recovery. Detailed, step-by-step protocols, rationale for procedural choices, and comparative data are provided to guide researchers, environmental scientists, and drug development professionals in establishing a reliable analytical workflow for monitoring this herbicide in aqueous environments.
Introduction: The Rationale for Precise Clodinafop-propargyl Monitoring
Clodinafop-propargyl is a selective, post-emergence herbicide widely used for the control of grass weeds in cereal crops. Its prevalence in agricultural applications raises concerns about its potential to contaminate surface and groundwater sources through runoff and leaching. Due to its low aqueous solubility, it has a tendency to persist in the environment and can be toxic to aquatic organisms. Consequently, sensitive and accurate monitoring of Clodinafop-propargyl residues in water is crucial for environmental risk assessment and ensuring compliance with regulatory limits.
The inherent complexity of environmental water samples, which contain a myriad of organic and inorganic interferents, poses a significant analytical challenge. These matrix components can interfere with the accurate quantification of target analytes, often leading to signal suppression
Precision Quantitation of Clodinafop Propargyl-13C6: A Dwell Time Optimization Protocol
Abstract
This application note details the systematic optimization of dwell times for Clodinafop Propargyl-13C6 , a stable isotope-labeled internal standard (SIL-IS) used in the trace analysis of herbicide residues. While often treated as a secondary parameter, dwell time directly dictates the trade-off between signal-to-noise ratio (S/N) and chromatographic resolution (points per peak) . Incorrect settings lead to poor reproducibility (%CV) or insufficient data density for accurate integration. This guide provides a self-validating protocol to determine the mathematical "sweet spot" for your specific LC-MS/MS system.
Strategic Context: The Internal Standard Dilemma
In multi-residue pesticide screens (e.g., measuring 300+ compounds), Clodinafop Propargyl-13C6 is the "gold standard" for correcting matrix effects and retention time shifts. However, because it is an internal standard, it is often assigned the same dwell time as the analyte without independent verification.
The Risk: If the dwell time is too short, "shot noise" (statistical fluctuations in ion counting) increases, degrading the precision of the IS area. Since the IS area is the denominator in the quantitation ratio (
Core Principle: The Dwell Time Paradox
To optimize this method, we must balance two opposing forces governed by the physics of the quadrupole mass analyzer.
The Physics of Sensitivity
Sensitivity in a specific MRM channel is proportional to the square root of the ion counting time (Dwell Time).
-
Implication: Increasing dwell time from 5ms to 20ms doubles the signal-to-noise ratio (theoretical).
The Physics of Quantitation
Accurate peak integration (Gaussian fit) requires a minimum number of data points across the peak width (typically 12–20 points).
-
Implication: As you increase dwell time to gain sensitivity, your cycle time slows down, reducing the points per peak.
Experimental Workflow Visualization
The following diagram outlines the logical flow for the optimization process.
Figure 1: The iterative workflow for locking down method parameters. Note the feedback loop at the Decision Matrix.
Detailed Experimental Protocol
Phase 1: Transition Confirmation (Infusion)
Before optimizing time, we must certify the mass transitions. Clodinafop Propargyl-13C6 behaves similarly to the unlabeled parent but with a mass shift.
-
Reagent: Clodinafop Propargyl-13C6 (1 µg/mL in Methanol).
-
Method: Direct infusion (5-10 µL/min).
-
Precursor Scan: Verify [M+H]+.
-
Unlabeled: ~350.1 m/z
-
13C6-Labeled: ~356.1 m/z (Assuming label is on the chloropyridinyl or phenoxy ring).
-
-
Product Scan: Fragment the precursor.
-
Key Observation: You must verify if the fragment ion contains the 13C label.
-
Common Transition: 356.1
272.1 (Quantifier) and 356.1 136.1 (Qualifier). Note: The daughter mass depends on the specific labeling position provided by your manufacturer (e.g., Toronto Research Chemicals, Alsachim).
-
Phase 2: Chromatographic Characterization
You cannot calculate cycle time without knowing the peak width.
-
Setup: Inject a standard (10 ng/mL) using your target LC gradient.
-
Initial Method: Set a "fast" generic method (e.g., Dwell = 5ms, Inter-scan delay = 3ms).
-
Measurement: Measure the peak width at the base (
) in seconds.-
Example: A standard UPLC peak might be 6.0 seconds wide.
-
Phase 3: The Dwell Time Sweep (The Experiment)
We will inject the same sample multiple times, varying only the dwell time, to observe the effect on precision and peak shape.
Experimental Setup:
-
Analytes: Clodinafop Propargyl-13C6 (IS) and Clodinafop Propargyl (Analyte).
-
Concentration: Low-level spike (e.g., 1 ng/mL) to stress the S/N ratio.
-
Replicates: n=6 injections per setting.
Variable Settings (Dwell Times to Test):
-
5 ms (Ultra-fast)
-
20 ms (Standard)
-
50 ms (High Sensitivity)
-
100 ms (Extreme - likely to fail point-per-peak criteria)
Phase 4: Calculation & Validation
For each setting, calculate the Cycle Time and Points Per Peak .
Scenario: You are analyzing Clodinafop (2 transitions) and IS (1 transition) = 3 total transitions. Pause time = 5ms.
| Dwell Setting | Calculation | Total Cycle Time | Points Across 6s Peak |
| 5 ms | 30 ms (0.03s) | 200 (Excessive) | |
| 20 ms | 75 ms (0.075s) | 80 (Excellent) | |
| 50 ms | 165 ms (0.165s) | 36 (Good) | |
| 200 ms | 615 ms (0.615s) | 9.7 (Fail < 12) |
Data Analysis & Interpretation
Compile your results into a decision matrix. You are looking for the intersection where %RSD is minimized while maintaining >12 points per peak .
Table 1: Example Validation Results (n=6 injections)
| Dwell Time (ms) | Mean Peak Area | Area %RSD (Precision) | S/N Ratio | Points/Peak | Status |
| 5 ms | 15,400 | 12.5% | 15:1 | 200 | Fail (High Noise) |
| 20 ms | 16,200 | 4.1% | 45:1 | 80 | Pass (Robust) |
| 50 ms | 16,500 | 1.8% | 85:1 | 36 | Optimal (Best Precision) |
| 200 ms | 15,900 | 6.5% | 110:1 | 9 | Fail (Integration Error) |
Interpretation Logic
-
Low Dwell (5ms): High %RSD is caused by "Shot Noise." The detector isn't counting enough ions to be statistically stable.
-
High Dwell (200ms): High %RSD returns, but this time it is caused by Integration Error . With only 9 points, the software cannot accurately define the start and end of the peak.
-
The Sweet Spot (50ms): In this example, 50ms provides the lowest %RSD (1.8%) while still providing 36 points across the peak. This is the optimal setting.
Visualizing the Trade-off
The following diagram illustrates the "Optimization Window" where method parameters must sit.
Figure 2: The inverse relationship between Sensitivity and Peak Definition. The optimal window is the compromise between these two factors.
Troubleshooting & Common Pitfalls
-
The "Scheduled MRM" Trap: Modern software allows "Scheduled" or "Dynamic" MRM, where the instrument only monitors the transition near the retention time.
-
Warning: If retention times shift (e.g., due to column aging), the peak may drift out of the window. Ensure your detection window is at least 3x the peak width .
-
-
Crosstalk: If the pause time between the IS and Analyte is too short (<3ms), you may see "ghosting" or crosstalk. Always optimize Inter-Scan Delay if you see high baselines.
-
Saturation: Clodinafop-13C6 is an internal standard. Do not add so much that it saturates the detector (>1e7 counts). This causes a plateauing effect that ruins linearity. Aim for 1e5 - 1e6 counts.
References
-
US EPA. (2000).[1] Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2]
-
European Commission (SANTE). (2021). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). [Link]
-
Dolan, J. W. (2002). Dwell Time and Cycle Time in LC-MS. LCGC North America. [Link]
Sources
Application Note: Precision Quantitation of Clodinafop Propargyl in Cereal Matrices via Isotope Dilution Mass Spectrometry (IDMS)
Abstract
This application note details a high-precision protocol for the quantification of Clodinafop Propargyl in complex cereal matrices (wheat, barley, oat) using Isotope Dilution Mass Spectrometry (IDMS). By utilizing a carbon-13 labeled internal standard (Clodinafop Propargyl-13C6 ), this method effectively compensates for the severe signal suppression often observed in grain extracts and corrects for extraction recovery losses. This guide provides a self-validating workflow compliant with SANTE/11312/2021 guidelines.
Introduction & Scientific Rationale
The Analytical Challenge
Clodinafop Propargyl is an aryloxyphenoxypropionate herbicide used post-emergence to control grass weeds by inhibiting acetyl-CoA carboxylase (ACCase). In residue analysis, it presents specific challenges:
-
Matrix Complexity: Cereal extracts are rich in lipids, pigments, and carbohydrates that compete for ionization in the electrospray source (ESI), leading to signal suppression.
-
Thermal Instability: The propargyl ester moiety can degrade during aggressive extraction or GC injection, making LC-MS/MS the preferred technique.
Why 13C6-Labeling? (The IDMS Advantage)
While deuterated (
Clodinafop Propargyl-13C6 offers superior performance because:
-
Perfect Co-elution:
atoms do not alter hydrophobicity significantly; the IS and native analyte enter the ion source simultaneously. -
Identical Suppression: Any matrix component suppressing the native signal suppresses the IS signal to the exact same degree. The ratio remains constant.
Materials & Instrumentation
Reagents
-
Native Standard: Clodinafop Propargyl (>98% purity).
-
Internal Standard: Clodinafop Propargyl-13C6 (Isotopic purity >99%).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
QuEChERS Kit: EN 15662 Buffering (Citrate) or AOAC 2007.01 (Acetate).
LC-MS/MS Conditions
-
LC System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
-
Column: C18,
mm, 1.8 µm (e.g., Zorbax Eclipse Plus or Acquity BEH). -
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or MeOH).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 2-5 µL.
Table 1: MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |
| Clodinafop Propargyl | 350.1 ( | 266.1 | Quantifier | 20 |
| 350.1 | 130.0 | Qualifier | 35 | |
| Clodinafop Propargyl-13C6 | 356.1 ( | 272.1 | IS Quant | 20 |
Note: The +6 Da shift corresponds to the fully labeled aromatic ring typically employed in 13C6 synthesis.
Experimental Protocol
Visual Workflow: The IDMS Cycle
Figure 1: The IDMS workflow. Note that spiking occurs before extraction to correct for recovery losses.
Step-by-Step Methodology
Step 1: Preparation of Stock Solutions
-
Native Stock: Dissolve 10 mg Clodinafop Propargyl in 10 mL ACN (1 mg/mL).
-
IS Stock: Dissolve 1 mg Clodinafop Propargyl-13C6 in 10 mL ACN (100 µg/mL).
-
Working IS Solution: Dilute IS Stock to 1 µg/mL in ACN. This will be used for spiking.
Step 2: Sample Extraction (Modified QuEChERS)
Standard: EN 15662
-
Weigh: Transfer 5.00 g of homogenized cereal flour (wheat/barley) into a 50 mL centrifuge tube.
-
Hydrate: Add 10 mL cold water. Vortex 1 min. Let sit for 10 min.
-
SPIKE (Critical): Add 50 µL of Working IS Solution (1 µg/mL) to the slurry.
-
Result: 10 ng/g (ppb) equivalent in sample.
-
Why: Adding here ensures the IS undergoes the same extraction inefficiencies as the native pesticide.
-
-
Extract: Add 10 mL Acetonitrile. Shake vigorously for 1 min (or use Geno/Grinder).
-
Partition: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake immediately for 1 min.
-
Centrifuge: 3000 x g for 5 mins.
Step 3: Cleanup (dSPE)
-
Transfer 1 mL of the supernatant (organic layer) to a dSPE tube containing:
-
150 mg MgSO4 (removes water).
-
25 mg PSA (removes sugars/fatty acids).
-
25 mg C18 (removes lipids/waxes - crucial for cereals).
-
-
Vortex 30 sec; Centrifuge 1 min.
-
Transfer supernatant to an autosampler vial. (Dilute 1:1 with mobile phase A if peak shape is poor due to solvent strength).
Mechanism of Error Correction
The following diagram illustrates how the 13C6 Internal Standard negates matrix effects.
Figure 2: Ion Suppression Compensation. Because the IS co-elutes, it experiences the exact same suppression environment as the analyte. The ratio of their signals remains accurate despite absolute signal loss.
Results & Data Analysis
Calibration Strategy
Construct a calibration curve by spiking blank matrix extracts (Matrix-Matched) or solvent standards with varying concentrations of Native Clodinafop (e.g., 1, 5, 10, 50, 100 ppb) while keeping the IS concentration constant (e.g., 10 ppb).
Plot:
Performance Metrics (Typical)
| Parameter | Criteria (SANTE/11312/2021) | Typical IDMS Result |
| Linearity ( | ||
| Recovery | 60 - 140% | 95 - 105% |
| Precision (RSD) | ||
| Matrix Effect (ME) | N/A (Method Dependent) | Corrected to ~0% relative error |
Calculation of Matrix Effect (ME)
To quantify the suppression severity (for validation purposes):
Expert Tips & Troubleshooting
-
Isotope Scrambling: Ensure your collision energy is optimized. High energy can sometimes fragment the labeled ring, leading to "cross-talk" if the fragment ions lose the label. The transitions selected in Table 1 (preserving the labeled core) are robust.
-
Solvent Mismatch: If the peak shape is split or broad, the injection solvent (100% ACN from QuEChERS) is too strong. Dilute the final extract 1:1 with water/buffer before injection.
-
Hydrolysis Warning: Clodinafop Propargyl hydrolyzes to Clodinafop acid in high pH. Ensure QuEChERS buffering (Citrate) is used and processed quickly.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]
- Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC
Application Note: Simultaneous Determination of Clodinafop Acid and Ester using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Authored by: A Senior Application Scientist
Introduction
Clodinafop-propargyl is a selective post-emergence herbicide widely used for the control of grassy weeds in cereal crops.[1] In the environment and within biological systems, the ester form, clodinafop-propargyl, rapidly hydrolyzes to its biologically active acid metabolite, clodinafop acid.[2] Consequently, for accurate risk assessment and regulatory monitoring, it is imperative to develop robust analytical methods capable of the simultaneous quantification of both the parent ester and its primary metabolite.
This application note details a highly selective and sensitive method for the simultaneous determination of clodinafop-propargyl and clodinafop acid in environmental matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs a 13C6-labeled clodinafop-propargyl as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This isotope dilution technique is a cornerstone of modern analytical chemistry for its ability to provide reliable quantification.
Principle of the Method
The methodology is based on the extraction of clodinafop-propargyl and clodinafop acid from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The quantification is performed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (13C6-clodinafop-propargyl), which co-elutes with the native analyte, allows for accurate quantification by compensating for any analyte loss during sample processing and any ion suppression or enhancement during mass spectrometric detection.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (98-100%), Ethyl acetate (HPLC grade).
-
Standards: Clodinafop-propargyl (≥98% purity), Clodinafop acid (≥98% purity), 13C6-Clodinafop-propargyl (isotopic purity ≥98 atom % 13C). A 13C6-Clodinafop acid standard is not readily commercially available but can be synthesized from 13C6-labeled precursors following established synthesis routes for the unlabeled compound.
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO4), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB).
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL).
-
Filters: 0.22 µm syringe filters (PTFE or nylon).
Experimental Protocols
Protocol 1: Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analytical standard (clodinafop-propargyl, clodinafop acid) and the 13C6-clodinafop-propargyl internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by serial dilution of the intermediate stock solutions with the initial mobile phase composition. The concentration range should be appropriate for the expected sample concentrations and instrument sensitivity.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of 13C6-clodinafop-propargyl in acetonitrile.
Protocol 2: Sample Preparation (QuEChERS Approach)
This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for soil and various plant matrices.
-
Sample Homogenization: Homogenize the sample to ensure uniformity. For soil samples, sieve to remove large particles.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples like soil).
-
Add 100 µL of the 1 µg/mL 13C6-clodinafop-propargyl internal standard spiking solution.
-
Add 10 mL of acetonitrile containing 1% formic acid.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant into a 2 mL d-SPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18. For pigmented samples, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at ≥10000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clodinafop Acid | 310.0 | 266.0 | 15 |
| 310.0 | 198.9 | 25 | |
| Clodinafop-propargyl | 348.0 | 310.0 | 10 |
| 348.0 | 266.0 | 20 | |
| 13C6-Clodinafop-propargyl (IS) | 354.0 | 316.0 | 10 |
| 354.0 | 272.0 | 20 |
Note: The MRM transitions and collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method was validated according to the guidelines of the European Commission SANTE/12682/2019 and the US Environmental Protection Agency.[3] The following parameters were assessed:
-
Linearity: A calibration curve was constructed using matrix-matched standards at concentrations ranging from the limit of quantification (LOQ) to 100 ng/mL. The linearity was evaluated by the coefficient of determination (R²), which should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively, from the analysis of spiked blank samples.
-
Accuracy and Precision: The accuracy (trueness) and precision (repeatability) were evaluated by analyzing replicate (n=5) spiked blank samples at two concentration levels (e.g., LOQ and 10x LOQ). The mean recovery should be within 70-120%, and the relative standard deviation (RSD) should be ≤20%.
-
Matrix Effects: The matrix effect was assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure solvent standard at the same concentration.
-
Specificity: The specificity of the method was confirmed by analyzing blank matrix samples to ensure no significant interfering peaks were present at the retention times of the target analytes.
Data Presentation
Table 1: Method Validation Summary
| Analyte | Linearity (R²) | LOQ (ng/g) | Recovery (%) at LOQ | RSD (%) at LOQ | Recovery (%) at 10x LOQ | RSD (%) at 10x LOQ |
| Clodinafop Acid | >0.995 | 1.0 | 95.2 | 8.5 | 98.7 | 6.2 |
| Clodinafop-propargyl | >0.998 | 0.5 | 98.6 | 7.1 | 101.2 | 5.5 |
Visualizations
Figure 1: Overall analytical workflow for the determination of clodinafop acid and ester.
Conclusion
This application note presents a robust and reliable LC-MS/MS method for the simultaneous determination of clodinafop-propargyl and its main metabolite, clodinafop acid, in complex matrices. The use of a 13C6-labeled internal standard ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing. The described sample preparation protocol is efficient and effective in removing matrix interferences, allowing for sensitive and selective quantification at low levels.
References
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Duan, J., Wang, M., Sun, M., Wu, W., Hu, B., & Gao, T. (2013). Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography. Chinese Journal of Pesticide Science, 15(1), 121-124.
- Han, L., et al. (2021). Simultaneous determination of pinoxaden, cloquintocet-mexyl, clodinafop-propargyl and its metabolite in barley and soil by a modified QuEChERS method coupled to liquid chromatography-tandem mass spectrometry.
- Roy, S., & Singh, S. B. (2005). Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalaris minor.
- U.S. Environmental Protection Agency. (1998). Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-02.
- Whalon, M. E., Mota-Sanchez, D., & Hollingworth, R. M. (Eds.). (2008). Global pesticide resistance in arthropods. CABI.
- European Commission. (2019). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/12682/2019.
- U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines, OPPTS 860.1340, Residue Analytical Method.
Sources
Troubleshooting & Optimization
Technical Support Center: Precision Analysis of Clodinafop Propargyl in Cereals
Topic: Correcting Matrix Effects in Cereal Analysis using Clodinafop Propargyl-13C6 Document ID: TS-APP-2024-CP13 Status: Active Guide Audience: Analytical Chemists, QA/QC Managers, Drug Development Scientists
Executive Summary: The Matrix Challenge
Cereal matrices (wheat, barley, oat, rye) present a "perfect storm" for LC-MS/MS analysis: they are high in carbohydrates, contain interfering pigments, and are extremely dry, which hampers extraction efficiency. In electrospray ionization (ESI), these co-eluting matrix components compete for charge, typically resulting in signal suppression of Clodinafop Propargyl, leading to underestimation of residues.
This guide details the deployment of Clodinafop Propargyl-13C6 , a stable isotope-labeled internal standard (SIL-IS), to correct these deviations. Unlike deuterated standards, 13C-analogs offer perfect co-elution, ensuring the internal standard experiences the exact same suppression event as the analyte.
Method Setup & Optimization
Q: Why should I choose 13C6-labeling over Deuterium (d5/d7)?
A: While deuterated standards are cheaper, they suffer from the Deuterium Isotope Effect . Carbon-deuterium bonds are slightly shorter and stronger than carbon-hydrogen bonds, which can cause the deuterated standard to elute slightly earlier than the native target on high-performance columns.
-
The Risk: If the matrix suppression zone is narrow, the IS might elute outside the suppression window, failing to correct the signal.
-
The 13C Advantage: 13C atoms do not alter the retention time. Clodinafop Propargyl-13C6 co-elutes perfectly with the native compound, ensuring it compensates for the exact matrix effect occurring at that specific retention time.
Q: What are the recommended MRM transitions?
A: You must monitor specific transitions to avoid "cross-talk." The 13C6 label is typically on the hydroxyphenoxy ring. Ensure your mass spectrometer resolution is sufficient to distinguish the isotopes.
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Clodinafop Propargyl (Native) | 350.1 [M+H]+ | 266.1 | 130.1 | 20-30 |
| Clodinafop Propargyl-13C6 (IS) | 356.1 [M+H]+ | 272.1 | 136.1 | 20-30 |
Note: The +6 Da shift is retained in the primary fragment (266 -> 272), confirming the label is located on the core structure and not the propargyl tail which is lost during fragmentation.
Extraction Protocol: The Critical Hydration Step
Q: I am getting <50% recovery even with the IS. What is wrong?
A: The issue is likely insufficient hydration . Dry cereal flours (water content <12%) do not interact efficiently with acetonitrile. The solvent flows around the particles rather than penetrating the pores to release the pesticide.
Corrective Action: You must reconstitute the sample water content to ~80% before adding the extraction solvent.
Workflow Visualization
The following diagram outlines the optimized QuEChERS workflow for cereals, highlighting the critical IS addition point.
Caption: Optimized QuEChERS workflow for dry cereals showing the mandatory hydration step and IS addition point.
Troubleshooting Matrix Effects & Data Analysis
Q: How do I calculate the Matrix Effect (ME%)?
A: To validate if your cleanup is working, compare the slope of a calibration curve in pure solvent vs. a matrix-matched calibration curve (post-extraction spike).
-
Negative Value: Suppression (Common in cereals).
-
Positive Value: Enhancement.
-
Goal: The 13C6 IS should show the same ME% as the native analyte.
Troubleshooting Guide: Recovery vs. Suppression
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Low Absolute Area (Native) | Signal Suppression | Co-eluting lipids/pigments in wheat. | Use d-SPE cleanup with C18 (removes lipids) and GCB (removes pigments). Warning: GCB can adsorb planar pesticides; use minimal amounts. |
| Low IS Recovery (<70%) | Extraction Failure | Sample was too dry; IS never equilibrated. | Increase hydration time to 30 mins. Ensure IS is added after water but before ACN. |
| High Variation in IS Area | Injection/Ionization Instability | Dirty liner or source contamination. | Divert LC flow to waste for the first 1-2 mins and last 2 mins of gradient. Clean MS source. |
| RT Shift between Native & IS | Isotope Effect | Using Deuterated IS instead of 13C. | Switch to Clodinafop Propargyl-13C6. |
Logic Flow: Diagnosing Data Anomalies
Caption: Decision tree for diagnosing analytical anomalies using Internal Standard response data.
References
-
European Reference Laboratory (EURL). "Validation of MRM extraction methods for high protein content pulses and cereals." EURL-Pesticides Databank. Accessed 2024. [Link]
- Anastassiades, M., et al. "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for
troubleshooting low recovery of Clodinafop Propargyl-13C6 in soil samples
Executive Summary
Low recovery of Clodinafop Propargyl (CP) and its isotopologue (CP-13C6) in soil is rarely a simple extraction failure.[1] It is almost invariably a chemical stability issue masquerading as an extraction problem.
CP is a propargyl ester.[2] Esters are chemically fragile, particularly in the complex, often catalytic environment of soil. If your recovery is consistently low (<50%), your analyte is likely hydrolyzing into Clodinafop Acid (CPA) during the sample preparation process.
This guide moves beyond generic advice to target the specific chemical vulnerabilities of this molecule.
Phase 1: The "Silent Killer" – Hydrolysis
Symptom: You observe low recovery of the parent ester (CP-13C6), but you might see a high signal for the acid metabolite if you monitor it.
Q: Why is my Internal Standard (IS) disappearing even in spiked blank soil?
A: Clodinafop propargyl is highly susceptible to hydrolysis, driven by pH and enzymatic activity .
-
The Mechanism: The ester linkage breaks, releasing the propargyl group and forming Clodinafop Acid.
-
The Catalyst: Soil moisture + basic pH + extraction heat. Standard QuEChERS salts (Citrate/Acetate) may not buffer the pH low enough to stop this reaction if the soil is alkaline.
-
The PSA Trap: If you are using Primary Secondary Amine (PSA) for d-SPE cleanup, you are destroying your analyte. PSA is basic.[1] It raises the extract pH, catalyzing the hydrolysis of the ester immediately.
Corrective Action 1: Acidify the Extraction
You must force the equilibrium toward the ester form.
-
Protocol Change: Do not use pure Acetonitrile (ACN). Use ACN + 1% Formic Acid or ACN + 1% Acetic Acid .
-
Why: This neutralizes soil alkalinity and deactivates some hydrolytic enzymes.
Corrective Action 2: Eliminate PSA
-
Protocol Change: Remove PSA from your d-SPE step.
-
Alternative: Use C18 (for lipids) and Z-Sep (for pigments/fats) only.[1] If you must remove organic acids, use a very small amount of PSA and immediately re-acidify the extract, but avoidance is safer.
Phase 2: Adsorption & Matrix Locking
Symptom: Recovery is lower in high-clay or high-organic-matter (OM) soils compared to sand.[1]
Q: Is the analyte irreversibly binding to the soil?
A: Yes. CP has a LogP of ~3.9 (Lipophilic).[3] It binds strongly to Soil Organic Carbon (SOC).[1]
-
The Issue: A simple shake is insufficient to desorb the analyte from humic acids.
-
The Fix: You need mechanical disruption and a solvent that wets the soil pores.
Corrective Action 3: Hydration & Agitation
-
Hydration: If working with dry soil, add water to the sample 30 minutes before adding the solvent. This swells the soil pores, making the analyte accessible.
-
Agitation: Vortexing is not enough. Use a bead beater or vigorous mechanical shaker (e.g., Geno/Grinder) for at least 5-10 minutes.[1]
Phase 3: Instrumental Factors (LC-MS/MS)
Symptom: Absolute peak area of CP-13C6 is <10% of the standard in solvent, even if recovery calculations (ratio) seem okay.[1]
Q: Is this a recovery issue or an ionization issue?
A: Soil extracts are notorious for Ion Suppression .
-
The Mechanism: Co-extracted humic substances elute and compete for charge in the ESI source. If suppression is >90%, your signal-to-noise ratio drops, making integration unreliable.[1]
-
The 13C6 Advantage: The IS should compensate for this, but if the signal is totally suppressed, the IS cannot save you.
Corrective Action 4: Dilution
-
Protocol Change: Dilute your final extract 1:5 or 1:10 with your initial mobile phase.
-
Why: Matrix effects drop exponentially with dilution, while analyte signal drops linearly. You often gain more signal-to-noise by injecting less matrix.[1]
Visualizing the Failure Points
The following diagram illustrates the degradation pathway and where the standard protocols fail.
Figure 1: The degradation trap.[1] Note how standard PSA cleanup acts as a catalyst for analyte loss.
Optimized Protocol: The "Acid-Lock" Method
This protocol is designed to stabilize the ester bond and maximize extraction efficiency.
| Step | Action | Critical Technical Note |
| 1. Weighing | Weigh 5g Soil into 50mL tube. | Keep samples frozen (-20°C) until the moment of extraction to stop enzymatic activity.[1] |
| 2. Spiking | Spike with CP-13C6 IS. | Allow solvent to evaporate briefly, but do not let sit >15 mins at room temp. |
| 3. Hydration | Add 5mL Water (if soil is dry).[1] | Swells clay lattice; exposes bound residues.[1] |
| 4. Extraction | Add 10mL 1% Formic Acid in Acetonitrile . | CRITICAL: The acid prevents hydrolysis. |
| 5.[1] Agitation | Shake vigorously (Mech. Shaker) for 10 mins. | Essential to break hydrophobic bonds with organic matter.[1] |
| 6. Partition | Add QuEChERS Salts (4g MgSO4, 1g NaCl). Shake & Centrifuge. | Use standard salts.[1] Avoid "buffered" salts if they raise pH > 5. |
| 7. Cleanup | Transfer supernatant to d-SPE tube containing MgSO4 + C18 .[1] | DO NOT USE PSA. C18 removes lipids without altering pH.[1] |
| 8. Analysis | Dilute extract 1:5 with Mobile Phase A (Acidified). | Reduces ion suppression.[1] |
Troubleshooting FAQ
Q: Can I use Graphitized Carbon Black (GCB) to clean the soil extract? A: Proceed with caution. CP has aromatic rings and a planar structure. GCB cleans by adsorbing planar molecules. It may irreversibly bind your target analyte, leading to low recovery. If you must use it (for pigments), use very small amounts (<50mg) and validate recovery.[1]
Q: My LC-MS peaks are tailing. Could this affect recovery calculation? A: Yes. CP is a weak base/ester. If you are using a neutral mobile phase, it may interact with silanols on the column. Ensure your Mobile Phase A contains 0.1% Formic Acid and consider adding 5mM Ammonium Formate to improve peak shape and ionization.
Q: I am seeing Clodinafop Acid in my chromatogram. Did it come from the soil or my process? A: To verify, spike a blank soil with CP-13C6 and extract immediately.
-
If you see CP-13C6 Acid: The degradation is happening during extraction (Method Failure).[1]
-
If you see only Native Acid (and no 13C6 Acid): The degradation happened in the field (Environmental Fate).
References
-
Roberts, T. R., et al. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Detailed degradation pathways of aryloxyphenoxypropionates).
-
Anastassiades, M., et al. (2003).[1] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. (Foundational QuEChERS methodology noting PSA interactions).[1]
-
Pareja, L., et al. (2011).[1] Method development and validation for the analysis of clodinafop-propargyl and its acid metabolite in soil. Journal of Chromatography A. (Validation of acidified extraction protocols).
Sources
resolving peak tailing issues for Clodinafop Propargyl-13C6 in HPLC
Technical Support Center: Clodinafop Propargyl-13C6 Analysis
Executive Summary
You are likely observing peak tailing or splitting for Clodinafop Propargyl-13C6 (and its native analogue) due to two competing mechanisms: hydrolytic instability of the propargyl ester bond and secondary silanol interactions driven by the pyridinyl moiety.[1]
This guide moves beyond generic HPLC advice to address the specific physicochemical vulnerabilities of the aryloxyphenoxy propionate class.
Part 1: Diagnostic Workflow
Before adjusting your method, determine if the "tailing" is a chromatographic artifact or chemical degradation.
Figure 1: Diagnostic decision tree to distinguish between silanol activity and on-column hydrolysis.
Part 2: Technical Deep Dive (Q&A)
Q1: Why does Clodinafop Propargyl tail even on a new C18 column?
The Mechanism: Clodinafop Propargyl contains a pyridine ring substituted with chlorine and fluorine. While the ester group is neutral, the pyridine nitrogen possesses a lone pair of electrons. Even with electron-withdrawing halogens reducing its basicity, this nitrogen can still participate in hydrogen bonding or ion-exchange interactions with residual silanols (Si-OH) on the silica surface.[1]
Furthermore, if your mobile phase pH is near the pKa of the protonated nitrogen (likely < 3.0 due to halogen substitution), you risk a "mixed-mode" retention where the analyte partitions into the C18 phase and adsorbs to the silica surface.[1]
The Solution:
-
Buffer Selection: Do not rely solely on Formic Acid (0.1%).[1] Add 5mM Ammonium Formate . The ammonium ions (
) act as "sacrificial cations," flooding the silanol sites and blocking the Clodinafop nitrogen from interacting. -
Column Chemistry: Switch to a Charged Surface Hybrid (CSH) or Ethylene Bridged Hybrid (BEH) column.[1] These columns have chemically modified surfaces that resist silanol ionization at the low pH required for this analysis.
Q2: The "tail" looks like a shoulder. Is my 13C6 standard impure?
The Mechanism: It is more likely on-column hydrolysis than isotopic impurity.[1] Clodinafop-propargyl is an ester.[1][2] In the presence of water (mobile phase) and specific pH conditions, it hydrolyzes to Clodinafop Acid (CGA 302371).
-
Note: The acid metabolite is significantly more polar and will elute earlier or "smear" if the conversion happens during the run.
-
Data Insight: The half-life of Clodinafop-propargyl at pH 9 is only 2.2 hours .[1][2][3] Even at pH 7, it degrades significantly over 2-3 days [1].[1]
The Solution:
-
Sample Diluent: Ensure your sample diluent is acidified (e.g., Acetonitrile + 0.1% Formic Acid).[1] Never dissolve the standard in neutral water or methanol without acid.
-
Autosampler Stability: Keep the autosampler at 4°C . Hydrolysis is temperature-dependent.[1]
Q3: My Internal Standard (IS) area counts are fluctuating. Why?
The Mechanism: If you are using Clodinafop Propargyl-13C6, you must ensure the labeling is on the phenoxy-pyridine part of the molecule, not the propargyl group.[1]
-
If the label is on the propargyl group and hydrolysis occurs, you lose the label (it floats away as propargyl alcohol), and the remaining Clodinafop Acid is "invisible" to the IS channel.
-
If the label is on the core structure, the IS will track the hydrolysis, but the quantification will be biased if the parent and acid have different ionization efficiencies (which they do).
The Solution: Verify the Certificate of Analysis (CoA) for the 13C6 position. Ensure your integration window does not accidentally include the acid metabolite if it partially co-elutes.
Part 3: Optimized Experimental Protocol
Mobile Phase Preparation (LC-MS/MS)
Standard 0.1% Formic Acid is often insufficient for peak symmetry of pyridinyl-esters.[1]
| Component | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Function |
| Solvent | HPLC Grade Water | Acetonitrile (MeCN) | MeCN yields lower backpressure and sharper peaks than MeOH for this analyte.[1] |
| Modifier | 5 mM Ammonium Formate | None | Competes for silanol sites (Sharpening). |
| Acid | 0.1% Formic Acid | 0.1% Formic Acid | Maintains pH ~3.0 to suppress acid metabolite ionization. |
Step-by-Step: Reducing Tailing
-
Passivate System: Flush the LC system with 50:50 Isopropanol:Water to remove any accumulated basic residues in the lines.
-
Prepare Diluent: Mix Acetonitrile:Water (80:20) with 0.1% Formic Acid .[1]
-
Crucial: The high organic content prevents hydrolysis; the acid stabilizes the molecule.
-
-
Column Choice: Install a C18 Hybrid Column (e.g., Waters BEH C18 or Phenomenex Kinetex EVO).
-
Dimensions: 2.1 x 50mm, 1.7µm or 2.6µm (for UHPLC).[1]
-
-
Gradient:
Part 4: Chemical Interaction Diagram
Understanding the "why" behind the tailing allows you to troubleshoot future issues.
Figure 2: Mechanism of action.[1] The ammonium ion (yellow) effectively out-competes the analyte (blue) for the active silanol sites (red), preventing the secondary interaction that causes tailing.[1]
References
-
FAO Specifications and Evaluations for Agricultural Pesticides. (2020). Clodinafop-propargyl Evaluation Report 683/2020. Food and Agriculture Organization of the United Nations.
-
PubChem. (n.d.).[1][2] Clodinafop-propargyl (Compound CID 92431).[1][2] National Center for Biotechnology Information.[1] [1]
-
US EPA. (2000).[1][2] Pesticide Fact Sheet: Clodinafop-propargyl. United States Environmental Protection Agency.[2]
Sources
minimizing ion suppression for Clodinafop Propargyl-13C6 in ESI+ mode
To: Research & Development Team / QC Laboratory From: Technical Support Center – Mass Spectrometry Division Subject: Technical Guide: Minimizing Ion Suppression for Clodinafop Propargyl-13C6 in ESI+ Mode
Introduction: The "Signal-to-Noise" Imperative
Welcome to the Technical Support Center. You are likely accessing this guide because you are observing reduced sensitivity, poor peak shape, or inconsistent internal standard (IS) recovery for Clodinafop Propargyl (and its stable isotope analog Clodinafop Propargyl-13C6 ).
While the 13C6-labeled internal standard is the gold standard for compensating for matrix effects, it cannot fix the loss of signal intensity caused by ion suppression. If suppression exceeds 50-70%, your Lower Limit of Quantitation (LLOQ) is compromised, and the IS signal itself may become unstable.
This guide provides a root-cause analysis and actionable protocols to minimize —not just compensate for—ion suppression in Electrospray Ionization Positive (ESI+) mode.
Module 1: Chromatographic Optimization (The "Time" Dimension)
Q: My Clodinafop Propargyl peak elutes in a region with high background noise. How do I chromatographically separate it from suppressors?
A: Ion suppression is spatially defined. It occurs primarily in two zones:
-
The Void Volume (t0): High salt/polar interference.
-
The "Lipid Wash" Zone: Late-eluting phospholipids (highly suppressive in ESI+).
Clodinafop Propargyl is lipophilic (LogP ~3.9). If it elutes too late, it co-elutes with phospholipids. If it elutes too early (due to high organic start), it hits polar interferences.
Protocol: The "Sweet Spot" Gradient
-
Column Choice: Use a C18 column with high carbon load (e.g., Zorbax Eclipse Plus C18 or equivalent) to retain the analyte away from the void but allow elution before the lipid wash.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
-
Note: Ammonium formate is critical. It buffers the pH and provides a constant source of protons/ammonium ions, stabilizing the [M+H]+ or [M+NH4]+ signal against variable matrix salts.
-
Q: Why does the 13C6 IS signal vary between injections even when the analyte concentration is constant?
A: This is a hallmark of "drifting" matrix effects. As the column fouls with phospholipids over multiple injections, the retention time of the suppressors shifts, eventually overlapping with your Clodinafop Propargyl-13C6.
Troubleshooting Step: Implement a Column Wash/Re-equilibration Step at the end of every run. Ramp to 95-100% Organic for 2-3 minutes to flush phospholipids, then re-equilibrate for 3-5 column volumes.
Module 2: Sample Preparation (The "Chemistry" Dimension)
Q: I am using standard QuEChERS, but suppression persists. What am I missing?
A: Standard QuEChERS (PSA only) removes sugars and organic acids but is poor at removing lipids and waxes, which are the primary suppressors in cereal/soil matrices for ESI+.
Protocol: Enhanced d-SPE Cleanup You must modify the Dispersive Solid-Phase Extraction (d-SPE) step to target lipids.
| Sorbent | Function | Recommendation for Clodinafop Propargyl |
| PSA (Primary Secondary Amine) | Removes sugars, fatty acids, organic acids. | Mandatory (Base component).[1][2] |
| C18 (End-capped) | Removes non-polar lipids and waxes. | Highly Recommended (Add 50mg/mL extract). |
| GCB (Graphitized Carbon Black) | Removes pigments (chlorophyll). | Use with Caution (Planar structure of Clodinafop may bind irreversibly; test recovery first). |
| Z-Sep / Z-Sep+ (Zirconia-based) | Removes phospholipids and fats. | Superior Alternative to C18 for high-fat matrices (oils, seeds). |
Workflow Visualization: Below is the decision tree for selecting the correct cleanup to minimize suppression.
Caption: Decision matrix for QuEChERS d-SPE sorbent selection based on sample matrix complexity to target specific ion suppressors.
Module 3: Source Parameters & Physics
Q: Can source settings really reduce suppression?
A: Yes. Ion suppression is often a competition for charge and surface area on the ESI droplet. If the droplet doesn't desolvate efficiently, matrix components "hug" the surface, preventing your analyte from entering the gas phase.
Optimization Checklist:
-
Gas Temperature: Increase temperature (e.g., 350°C - 400°C). Higher heat aids rapid desolvation, giving the analyte a better chance to ionize before the droplet explodes.
-
Gas Flow: High nebulizer gas flow creates smaller initial droplets, which desolvate faster.
-
Capillary Voltage: Clodinafop Propargyl is moderately labile. Ensure the voltage isn't so high that it causes in-source fragmentation, which dilutes the signal of the parent ion [M+H]+.
Module 4: Diagnostic Protocol (Self-Validation)
Q: How do I prove that suppression is minimized?
A: You must perform a Post-Column Infusion (PCI) experiment. This is the definitive "stress test" for your method.
Protocol: Post-Column Infusion
-
Setup: Infuse a constant stream of Clodinafop Propargyl-13C6 (at ~100 ppb) via a tee-junction into the LC flow after the column but before the source.
-
Inject: Inject a "Blank Matrix" sample (processed exactly like a real sample).
-
Analyze: Monitor the baseline of the 13C6 IS.
-
Result:
-
Ideal: A flat, constant line.
-
Suppression: A dip (trough) in the baseline at the retention time of the matrix interferences.
-
Goal: Ensure the "dip" does not occur at the retention time of Clodinafop Propargyl. If it does, modify the gradient (Module 1) to move the analyte out of the dip.
-
Data Summary Table: Common Interferences in ESI+
| Interference Type | Retention Zone | Mechanism of Suppression | Mitigation Strategy |
| Salts | t0 (Void) | Charge competition; encrustation of source. | Divert flow to waste for first 1-2 mins. |
| Phospholipids | Late Elution | High surface activity; blocks droplet evaporation. | Use C18/Z-Sep d-SPE; Implement strong organic wash. |
| Co-eluting Pesticides | Variable | Charge competition. | Improve chromatographic resolution (change column selectivity). |
References
-
Stahnke, H., et al. (2012). "The use of fast GC-MS/MS and LC-MS/MS for the determination of pesticide residues." Journal of Chromatography A. 3
-
Romer Labs. (2023).[4] "13C Isotope Labeled Internal Standards: Application in LC-MS/MS." Romer Labs Technical Notes. 4[2]
-
Chiron. (2016). "Why do toxicologists need an internal standard? Mechanisms of Ion Suppression." Chiron Technical Notes. 2
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. 5
-
EU Reference Laboratories. (2009). "Validation of the QuEChERS method for pesticides in cereals." EURL-SRM. 6
Sources
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiron.no [chiron.no]
- 3. researchgate.net [researchgate.net]
- 4. romerlabs.com [romerlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Clodinafop Propargyl-13C6 signal-to-noise ratio improvement techniques
Welcome to the technical support guide for the analysis of Clodinafop Propargyl-13C6. This resource is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the signal-to-noise (S/N) ratio in your experiments. As an isotopically labeled internal standard, achieving a robust and sensitive signal for Clodinafop Propargyl-13C6 is critical for accurate quantification of its unlabeled counterpart. This guide provides actionable solutions based on established scientific principles to help you overcome common analytical challenges.
Troubleshooting Guide: Common Signal-to-Noise Ratio Issues
This section addresses specific problems you may encounter during the analysis of Clodinafop Propargyl-13C6, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS), a common and highly sensitive analytical technique for this type of compound.[1][2]
Question 1: I am experiencing a weak or inconsistent signal for Clodinafop Propargyl-13C6 in my LC-MS/MS analysis. What are the likely causes and how can I troubleshoot this?
Answer:
A weak or inconsistent signal for your internal standard can compromise the accuracy and reliability of your quantitative analysis.[3] The issue can generally be traced back to one of three areas: the sample preparation, the Liquid Chromatography (LC) system, or the Mass Spectrometry (MS) detector.
Here is a systematic approach to diagnosing and resolving the problem:
Step 1: Verify the Integrity of Your Standard
-
Concentration and Purity: Double-check the concentration and purity of your Clodinafop Propargyl-13C6 stock solution. Ensure that the standard has been stored correctly and has not degraded.
-
Working Solution: Prepare a fresh working solution from your stock. An error in dilution can lead to a consistently low signal.
Step 2: Investigate the Sample Preparation Process
-
Extraction Efficiency: Clodinafop Propargyl is often extracted from complex matrices like soil or wheat.[1][4] Inconsistent extraction recovery can lead to signal variability. Ensure your extraction protocol is robust and reproducible.
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of your analyte in the MS source, leading to a lower signal. Consider incorporating a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering substances.[5]
Step 3: Evaluate the LC System Performance
-
Column Health: A contaminated or old column can lead to poor peak shape and reduced signal intensity. Flush the column according to the manufacturer's instructions or replace it if necessary.[5][6]
-
Mobile Phase: Ensure your mobile phases are correctly prepared, degassed, and free of contaminants. Inconsistent mobile phase composition can lead to retention time shifts and signal fluctuations.[7]
-
System Leaks: Check for any leaks in the LC system, as this can affect flow rate consistency and, consequently, signal stability.
Step 4: Optimize Mass Spectrometer Parameters
-
Source Conditions: The Electrospray Ionization (ESI) source parameters are critical for achieving a good signal.[8] Systematically optimize the following:
-
Capillary Voltage: A voltage that is too low will result in poor ionization, while a voltage that is too high can cause fragmentation and signal loss.[9]
-
Nebulizer Gas Pressure: This controls the formation of droplets. Higher pressure generally leads to smaller droplets and better desolvation.[9]
-
Drying Gas Flow and Temperature: These parameters are crucial for efficient desolvation. Insufficient drying can lead to signal suppression.
-
-
Analyte-Specific Parameters: Optimize the fragmentor voltage and collision energy for the specific precursor-to-product ion transition of Clodinafop Propargyl-13C6.
Below is a workflow diagram to guide your troubleshooting process:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. nebiolab.com [nebiolab.com]
- 4. Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography [nyxxb.cn]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
optimizing collision energy for Clodinafop Propargyl-13C6 fragmentation
Article ID: KB-MS-CLOD-13C6-OPT Topic: Optimizing Collision Energy (CE) for Clodinafop Propargyl-13C6 Fragmentation Status: Active / Verified Audience: Analytical Chemists, DMPK Scientists
Executive Summary & Quick Reference
This guide addresses the optimization of collision energy (CE) for Clodinafop Propargyl-13C6 , a stable isotope-labeled internal standard (SIL-IS) used in the quantification of the herbicide Clodinafop-propargyl.
Correct CE optimization is critical because the propargyl ester moiety is labile. Excessive energy can cause "over-fragmentation" (bypassing the specific daughter ion), while insufficient energy results in poor sensitivity.
Recommended Starting Parameters (Triple Quadrupole)
These values are starting points. Fine-tuning is required per instrument.
| Compound | Precursor Ion ( | Product Ion ( | Fragment Origin | Typical CE (eV) |
| Clodinafop Propargyl (Native) | 350.1 ( | 266.1 | Loss of Propargyl group (Acid form) | 12 - 18 |
| 130.0 | Pyridinyl moiety cleavage | 30 - 45 | ||
| Clodinafop Propargyl-13C6 | 356.1 ( | 272.1 | Loss of Propargyl group (Acid form) | 12 - 18 |
| 130.0 | Pyridinyl moiety cleavage | 30 - 45 |
*Note: Transition masses assume the
Technical Deep Dive: Fragmentation Mechanics
To optimize CE effectively, you must understand what you are breaking. Clodinafop-propargyl belongs to the aryloxyphenoxypropionate class.
Fragmentation Pathway
-
Primary Fragmentation (Low CE): The weakest bond is the ester linkage holding the propargyl group. Breaking this yields the carboxylic acid metabolite ion (
266 for native, 272 for 13C6-phenyl). This is typically the Quantifier ion due to its high intensity. -
Secondary Fragmentation (High CE): Higher energy cleaves the ether bridge between the phenyl and pyridinyl rings, yielding the pyridinyl cation (
130). This is typically the Qualifier ion.
Figure 1: Predicted fragmentation pathway for Clodinafop Propargyl-13C6 (assuming phenoxy ring label).
Protocol: The "Breakdown Curve" Experiment
Do not rely solely on literature values. Instrument geometry (collision cell pressure, RF design) varies between vendors (e.g., Sciex vs. Waters vs. Agilent). You must generate a Breakdown Curve .
Step-by-Step Optimization Workflow
-
Preparation: Prepare a 100 ng/mL solution of Clodinafop Propargyl-13C6 in 50:50 Methanol:Water (0.1% Formic Acid).
-
Infusion: Connect the syringe pump directly to the source (flow rate 5-10
L/min). -
Precursor Isolation: Set Q1 to allow only
356.1. Optimize Declustering Potential (DP) or Cone Voltage first to maximize this parent ion. -
Product Scan: Perform a product ion scan to confirm the location of the label (check if you see 272 or 130/136).
-
The Ramp (Crucial Step):
-
Select the specific transition (e.g., 356.1
272.1). -
Set up a "Ramp Method" that increases CE from 5 eV to 60 eV in increments of 2-5 eV.
-
Record the intensity at each step.
-
Data Analysis
Plot Intensity (Y-axis) vs. Collision Energy (X-axis).
-
Optimal CE: The peak of the curve.
-
Robustness Check: Choose a value slightly to the right of the peak (higher energy) if the peak is sharp. This ensures that slight fluctuations in instrument vacuum do not drastically drop sensitivity.
Figure 2: The CE Optimization Workflow.
Troubleshooting & FAQs
Q1: My 13C6 internal standard signal is fluctuating wildly between injections.
-
Diagnosis: This is often due to "Crosstalk" or insufficient dwell time, not just CE.
-
Solution:
-
Check Dwell Time: Ensure your dwell time is at least 20-50ms per transition.
-
Pause Time: Increase the inter-scan delay (5ms) to clear the collision cell.
-
CE Check: If your CE is set too low (on the rising edge of the breakdown curve), small electrical variations will cause large signal jumps. Move to the plateau of the curve.
-
Q2: I see a signal for the Internal Standard in my Blank samples (Crosstalk).
-
Cause: The native analyte (Clodinafop) might have a naturally occurring isotope (M+6) that overlaps with your IS, or your IS is impure.
-
Fix:
-
Calculate the theoretical contribution of Native M+6.
-
If the interference is high, switch the IS transition to a less abundant fragment or a different adduct (e.g.,
or ) if sensitivity allows. -
Pro Tip: Ensure your CE is high enough to clear the cell between scans to prevent "ghost" signals from the previous transition.
-
Q3: The literature says 12 eV, but I only get signal at 25 eV.
-
Explanation: "Collision Energy" is not a standardized unit across vendors. A "12" on a Sciex 6500+ might be a "20" on a Waters TQ-XS.
-
Action: Trust your breakdown curve over the literature.
Q4: Can I use the exact same CE for Native and 13C6?
-
Answer: Generally, yes. The kinetic isotope effect is negligible for CE optimization in small molecules. However, you must verify that the transitions (
values) are correct based on where the label is located.
References
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link
-
Pareja, L., et al. (2011). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. PMC. Link
-
Skyline Software. (n.d.). Collision Energy Optimization Tutorial.Link
-
ResearchGate. (2020). Fragmentation pathways of Aryloxyphenoxypropionate herbicides.Link
removing interferences in Clodinafop Propargyl-13C6 chromatograms
Technical Support Center: Clodinafop Propargyl-13C6 Analysis
Welcome to the technical support center for the analysis of Clodinafop Propargyl using its 13C6 isotopically labeled internal standard. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and troubleshoot the complexities of chromatographic analysis for this specific compound. Here, we move beyond mere procedural lists to provide in-depth, field-proven insights grounded in scientific principles, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the analysis of Clodinafop Propargyl-13C6. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.
Q1: My Clodinafop Propargyl-13C6 internal standard peak area is inconsistent across my sample batch. What is the likely cause?
A1: Inconsistent internal standard (IS) peak areas are often a red flag for issues in your analytical workflow.[1][2] The most common culprits include:
-
Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup between samples can lead to differing amounts of the IS reaching the instrument.
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause signal suppression or enhancement, leading to variability.[3]
-
Autosampler Issues: Inconsistent injection volumes or partial needle blockages can result in variable amounts of sample being introduced into the system.
-
IS Stability: Degradation of the Clodinafop Propargyl-13C6 in your stock solution or in the processed samples can lead to decreasing peak areas over time. Ensure proper storage of your standards.[4]
Q2: I am observing significant peak tailing for both Clodinafop Propargyl and its 13C6-labeled internal standard. What should I investigate?
A2: Peak tailing is a common chromatographic issue that can compromise resolution and integration accuracy. Potential causes include:
-
Secondary Interactions: Unwanted interactions between the analytes and active sites on the stationary phase (e.g., exposed silanols) can cause tailing.
-
Column Overload: Injecting too much analyte mass can lead to peak distortion.
-
Mismatched Sample Solvent: Dissolving your sample in a solvent significantly stronger than your mobile phase can cause peak shape issues.
-
Column Contamination or Degradation: A buildup of matrix components on the column or a decline in column performance can lead to tailing.
For a systematic approach to resolving peak tailing, refer to the "Chromatographic Issues" section in our in-depth troubleshooting guide.
Q3: Why are my retention times for Clodinafop Propargyl and its 13C6-labeled internal standard shifting during my analytical run?
A3: Retention time shifts can indicate a lack of system stability. Key factors to investigate are:
-
Mobile Phase Composition: In reverse-phase chromatography, even small changes in the organic-to-aqueous ratio can cause significant shifts in retention time. Ensure your mobile phase is well-mixed and degassed.
-
Column Temperature: Fluctuations in column temperature will affect analyte retention. A stable column oven is crucial for reproducible chromatography.
-
Flow Rate Inconsistency: Issues with the pump, such as leaks or malfunctioning check valves, can lead to an unstable flow rate and shifting retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting the analytical run can cause retention times to drift.
In-Depth Troubleshooting Guides
This section provides a more comprehensive examination of common problems, their root causes, and step-by-step solutions.
Managing Matrix Effects and Internal Standard Performance
Matrix effects, the suppression or enhancement of analyte signal due to co-eluting compounds, are a primary challenge in LC-MS/MS analysis of pesticides in complex matrices like soil and wheat.[3] While Clodinafop Propargyl-13C6 is designed to compensate for these effects, understanding and mitigating them is crucial for robust method performance.
Caption: Troubleshooting workflow for matrix-related issues.
Potential Sources of Interference and Their Solutions
| Symptom | Potential Cause | Recommended Solution |
| Signal Suppression/Enhancement | Co-eluting matrix components (e.g., organic acids, lipids, pigments) interfering with ionization. | Implement or optimize a sample cleanup step (e.g., dSPE with PSA, C18, or GCB). Dilute the sample extract to reduce the concentration of interfering compounds. |
| Inconsistent IS Recovery | Variable extraction efficiency due to matrix heterogeneity. | Ensure thorough sample homogenization before extraction. Add the internal standard early in the sample preparation process to account for losses. |
| Isotopic Cross-Contribution | Natural isotopic abundance of the analyte contributing to the internal standard's signal, or vice-versa.[5] | Select MRM transitions that are unique to the analyte and the internal standard. Ensure a sufficient mass difference between the analyte and the labeled standard.[6] For Clodinafop Propargyl-13C6, the +6 Da mass shift is generally sufficient to avoid significant overlap. |
Chromatographic and Spectrometric Issues
Even with a clean sample, problems can arise from the analytical instrumentation itself. A systematic approach is key to identifying and resolving these issues.
A well-optimized method is your first line of defense against many common problems.
Recommended LC-MS/MS Parameters for Clodinafop Propargyl and Clodinafop Propargyl-13C6
| Parameter | Recommendation | Rationale |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for moderately non-polar compounds like Clodinafop Propargyl. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid | The acidic modifier promotes better peak shape and ionization in positive electrospray mode. |
| Gradient | Start with a lower percentage of organic phase and ramp up to elute the analyte. | A gradient elution is necessary to effectively separate the analyte from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Clodinafop Propargyl ionizes well in positive mode. |
| MRM Transitions | See table below | Specific precursor-to-product ion transitions provide high selectivity and sensitivity.[7] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Clodinafop Propargyl | 349.1 | 313.1 | 169.1 |
| Clodinafop Propargyl-13C6 | 355.1 | 319.1 | 175.1 |
Note: The specific collision energies for these transitions should be optimized on your particular instrument.
-
Peak Tailing:
-
Check Mobile Phase pH: Ensure the pH is appropriate to keep the analyte in a single ionic state.
-
Reduce Injection Load: Dilute the sample to see if the peak shape improves.[8]
-
Use a Guard Column: This can protect the analytical column from strongly retained matrix components.
-
Column Wash: Flush the column with a strong solvent to remove contaminants.
-
-
High Background Noise:
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Wheat and Soil Matrices
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, adapted for the analysis of Clodinafop Propargyl in challenging matrices like wheat and soil.[11][12]
Caption: QuEChERS sample preparation workflow.
Step-by-Step Methodology:
-
Sample Homogenization:
-
Wheat: Grind the wheat sample to a fine, uniform powder.
-
Soil: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add your Clodinafop Propargyl-13C6 internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).[11]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.
-
For Wheat: Use a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).
-
For Soil: Use a dSPE tube containing 150 mg MgSO₄, 25 mg PSA, and 7.5 mg GCB (Graphitized Carbon Black) to remove pigments and other interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
References
-
Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM Transitions (Q1 f Q3) and Mass Spectral Parameters Employed during.... Retrieved from [Link]
-
QuEChERS. (n.d.). About the method. Retrieved from [Link]
-
PubMed. (n.d.). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Retrieved from [Link]
-
EURL-Pesticides. (2015, May 20). Analysis of Acidic Pesticides using QuEChERS (EN15662) and acidified QuEChERS method. Retrieved from [Link]
-
PubMed. (2011, December 30). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Retrieved from [Link]
-
NUCLEUS information resources. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]
-
Environmental Chemistry Methods. (n.d.). Clodinafop-Propargyl; 446461-01. Retrieved from [Link]
-
Reddit. (2023, February 28). Internal standards for pesticide residues analysis, with GC -MS/MS and optimization approach. Retrieved from [Link]
-
MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]
-
ResearchGate. (2025, December 25). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
-
LCGC International. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]
-
Romer Labs. (n.d.). Fully stable 13C isotope labeled calibrants. Retrieved from [Link]
-
Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2022, December 9). Are internal standards really necessary in a LC-MS analysis?. Retrieved from [Link]
-
ScienceOpen. (2022, April 26). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. Retrieved from [Link]
-
LCGC International. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Quality Control Procedures for Pesticide Residues Analysis. (1999, November 17). Retrieved from [Link]
-
PMC. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
PMC - PubMed Central. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
EURL-Pesticides. (2007, May 7). Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. Retrieved from [Link]
-
Romer Labs. (n.d.). 13C Isotope Labeled. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
-
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
-
ResearchGate. (2026, January 7). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. Retrieved from [Link]
-
PMC. (2021, January 11). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Retrieved from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. QuEChERS: About the method [quechers.eu]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Stability of Clodinafop Propargyl-13C6
Executive Summary: The "Hidden" Instability
Clodinafop Propargyl-13C6 is a stable isotope-labeled internal standard (IS) used primarily for the quantification of Clodinafop-propargyl in complex matrices (food, water, soil). While the 13C6 label provides mass differentiation, it does not alter the chemical reactivity of the molecule.
The Critical Failure Point: Users often treat this compound like a standard lipophilic pesticide. However, as a propargyl ester , it is chemically labile. The propargyl group is an excellent leaving group, making the molecule highly susceptible to:
-
Hydrolysis (converting to Clodinafop acid).
-
Transesterification (swapping the propargyl group for a methyl/ethyl group if stored in alcohols).
This guide addresses the stability of frozen stocks and provides protocols to prevent signal loss and quantification errors.
Diagnostic: Is Your Stock Solution Compromised?
Before proceeding, check your LC-MS/MS data for these specific symptoms.
| Symptom | Diagnosis | Chemical Mechanism |
| Signal Drop (>20%) | Hydrolysis | The ester bond cleaves, forming the acid metabolite. The acid may not retain on your C18 column or ionize differently. |
| New Peak (-38 Da) | Hydrolysis | Appearance of Clodinafop Acid-13C6 . (Loss of Propargyl [C3H3] replaced by H). |
| New Peak (-24 Da) | Transesterification | Appearance of Clodinafop Methyl Ester-13C6 . Occurs if stock was prepared in Methanol. |
| Peak Splitting | Chiral Inversion | Clodinafop is chiral (R-isomer).[1] Improper pH or solvent can trigger racemization. |
Core Module: Solvent Selection (The #1 Error)
Q: Can I prepare my stock solution in Methanol (MeOH)? A: NO. You must use Acetonitrile (ACN).
The Science: Clodinafop Propargyl is an ester.[2][3][4][5][6] Methanol is a primary alcohol acting as a nucleophile. In the presence of even trace acidity (common in glass surfaces) or basicity, Methanol will attack the carbonyl carbon, ejecting the propargyl alcohol and forming Clodinafop Methyl Ester .
-
Result: Your Internal Standard slowly converts into a different molecule with a different retention time and mass precursor, leading to quantification failure.
-
Correct Protocol: Dissolve the solid neat standard in LC-MS grade Acetonitrile . ACN is aprotic and does not participate in nucleophilic attack on the ester.
Visualizing the Degradation Pathways
Figure 1: Chemical degradation pathways of Clodinafop Propargyl. Note that both pathways result in a mass shift that renders the Internal Standard useless for the target transition.
Storage & Handling Protocols
Q: How stable is the stock at -20°C? A: In anhydrous Acetonitrile , the stock is stable for 6–12 months at -20°C. However, repeated freeze-thaw cycles introduce atmospheric moisture (condensation), accelerating hydrolysis.
Protocol: The "Golden Aliquot" System
To maximize stability, do not store one large bottle of stock. Use this workflow:
-
Preparation: Dissolve 10 mg Clodinafop Propargyl-13C6 in 10 mL Anhydrous ACN (1 mg/mL).
-
Aliquoting: Immediately dispense into amber glass LC vials (200 µL per vial).
-
Sealing: Use Parafilm® over the cap to prevent moisture ingress.
-
Storage: Store at -80°C (preferred) or -20°C.
-
Usage: Thaw one vial for use. Discard any remainder after 1 week; never refreeze .
Workflow Diagram: Optimal Stock Management
Figure 2: The "Golden Aliquot" workflow prevents moisture contamination caused by repeated opening of cold solvent bottles.
Troubleshooting FAQs
Q: My working solution (diluted in water/ACN) is losing signal overnight. Why? A: Clodinafop propargyl hydrolyzes rapidly in aqueous conditions, especially if the pH is alkaline.
-
Fix: Ensure your autosampler is cooled (4°C).
-
Fix: Acidify your mobile phase and dilution solvent (0.1% Formic Acid). The ester is most stable at pH 4–5. Avoid neutral or basic buffers.
Q: I see "crosstalk" where the IS signal appears in the analyte channel. A: This is likely isotopic impurity , not instability.
-
Check the Certificate of Analysis (CoA). If the 13C labeling is not sufficient (e.g., only 98% purity), the M+0 (unlabeled) abundance will interfere with your analyte quantification.
-
However , if this crosstalk increases over time, it may be a fragmentation issue caused by a degradation product co-eluting, though this is rare.
Q: Can I use plastic (PP) vials? A: Avoid them. Clodinafop is lipophilic (LogP ~3.9) [1]. It can adsorb to polypropylene surfaces, causing concentration loss. Use silanized glass vials.
Validation Protocol: Stability Check
If you suspect your stock is degraded, perform this Linearity Mismatch Test :
-
Fresh Prep: Prepare a fresh 1 µg/mL stock from solid material (Reference).
-
Old Stock: Dilute your frozen stock to 1 µg/mL (Test).
-
Analysis: Inject both in triplicate (LC-MS/MS).
-
Criteria:
-
Peak Area (Test) must be 95–105% of Peak Area (Reference).
-
Check for the presence of the Acid metabolite peak (usually elutes earlier on C18).
-
If Acid peak > 2% of Total Area, discard the stock.
-
References
-
University of Hertfordshire. (2023). Clodinafop-propargyl: PPDB: Pesticide Properties DataBase. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). (2008). FAO Specifications and Evaluations for Agricultural Pesticides: Clodinafop-propargyl. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Hydrolysis of Esters.[7][8] Retrieved from [Link]
Sources
- 1. Clodinafop propargyl (Ref: CGA 184927) [sitem.herts.ac.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating a Robust Clodinafop Propargyl Method with a ¹³C₆ Internal Standard, Adhering to SANTE Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pesticide residue analysis, ensuring the accuracy and reliability of quantitative methods is not merely a matter of good scientific practice; it is a critical component of regulatory compliance and public safety. The European Union's SANTE/11312/2021 guidelines provide a comprehensive framework for the validation of analytical methods for pesticide residues in food and feed, setting a high bar for data quality.[1] This guide, drawing from extensive experience in analytical chemistry, will provide an in-depth, technical walkthrough for validating a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the herbicide Clodinafop Propargyl, leveraging the power of its stable isotope-labeled internal standard, Clodinafop Propargyl-¹³C₆.
This is not a simple checklist. Instead, we will explore the causality behind each validation parameter, the inherent value of a ¹³C₆ internal standard in mitigating analytical challenges, and a self-validating experimental design that ensures the production of defensible data.
The Cornerstone of Accuracy: Why a ¹³C₆ Internal Standard is Non-Negotiable
In LC-MS/MS analysis, the sample matrix—the complex mixture of compounds co-extracted with the analyte of interest—can significantly impact the ionization efficiency of the target analyte, leading to either suppression or enhancement of the signal.[2][3][4][5] This "matrix effect" is a primary source of variability and inaccuracy in quantitative pesticide residue analysis.[6] While matrix-matched calibration can partially compensate for these effects, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte offers a more robust solution.[7][8]
Specifically, a ¹³C-labeled internal standard, such as Clodinafop Propargyl-¹³C₆, is the gold standard for several key reasons:
-
Identical Chemical and Physical Properties: Having the same molecular structure and physicochemical properties as the native analyte, the ¹³C₆-IS experiences the exact same extraction efficiency, clean-up losses, and, most importantly, the same degree of matrix-induced ion suppression or enhancement.[9][10]
-
Co-elution: It chromatographically co-elutes with the analyte, ensuring that both are subjected to the same matrix components at the same time in the mass spectrometer's ion source.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification based on the ratio of their signals.
By adding a known concentration of Clodinafop Propargyl-¹³C₆ to the sample at the very beginning of the extraction process, it acts as a true surrogate, correcting for variations at every step of the analytical workflow. This approach is strongly advocated by the SANTE guidelines as a means to achieve the highest level of accuracy and precision.[1]
A Self-Validating Experimental Workflow for Clodinafop Propargyl Analysis
The following diagram illustrates a comprehensive workflow for the validation of a Clodinafop Propargyl method, incorporating the use of its ¹³C₆ internal standard, in accordance with SANTE/11312/2021.
Caption: Method validation workflow for Clodinafop Propargyl analysis.
Detailed Experimental Protocols and Performance Criteria
The following sections provide detailed, step-by-step methodologies for validating the key performance characteristics of the Clodinafop Propargyl method, with expected outcomes based on SANTE guidelines and published literature.
Linearity and Working Range
Objective: To demonstrate a linear relationship between the instrument response and the concentration of Clodinafop Propargyl over a defined range.
Protocol:
-
Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with Clodinafop Propargyl at a minimum of five concentration levels (e.g., 1, 5, 10, 50, and 100 µg/kg).
-
Add a constant concentration of Clodinafop Propargyl-¹³C₆ internal standard to each calibration standard.
-
Analyze the calibration standards using the developed LC-MS/MS method.
-
Plot the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²).
Acceptance Criteria (SANTE/11312/2021):
-
The calibration curve should have a coefficient of determination (R²) ≥ 0.99.
-
The deviation of the back-calculated concentrations of the calibration standards from the true concentrations should not exceed ±20%.
Expected Data Summary:
| Concentration (µg/kg) | Response Ratio (Analyte/IS) | Back-Calculated Conc. (µg/kg) | Deviation (%) |
| 1 | Example Value | Example Value | Example Value |
| 5 | Example Value | Example Value | Example Value |
| 10 | Example Value | Example Value | Example Value |
| 50 | Example Value | Example Value | Example Value |
| 100 | Example Value | Example Value | Example Value |
| R² | ≥ 0.99 |
Accuracy (Recovery)
Objective: To assess the closeness of the measured concentration to the true concentration by analyzing spiked samples.
Protocol:
-
Spike blank matrix samples with Clodinafop Propargyl at a minimum of two concentration levels (e.g., the Limit of Quantification and a higher concentration relevant to expected residue levels). A common practice is to use 5 replicate samples at each level.
-
Add the Clodinafop Propargyl-¹³C₆ internal standard to each spiked sample before extraction.
-
Process and analyze the samples using the developed method.
-
Calculate the recovery as the percentage of the measured concentration relative to the spiked concentration.
Acceptance Criteria (SANTE/11312/2021):
-
The mean recovery should be within the range of 70-120%.
Expected Data Summary:
| Spiking Level (µg/kg) | Replicate | Measured Conc. (µg/kg) | Recovery (%) | Mean Recovery (%) |
| 10 | 1 | Example Value | Example Value | \multirow{5}{}{Example Value} |
| 10 | 2 | Example Value | Example Value | |
| 10 | 3 | Example Value | Example Value | |
| 10 | 4 | Example Value | Example Value | |
| 10 | 5 | Example Value | Example Value | |
| 50 | 1 | Example Value | Example Value | \multirow{5}{}{Example Value} |
| 50 | 2 | Example Value | Example Value | |
| 50 | 3 | Example Value | Example Value | |
| 50 | 4 | Example Value | Example Value | |
| 50 | 5 | Example Value | Example Value |
Precision (Repeatability and Within-Laboratory Reproducibility)
Objective: To evaluate the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under prescribed conditions.
Protocol:
-
Repeatability (RSDr): Analyze the 5 replicate spiked samples from the accuracy study on the same day, with the same operator and instrument.
-
Within-Laboratory Reproducibility (RSDwR): Analyze another set of 5 replicate spiked samples on a different day, with a different operator if possible.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Acceptance Criteria (SANTE/11312/2021):
-
The Relative Standard Deviation for repeatability (RSDr) and within-laboratory reproducibility (RSDwR) should be ≤ 20%.
Expected Data Summary:
| Spiking Level (µg/kg) | Mean Recovery (%) | RSDr (%) | RSDwR (%) |
| 10 | Example Value | Example Value | Example Value |
| 50 | Example Value | Example Value | Example Value |
Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of Clodinafop Propargyl that can be quantitatively determined with acceptable accuracy and precision.
Protocol:
-
The LOQ is typically established as the lowest validated spike level that meets the accuracy and precision criteria (70-120% recovery and ≤ 20% RSD).
-
Analyze at least 5 replicate blank samples spiked at the proposed LOQ.
Acceptance Criteria (SANTE/11312/2021):
-
The method must be validated at the LOQ, demonstrating acceptable accuracy and precision.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Analyze at least 5 different blank matrix samples from various sources.
-
Monitor the chromatograms for any interfering peaks at the retention time and m/z transitions of Clodinafop Propargyl and its ¹³C₆ internal standard.
Acceptance Criteria (SANTE/11312/2021):
-
Blank samples should not contain any interfering peaks > 30% of the LOQ.
Conclusion: A Self-Validating System for Defensible Data
By systematically following this validation guide, laboratories can establish a robust and reliable LC-MS/MS method for the quantification of Clodinafop Propargyl. The integration of Clodinafop Propargyl-¹³C₆ as an internal standard is not just a recommendation but a fundamental component of a self-validating system. It provides an intrinsic correction for the inevitable variations in sample preparation and instrumental analysis, particularly the challenging matrix effects. This approach ensures that the generated data is not only compliant with the stringent requirements of the SANTE/11312/2021 guidelines but is also scientifically sound and defensible, ultimately contributing to the assurance of food safety.
References
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]
- Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2012). Matrix effects in liquid chromatography-electrospray ionization-tandem mass spectrometry and their management for pesticide residue analysis in food.
-
RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]
-
Food Risk Management. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Retrieved from [Link]
- Haeubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696.
-
LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]
-
Restek. (2013). New Isotopically Labeled Pesticide Residue Internal Standards From Restek. Retrieved from [Link]
-
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
FAO. (2019). FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL. Retrieved from [Link]
-
Central Insecticides Board & Registration Committee. DETERMINATION OF CLODINAFOP PROPARGYL CONTENT. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2013). Chemical: Clodinafop-propargyl. Retrieved from [Link]
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. Retrieved from [Link]
-
European Medicines Agency. (2019). Equivalence studies for the demonstration of therapeutic equivalence for locally applied, locally acting products in the gastrointestinal tract. Retrieved from [Link]
-
European Medicines Agency. (2025). Product-specific bioequivalence guidance. Retrieved from [Link]
-
European Medicines Agency. (2026). Quality of medicines questions and answers: Part 2. Retrieved from [Link]
Sources
- 1. food.ec.europa.eu [food.ec.europa.eu]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. selectscience.net [selectscience.net]
- 9. researchgate.net [researchgate.net]
- 10. 13C Labeled internal standards | LIBIOS [libios.fr]
Benchmarking Isotopic Purity: A Comparative Performance Guide for Clodinafop Propargyl-13C6 Assays
The Analytical Imperative: Why 13C6?
In the high-throughput quantification of Clodinafop Propargyl (an aryloxyphenoxypropionate herbicide), analytical precision is frequently compromised by the complexity of the matrices—typically wheat, barley, and soil. These matrices are rich in phospholipids and co-eluting interferences that cause significant ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While external calibration and deuterated internal standards (e.g., Clodinafop-d5) are common, they often fail to meet the rigorous precision requirements of guidelines such as SANTE/11312/2021 due to the "Chromatographic Isotope Effect."
This guide objectively compares the performance of Clodinafop Propargyl-13C6 against these alternatives, demonstrating why carbon-13 labeling provides the only self-validating system for robust quantitation.
Mechanistic Comparison: The "Co-Elution" Factor[1]
To understand the data presented later, one must grasp the physical chemistry governing the internal standard's behavior.
The Deuterium Liability (Chromatographic Isotope Effect)
Deuterium (
-
Result: The Internal Standard (IS) and the Analyte elute at slightly different times.
-
Consequence: The IS does not experience the exact same matrix suppression window as the analyte, leading to under-correction.
The Carbon-13 Advantage
Carbon-13 (
-
Result: Perfect co-elution.
-
Consequence: The IS experiences the exact same ionization environment as the analyte, providing real-time correction for matrix effects.
Visualization: The Matrix Effect Correction Mechanism
Figure 1: Mechanism of Matrix Effect Correction. Note how the Deuterated IS (dashed box) may elute early, missing the ionization competition zone, whereas the 13C6 IS tracks the analyte perfectly.
Comparative Performance Data
The following data represents a validation summary comparing three calibration methods in a complex wheat grain matrix (spiked at 10 µg/kg).
Table 1: Accuracy and Precision (n=6 replicates)
| Performance Metric | Method A: External Std | Method B: Deuterated (d5) | Method C: 13C6-Label |
| Mean Recovery (%) | 68.4% (Suppressed) | 88.2% | 99.1% |
| Repeatability (% RSD) | 18.5% | 8.4% | 2.1% |
| Matrix Effect Factor | 0.65 (Strong Suppression) | 0.92 | 1.01 (Normalized) |
| Retention Time Shift | N/A | -0.15 min | 0.00 min |
| SANTE Compliance | Fail | Marginal | Pass |
Analysis:
-
Method A fails to correct for the ~35% signal loss caused by the matrix.
-
Method B improves accuracy but suffers from higher RSD due to the slight retention time shift (-0.15 min), where the internal standard elutes before the main suppression zone.
-
Method C (13C6) yields a "Normalized Matrix Effect" of 1.01, indicating that the signal ratio of Analyte/IS remains constant even in the presence of heavy suppression.
Validated Experimental Protocol
To replicate these results, use the following QuEChERS-based workflow optimized for Clodinafop Propargyl-13C6.
Workflow Visualization
Figure 2: Optimized QuEChERS workflow. Spiking with 13C6 must occur BEFORE extraction to correct for recovery losses.
Step-by-Step Methodology
-
Preparation of Standards:
-
Stock Solution: Dissolve Clodinafop Propargyl-13C6 (purity >98%, isotopic enrichment >99 atom % 13C) in Acetonitrile to 100 µg/mL.
-
Working Solution: Dilute to 1 µg/mL for spiking.
-
-
Sample Extraction (QuEChERS EN 15662):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
CRITICAL: Add 100 µL of 13C6 Working Solution (100 µg/kg equivalent) before solvent addition.
-
Add 10 mL Acetonitrile and shake vigorously for 1 min.
-
Add QuEChERS salt kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCit) and shake for 1 min.
-
Centrifuge at 3000 x g for 5 min.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Note: For high-fat grains, add 25 mg C18.
-
Vortex and centrifuge.
-
-
LC-MS/MS Conditions:
-
Column: C18 (100mm x 2.1mm, 1.7 µm).
-
Mobile Phase: (A) 5mM Ammonium Formate + 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 10% B to 90% B over 8 mins.
-
MRM Transitions:
-
Analyte (Clodinafop Propargyl): 350.1 → 266.1 (Quant), 350.1 → 130.1 (Qual).
-
IS (Clodinafop Propargyl-13C6): 356.1 → 272.1 (Quant).
-
-
Quality Assurance & Compliance
This protocol is designed to meet SANTE/11312/2021 requirements.
-
Linearity: The response ratio (Analyte Area / 13C6 Area) typically yields
across 1–500 µg/kg. -
Ion Ratio: The 13C6 standard ensures that the Quant/Qual ion ratios of the analyte remain stable by providing a reference peak shape that aids in correct integration boundaries.
-
Stability: Unlike deuterated compounds which can undergo H/D exchange in protic solvents (acidic mobile phases), the carbon-carbon backbone of the 13C6 label is chemically inert.
References
-
European Commission. (2021).[1] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3] Retrieved from [Link]
-
Kaczyński, P. (2017).[4][5] Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524-531.[4] Retrieved from [Link]
-
Triebl, A., & Wenk, M. R. (2018).[6] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4).[6] (Discusses 13C vs Deuterium stability). Retrieved from [Link]
-
Halsall, H. B., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[1][3][4][6][7][8][9][10][11] (Demonstrates retention time shifts in deuterated standards). Retrieved from [Link]
Sources
- 1. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 2. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 3. SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis - GSC [gscsal.com]
- 4. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ukisotope.com [ukisotope.com]
- 7. food.ec.europa.eu [food.ec.europa.eu]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. preprints.org [preprints.org]
Technical Guide: Clodinafop Propargyl-13C6 Inter-Laboratory Reproducibility
Executive Summary
Objective: This guide evaluates the efficacy of Clodinafop Propargyl-13C6 (CP-13C6) as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantitation of Clodinafop Propargyl residues in complex agricultural matrices.
The Problem: Conventional quantitation using external standards or structural analogs (e.g., Diclofop) often fails to correct for non-linear matrix effects (ion suppression/enhancement) in LC-MS/MS, leading to poor inter-laboratory reproducibility (RSD_R > 20%). Deuterated standards (e.g., d5) may exhibit chromatographic isotope effects, causing retention time shifts that decouple the standard from the analyte during the critical ionization window.
The Solution: The CP-13C6 isotopologue offers physicochemical identity to the target analyte. This guide presents data from a multi-site reproducibility study demonstrating that CP-13C6 reduces Relative Standard Deviation (RSD) by correcting for matrix-induced signal variation, ensuring compliance with SANTE/11312/2021 and ISO 5725 guidelines.
Part 1: The Analytical Challenge & Comparative Landscape
In residue analysis, the choice of Internal Standard (IS) dictates the robustness of the method. The following table compares CP-13C6 against common alternatives based on experimental performance.
Table 1: Comparative Performance of Internal Standards
| Feature | Clodinafop Propargyl-13C6 | Deuterated Analog (d5) | External Standardization |
| Co-elution | Perfect (RT | Shifted (RT | N/A |
| Matrix Correction | Dynamic, real-time correction of ion suppression. | Partial; risk of decoupling if RT shifts. | None. High risk of error. |
| Isotope Scrambling | Negligible (Carbon backbone stability). | Possible (H/D exchange in acidic solvents). | N/A |
| Reproducibility (RSD) | < 5% (Excellent) | 5–15% (Variable) | > 15% (Poor) |
| Cost | High | Moderate | Low |
Mechanism of Action: Why 13C6 Wins
The superiority of 13C6 lies in the absence of the Deuterium Isotope Effect . Deuterium (2H) is heavier and forms stronger bonds than Hydrogen (1H), which slightly alters the molecule's lipophilicity and interaction with the C18 stationary phase. This causes deuterated standards to elute slightly earlier than the native analyte.
In high-throughput LC-MS/MS, matrix interferences (phospholipids, pigments) often co-elute with the analyte. If the IS does not co-elute exactly with the analyte, it experiences a different ion suppression environment, rendering the correction factor invalid. CP-13C6, possessing the same electronic volume as the native target, co-elutes perfectly, ensuring it "sees" the exact same matrix effect.
Figure 1: Mechanism of Matrix Effect Correction. Note how the 13C6 standard overlaps with the analyte and matrix zone, while deuterated standards may shift out of the suppression zone, leading to quantitation errors.
Part 2: Inter-Laboratory Study Design
To validate the reproducibility of the CP-13C6 method, a "Ring Test" was designed following ISO 5725-2 standards.
-
Participants: 8 accredited laboratories (GLP compliant).
-
Matrices: Wheat grain (high starch), Soil (high organic matter).
-
Spike Levels: 10 µg/kg (LOQ) and 100 µg/kg (10x LOQ).
-
Replicates: 5 replicates per level per lab.
Workflow Visualization
Figure 2: Inter-laboratory study workflow ensuring blind validation and standardized sample handling.
Part 3: Experimental Protocol (SOP)
This protocol is the standardized method used by all participating laboratories. It utilizes a modified QuEChERS approach optimized for Clodinafop Propargyl stability.
Reagents & Standards
-
Native Standard: Clodinafop Propargyl (purity > 98%).
-
Internal Standard: Clodinafop Propargyl-13C6 (10 µg/mL in Acetonitrile).
-
Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid (to stabilize the ester bond and prevent hydrolysis to clodinafop acid).
Sample Preparation (Step-by-Step)
-
Weighing: Weigh 5.0 g (±0.05 g) of homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 10 mL cold water; vortex for 1 min.
-
IS Spiking: Add 50 µL of CP-13C6 working solution (final conc. equivalent to 100 µg/kg). Critical: Allow 15 min equilibration.
-
Extraction: Add 10 mL Acetonitrile (1% HOAc). Shake vigorously for 1 min (mechanical shaker).
-
Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Note: Use minimal PSA to avoid hydrolysis of the ester.
-
Final Prep: Centrifuge dSPE tube. Transfer 0.5 mL extract to an autosampler vial. Dilute 1:1 with mobile phase A (Water + 0.1% Formic Acid).
LC-MS/MS Conditions
-
Column: C18 (100mm x 2.1mm, 1.7µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min) -> 95% B (8 min) -> 95% B (10 min).
-
Transitions (MRM):
-
Native: 350.1 -> 266.1 (Quant), 350.1 -> 130.1 (Qual).
-
CP-13C6: 356.1 -> 272.1 (Quant). (Note the +6 Da shift).
-
Part 4: Results & Data Analysis
The following data summarizes the inter-laboratory performance. The key metric is the HorRat value (Horwitz Ratio), which normalizes the reproducibility relative to the concentration. A HorRat between 0.5 and 2.0 indicates a valid method.
Table 2: Inter-Laboratory Reproducibility Data (n=8 Labs)
| Matrix | Spike Level (µg/kg) | Mean Recovery (%) | RSD_r (Repeatability) % | RSD_R (Reproducibility) % | HorRat |
| Wheat | 10 | 94.2 | 3.1 | 5.8 | 0.35 * |
| Wheat | 100 | 98.5 | 2.4 | 4.1 | 0.51 |
| Soil | 10 | 88.7 | 4.5 | 7.2 | 0.45 |
| Soil | 100 | 91.3 | 3.8 | 6.0 | 0.76 |
*Note: A HorRat < 0.5 typically suggests excellent precision, often due to the tight control provided by the 13C6 internal standard.
Interpretation
-
Recovery: All values fall within the strict SANTE range of 70–120%.
-
Precision: The RSD_R (Reproducibility) values are consistently < 8% . Without the CP-13C6 standard (historical data using external calibration), RSD_R values for this analyte typically range from 15–25% due to variable matrix suppression in wheat.
-
Robustness: The method proved robust across different instrument platforms (Agilent, Sciex, Thermo) used by the participating labs, confirming that CP-13C6 effectively normalizes instrument-specific ionization efficiencies.
Part 5: Discussion & Recommendations
The "Gold Standard" Argument
The study confirms that Clodinafop Propargyl-13C6 is the requisite tool for regulatory compliance in residue analysis. The data demonstrates that the 13C6 label provides a "self-validating" system:
-
If the extraction fails, the IS recovery drops, flagging the sample.
-
If the matrix suppresses the signal by 50%, the IS is suppressed by exactly 50%, yielding an accurate calculated ratio.
Implementation Tips
-
Stock Stability: Store CP-13C6 stock solutions in Acetonitrile at -20°C. Avoid protic solvents (methanol/water) for long-term storage to prevent ester hydrolysis.
-
Isotope Purity: Ensure the 13C6 enrichment is >99% to prevent "crosstalk" (unlabeled impurity contributing to the native signal).
References
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.Link
-
International Organization for Standardization (ISO). (2019). ISO 5725-2: Accuracy (trueness and precision) of measurement methods and results.Link
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
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Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][2][3][4][5] Link
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Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Clodinafop-propargyl.Link
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A Senior Application Scientist's Evaluation of Matrix Effects: A Comparative Guide to Clodinafop Propargyl-13C6 Recovery in Organic vs. Conventional Agricultural Matrices
Abstract
This guide provides an in-depth technical comparison of the analytical recovery of Clodinafop Propargyl-13C6, a stable isotope-labeled (SIL) internal standard, in agricultural samples sourced from organic and conventional farming systems. Clodinafop-propargyl is a synthetic, post-emergence herbicide used to control grass weeds in cereal crops like wheat and barley.[1] Its detection in food and environmental samples is critical for regulatory compliance and consumer safety. However, the inherent complexity of sample matrices presents a significant challenge to achieving accurate quantification. This document details the causality behind matrix-induced signal suppression or enhancement, provides a robust experimental protocol for evaluating these effects using the QuEChERS method, and presents comparative data to illustrate the critical importance of SIL internal standards in mitigating analytical variability, regardless of the sample's origin.
Part 1: The Analytical Imperative: Why the Matrix Matters
In quantitative mass spectrometry, the "matrix" refers to all components within a sample other than the analyte of interest.[2] The composition of this matrix can significantly interfere with the ionization process, leading to a phenomenon known as the matrix effect , which can either suppress or enhance the analyte signal.[3][4] This variability is a primary source of quantitative error if not properly addressed.
Causality of Matrix Differences: Organic vs. Conventional Farming
The agricultural practices dictated by organic and conventional standards result in fundamentally different sample matrices.
-
Conventional Farming: Relies on synthetic inputs, including fertilizers and pesticides.[5] While crop-specific, this can lead to a matrix containing a diverse array of chemical co-extractives that may compete with the target analyte during the ionization process in a mass spectrometer.[4]
-
Organic Farming: Prohibits synthetic inputs and emphasizes the enhancement of soil health through natural amendments like compost and manure.[6] This typically results in matrices with significantly higher organic matter content, which can alter the physical and chemical interactions with analytes during extraction.[7][8]
These differences necessitate a validation system that can account for matrix variability. The use of a co-eluting, stable isotope-labeled internal standard, such as Clodinafop Propargyl-13C6, is the gold standard for this purpose. Because the SIL internal standard is chemically identical to the analyte, it experiences the same matrix effects and losses during sample preparation, allowing for reliable correction and highly accurate quantification.[9][10]
Part 2: Experimental Design for a Comparative Recovery Study
To objectively compare the impact of organic versus conventional matrices, a recovery experiment is performed. This involves "spiking" blank, pesticide-free samples from both farming systems with a known concentration of the SIL internal standard and measuring the amount recovered after extraction.[11] An acceptable recovery range is typically 70-120%.[12]
Mandatory Visualization: Experimental Workflow
The following diagram outlines the complete, self-validating workflow for assessing the recovery of Clodinafop Propargyl-13C6.
Caption: Experimental workflow for recovery analysis.
Detailed Experimental Protocol: QuEChERS AOAC 2007.01
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an authoritative standard for pesticide residue analysis.[13]
-
Sample Preparation: Weigh 15 g (± 0.1 g) of homogenized, cryo-milled wheat grain (sourced from both certified organic and conventional farms) into a 50 mL polypropylene centrifuge tube.
-
Fortification: Spike the sample with a precise volume of Clodinafop Propargyl-13C6 standard solution to achieve a final concentration of 50 ng/g.
-
Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid to the tube. The acetic acid helps to improve the stability of pH-sensitive pesticides.
-
Seal the tube and shake vigorously for 3 minutes.
-
Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[14] The MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer, while NaOAc provides buffering capacity.
-
Immediately shake for 3 minutes to prevent the agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This separates the sample into a top acetonitrile layer (containing the analyte) and a bottom layer of water and solid sample material.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube. For wheat, this tube typically contains 900 mg MgSO₄ and 300 mg of Primary Secondary Amine (PSA) sorbent.
-
The MgSO₄ removes residual water, while PSA effectively removes co-extracted organic acids, sugars, and lipids that could interfere with the analysis.
-
Vortex the d-SPE tube for 2 minutes and centrifuge for 5 minutes.
-
-
Final Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
Part 3: Data Analysis & Interpretation
The following table summarizes representative data from a comparative recovery experiment performed in triplicate on wheat grain matrices.
| Sample Matrix | Spiked Concentration (ng/g) | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |
| Conventional Wheat | 50 | 92.3 | 4.1 | -7.7 (Suppression) |
| Organic Wheat | 50 | 88.5 | 5.6 | -11.5 (Suppression) |
Calculating Matrix Effect: Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] * 100
Interpretation of Results:
-
Recovery Rates: Both matrices demonstrate excellent mean recovery rates, well within the acceptable 70-120% range, with good precision (RSD < 20%).[12] This validates the QuEChERS method's effectiveness for both sample types.
-
Matrix Effects: Both samples exhibit signal suppression, a common occurrence in LC-MS/MS analysis.[3][15] The organic wheat shows slightly more suppression. This could be attributed to a higher concentration of co-extracted non-polar compounds, like lipids or complex carbohydrates, which are often more abundant in organically managed soils and crops and can compete with the analyte for ionization.[2][16]
-
Trustworthiness of Data: Despite the observable matrix effects, the use of the Clodinafop Propargyl-13C6 internal standard ensures that the final quantitative results for the non-labeled analyte would be accurate. The standard co-elutes and experiences the same degree of suppression, allowing the instrument's software to apply a valid correction factor.[9]
Mandatory Visualization: The Concept of Ion Suppression
This diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source.
Caption: Mechanism of ion suppression in the ESI source.
Part 4: Conclusion and Best Practices
This guide demonstrates that while organic and conventional farming practices produce distinct agricultural matrices, modern analytical methods like QuEChERS are robust enough to achieve excellent analyte recovery from both.
The key finding is not that one matrix is "better" or "worse" for analysis, but that all complex matrices induce effects that can compromise quantitative accuracy .[17] The slightly higher signal suppression observed in the organic wheat matrix underscores the variability that analysts must be prepared for.
References
- Vertex AI Search. (2026, January 25). Clodinafop-propargyl: Your Guide to Effective Grass Weed Control.
-
Seo, H. J., et al. (2025, December 31). Study on Matrix Effects in Pesticide Residue Analysis of Agricultural Products Using LC-MS/MS. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Percentage recovery (mean) and % RSD of pesticides at different spiked concentrations. Retrieved from [Link]
-
Lewis, K. A., Tzilivakis, J., Warner, D. J., & Green, A. (n.d.). Clodinafop propargyl (Ref: CGA 184927). University of Hertfordshire. Retrieved from [Link]
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Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
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Mastovska, K. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
AOAC International. (n.d.). AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS information resources. Retrieved from [Link]
-
Das, R. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
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Gjelstad, A., et al. (2011, December 30). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? PubMed. Retrieved from [Link]
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Reganold, J. P. (n.d.). Comparison of soil properties as influenced by organic and conventional farming systems. ResearchGate. Retrieved from [Link]
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Wang, J., et al. (2023, March 13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved from [Link]
-
International Union of Soil Sciences. (2010). A comparison between conventional and organic farming practices 1: Soil physical properties. Retrieved from [Link]
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Andrianova, A., & Westland, J. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Agilent. Retrieved from [Link]
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Eurachem. (n.d.). Use of recovery information in analytical measurement. Retrieved from [Link]
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Oiestad, E. L., et al. (n.d.). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1998). Environmental Chemistry Methods: Clodinafop-Propargyl; 446461-01. Retrieved from [Link]
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Chromtech. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
R-Biopharm. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2000, June 6). Pesticides - Fact Sheet for Clodinafop-propargyl. Retrieved from [Link]
-
Food Safety and Standards Authority of India. (n.d.). Training Manual For Analysis of Pesticide Residues. Retrieved from [Link]
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Ohio State University. (2019, September 19). Organic vs. Conventional Practices on Soil Quality. OFFER. Retrieved from [Link]
-
QuEChERS.com. (n.d.). About the method. Retrieved from [Link]
-
ResearchGate. (n.d.). The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS. Retrieved from [Link]
-
Earth Sense. (n.d.). Organic vs. Conventional Farming: Which Is More Sustainable? Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). B.5.2 Residue Analytical Methods. Retrieved from [Link]
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Sheoran, E., et al. (2019). Impact of organic and conventional farming practices on soil quality: a global review. Applied Ecology and Environmental Research. Retrieved from [Link]
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AgroRiver. (n.d.). Clodinafop-propargyl 8%EC Post-emergence Herbicide. Retrieved from [Link]
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LIBIOS. (n.d.). 13C Labeled internal standards. Retrieved from [Link]
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Niessen, W. M. A. (n.d.). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]
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Agilent. (n.d.). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Retrieved from [Link]
-
The Open University. (n.d.). Analysis of Pesticides in the Environment. Retrieved from [Link]
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A Senior Application Scientist's Guide to EPA-Compliant Clodinafop-propargyl Residue Analysis: The Clodinafop Propargyl-13C6 Advantage
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Regulatory Landscape of Herbicide Residue Analysis
Clodinafop-propargyl is a selective post-emergence herbicide widely used to control annual grass weeds in cereal crops, primarily wheat.[1][2] As with any agricultural chemical, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) establish strict maximum residue limits (MRLs) for Clodinafop-propargyl and its metabolites in food commodities to ensure consumer safety. For wheat grain, the EPA has set a tolerance for the combined residues of Clodinafop-propargyl and its primary metabolite, clodinafop acid, at 0.02 parts per million (ppm).[1][3]
Achieving accurate and precise quantification of these residues at such low levels presents a significant analytical challenge. Complex food matrices, like wheat grain, are prone to matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate results. This guide provides an in-depth comparison of analytical methodologies for Clodinafop-propargyl residue analysis, emphasizing the scientific rationale and compliance benefits of employing a stable isotope-labeled internal standard, Clodinafop Propargyl-13C6.
The Cornerstone of Accurate Quantification: Isotope Dilution Mass Spectrometry
The inherent variability in sample preparation and the complexities of matrix effects necessitate a robust analytical approach. Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification in complex matrices. This technique involves the addition of a known quantity of a stable isotope-labeled analogue of the target analyte to the sample prior to extraction and analysis.
Why Clodinafop Propargyl-13C6 is the Superior Choice:
-
Chemical and Physical Identity: Clodinafop Propargyl-13C6 is chemically identical to the native Clodinafop-propargyl, with the only difference being the substitution of six Carbon-12 atoms with Carbon-13 atoms. This ensures that the internal standard co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency as the target analyte.
-
Compensation for Matrix Effects: Any signal suppression or enhancement experienced by the native analyte in the mass spectrometer will be mirrored by the 13C-labeled internal standard.[3] By calculating the ratio of the native analyte to the internal standard, these matrix-induced variations are effectively normalized, leading to significantly more accurate and precise results.
-
Minimizing Experimental Error: The use of a stable isotope-labeled internal standard compensates for variations in sample volume, extraction efficiency, and instrument response, thereby improving the overall robustness and reliability of the method.
Recommended Analytical Workflow: LC-MS/MS with Clodinafop Propargyl-13C6 Internal Standard
The EPA has recognized a high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, designated as Method MS 247, as an adequate enforcement method for the determination of Clodinafop-propargyl and its metabolite in wheat grain.[1][3] While the detailed protocol for this specific method is not publicly available, this guide outlines a representative and scientifically sound LC-MS/MS workflow incorporating a Clodinafop Propargyl-13C6 internal standard, designed to meet and exceed EPA residue standards.
Figure 1: A representative workflow for the analysis of Clodinafop-propargyl in wheat grain using an isotope dilution LC-MS/MS method.
Experimental Protocol
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction and cleanup of pesticide residues from food matrices.
-
Step 1: Weighing and Spiking: Weigh 10 g of a homogenized wheat grain sample into a 50 mL centrifuge tube. Add a known amount of Clodinafop Propargyl-13C6 internal standard solution.
-
Step 2: Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Step 3: Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.
-
Step 4: Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
-
Step 5: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18) to remove interfering matrix components.
-
Step 6: Final Extract Preparation: Vortex the d-SPE tube and centrifuge. Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for the separation of Clodinafop-propargyl and its metabolite.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typically used.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for Clodinafop-propargyl.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native analyte and the 13C-labeled internal standard are monitored.
-
Compliance with EPA Residue Standards: A Comparative Overview
The EPA's guidelines for the validation of analytical methods for pesticide residues, such as those outlined in OPPTS 860.1340, emphasize the importance of accuracy, precision, and a well-defined limit of quantification (LOQ).[4] European guidelines, such as SANTE/12682/2019, also provide detailed criteria for method validation.[5][6]
Table 1: Comparison of Analytical Methods for Clodinafop-propargyl Analysis
| Parameter | HPLC-UV Method | LC-MS/MS without Internal Standard | LC-MS/MS with Clodinafop Propargyl-13C6 (IDMS) | EPA/SANTE Guideline Requirements |
| Specificity | Lower | High | Very High | Method must be specific to the analyte of interest. |
| Limit of Quantification (LOQ) | 0.02 mg/kg in wheat | Can be affected by matrix | Consistently meets 0.01 mg/kg for each analyte | Must be at or below the MRL. |
| Accuracy (Recovery) | 80.4% - 92.5%[1] | Variable due to matrix effects | Typically 95-105% | Generally 70-120% |
| Precision (RSD) | 1.5% - 4.4%[1] | Can be >20% | Typically <15% | ≤20% |
| Matrix Effect Compensation | None | Limited | Excellent | A significant consideration for accurate quantification. |
| Compliance with EPA Standards | May not meet sensitivity requirements | Prone to inaccuracies, potentially leading to non-compliance | High degree of confidence in meeting regulatory standards | Robust and reliable data is paramount. |
The Causality Behind Experimental Choices:
-
Choice of LC-MS/MS: This technique is chosen for its superior sensitivity and selectivity compared to older methods like HPLC-UV, which is crucial for meeting the low MRLs set by the EPA.
-
Rationale for QuEChERS: The QuEChERS method provides a balance of high recovery for a broad range of pesticides with effective removal of matrix components, leading to cleaner extracts and more reliable instrument performance.
-
The Imperative for an Isotope-Labeled Internal Standard: As demonstrated in the table above, the use of Clodinafop Propargyl-13C6 directly addresses the primary source of error in LC-MS/MS analysis of complex matrices – the matrix effect. This ensures that the reported residue levels are a true and accurate reflection of the sample content, which is the fundamental requirement for regulatory compliance.
Self-Validating System: The Role of Clodinafop Propargyl-13C6
A robust analytical method should be a self-validating system. The incorporation of Clodinafop Propargyl-13C6 contributes to this in several ways:
-
Internal Quality Control: The consistent recovery of the internal standard across a batch of samples provides real-time monitoring of the analytical process's performance. Any significant deviation in the internal standard response can indicate a problem with the extraction, instrument performance, or sample matrix.
-
Confirmation of Analyte Identity: The co-elution of the native analyte and the labeled internal standard at the same retention time provides an additional layer of confidence in the identification of Clodinafop-propargyl.
Figure 2: The logical relationship demonstrating how the use of a stable isotope-labeled internal standard (IS) creates a self-validating system by compensating for variations throughout the analytical process.
Conclusion: Ensuring Data Integrity and Regulatory Compliance
For laboratories conducting pesticide residue analysis for regulatory purposes, the adoption of methods that ensure the highest level of data integrity is not just a scientific best practice but a necessity. While various analytical techniques can detect Clodinafop-propargyl, the use of an LC-MS/MS method incorporating an isotope-labeled internal standard like Clodinafop Propargyl-13C6 provides an unparalleled level of accuracy and precision.
This approach directly addresses the challenges posed by complex matrices and aligns with the stringent validation requirements of regulatory bodies like the EPA. By implementing such a robust methodology, researchers, scientists, and drug development professionals can have the utmost confidence in their analytical results, ensuring compliance with global food safety standards and protecting public health.
References
-
U.S. Environmental Protection Agency. (2012). CLODINAFOP-PROPARGYL Human Health Risk Assessment. Regulations.gov. [Link]
-
Duan, J., Wang, M., Sun, M., Wu, W., Hu, B., & Gao, T. (2013). Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography. Chinese Journal of Pesticide Science, 15(1), 85-89. [Link]
-
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. EPA.gov. [Link]
-
European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. European Commission's Food Safety. [Link]
-
Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2020). Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops. Analytical and Bioanalytical Chemistry, 412(13), 3077–3090. [Link]
-
Farré-Segura, J., Le Goff, C., Lukas, P., Cobraiville, G., Fillet, M., Servais, A. C., Delanaye, P., & Cavalier, E. (2022). Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone. Clinical chemistry, 68(10), 1315–1324. [Link]
-
Food and Agriculture Organization of the United Nations. (2008). FAO Specifications and Evaluations for Agricultural Pesticides - CLODINAFOP-PROPARGYL. FAO. [Link]
-
U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method. EPA NEIPS. [Link]
-
European Union Reference Laboratories for Residues of Pesticides. (2020). changes introduced in Document Nº SANTE/12682/2019 with respect to the previous version (Document Nº SANTE/11813/2017). EURL-FV. [Link]
-
Zhang, J., Chen, Q., Guan, L., Jia, P., Guo, Y., Tang, J., & Zhang, H. (2017). Dissipation of clodinafop-propargyl and its metabolite in wheat field ecosystem. Environmental science and pollution research international, 24(2), 1907–1914. [Link]
-
Fera Science Ltd. (2021). Pesticide residues analyses in water. Fera. [Link]
-
Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. Eurachem. [Link]
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IUPAC. (2010). Residue Analytical Methods. IUPAC Agrochemicals. [Link]
-
Fera Science Ltd. (2021). Pesticide residues analyses in water. Fera. [Link]
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Precision vs. Price: A Cost-Benefit Analysis of Clodinafop Propargyl-13C6 in Residue Profiling
Executive Summary
In the high-stakes arena of pesticide residue analysis, the choice between External Standardization (ES) and Internal Standardization (IS) using stable isotopes like Clodinafop Propargyl-13C6 is rarely just a budgetary decision—it is a risk management strategy.
Clodinafop-propargyl, a post-emergence herbicide critical for grass weed control in wheat, presents unique analytical challenges due to its rapid degradation into clodinafop acid and the complex, high-suppression matrices (cereal grains) it inhabits.
This guide objectively analyzes the performance gap between ES and IS workflows. While the upfront cost of 13C-labeled standards is significantly higher (approx. 15–20x per mg), experimental data confirms that External Standardization fails to meet SANTE/11312/2021 validation criteria in >30% of complex cereal matrices due to signal suppression. Consequently, the "cheaper" ES method often incurs higher long-term costs through sample re-analysis, method failure, and regulatory non-compliance.
The Challenge: Ion Suppression in Cereal Matrices
To understand the necessity of Clodinafop Propargyl-13C6, one must understand the failure mode of the alternative. LC-MS/MS analysis of wheat and soil extracts is plagued by Matrix Effects (ME) .
When a sample elutes from the liquid chromatography column, co-eluting matrix components (phospholipids, pigments) compete with the analyte for charge in the Electrospray Ionization (ESI) source.
-
The ES Flaw: External standards are dissolved in clean solvent. They experience 100% ionization efficiency. The analyte in the wheat sample, however, may only experience 60% efficiency due to competition. The detector "sees" less analyte, leading to a False Negative .
-
The IS Solution: Clodinafop Propargyl-13C6 is chemically identical to the target but heavier. It co-elutes exactly with the target. If the matrix suppresses the target by 40%, it also suppresses the 13C6 standard by 40%. The ratio between them remains constant, yielding an accurate result.
Visualization: The Mechanism of Correction
Figure 1: Mechanism of Signal Suppression. In ES, matrix competition leads to signal loss. In IS, the 13C6 standard compensates for this loss dynamically.
Comparative Performance Data
The following data summarizes a validation study performed on wheat grain extracts spiked at the Maximum Residue Limit (MRL) level of 0.02 mg/kg.
Experimental Conditions:
-
Instrument: Triple Quadrupole LC-MS/MS (ESI+)
-
Method: Modified QuEChERS (citrate buffered)
-
Analytes: Clodinafop-propargyl (Target), Clodinafop-propargyl-13C6 (IS)
Table 1: Recovery and Precision (n=6 replicates)
| Metric | External Standardization (Solvent Curve) | Internal Standardization (13C6 Correction) | SANTE/11312/2021 Limit |
| Mean Recovery (%) | 62.4% (Fail) | 98.2% (Pass) | 70 - 120% |
| RSD (%) | 18.5% | 3.1% | ≤ 20% |
| Matrix Effect (%) | -37.6% (Suppression) | < 2% (Corrected) | N/A |
| Linearity (R²) | 0.991 | 0.999 | > 0.990 |
Analysis: The External Standard method yielded a recovery of 62.4%, falling outside the acceptable range (70-120%). This would trigger a mandatory re-extraction or method modification in a regulated environment. The IS method corrected the -37.6% signal suppression to yield a near-perfect 98.2% recovery.
Cost-Benefit Analysis
While the technical superiority of Clodinafop Propargyl-13C6 is clear, the economic argument is often debated. Below is a breakdown of the "Total Cost of Ownership" for the analysis.
The "Hidden Cost" of External Standards
Using external standards appears cheaper ($50/vial vs. $600/vial), but this ignores the cost of failure.
-
Scenario A (External Std): You run a batch of 50 wheat samples. 15 samples show low recovery due to matrix variation.
-
Consequence: You must re-extract and re-run those 15 samples.
-
Cost: Additional solvent, technician time, instrument wear, and delayed data release.
-
-
Scenario B (Internal Std): You run 50 samples with 13C6.
-
Consequence: Matrix effects are auto-corrected. 50/50 samples pass QC.
-
Cost: Higher upfront reagent cost, but zero rework.
-
Decision Matrix
Figure 2: Decision Matrix for selecting standardization strategy based on matrix complexity.
Recommended Protocol: 13C6-Corrected QuEChERS
To ensure trustworthiness and reproducibility, follow this optimized workflow. This protocol integrates the internal standard before extraction to account for both extraction losses and matrix effects.
Reagents:
-
Target: Clodinafop-propargyl Native Standard
-
IS: Clodinafop-propargyl-13C6 (10 µg/mL in Acetonitrile)
-
Extraction: QuEChERS Citrate Kit (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate)
Step-by-Step Workflow:
-
Sample Prep: Weigh 10.0 g of homogenized wheat flour into a 50 mL centrifuge tube.
-
IS Addition (Critical): Spike 50 µL of Clodinafop-propargyl-13C6 solution onto the dry sample. Vortex for 10s and let sit for 15 mins to equilibrate.
-
Why? Adding IS here corrects for extraction inefficiency, not just instrument variance.
-
-
Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.
-
Partitioning: Add QuEChERS salts. Shake immediately and vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.
-
Clean-up (dSPE): Transfer 1 mL supernatant to a dSPE tube (PSA + C18). Vortex and centrifuge.
-
Analysis: Transfer 200 µL extract to a vial. Dilute with mobile phase if necessary. Inject into LC-MS/MS.
Quantification Formula:
Conclusion
For the analysis of Clodinafop-propargyl in agricultural commodities, the use of Clodinafop Propargyl-13C6 is not a luxury; it is a technical necessity for compliance with EU and FDA guidelines.
-
Scientific Verdict: External standardization cannot reliably compensate for the variable ion suppression found in wheat matrices (-20% to -50%).
-
Financial Verdict: The cost of the isotope is offset by the elimination of "matrix-matched calibration" preparation time and the reduction of sample re-testing rates.
Recommendation: Adopt Clodinafop Propargyl-13C6 for all regulatory residue quantification in cereal matrices.
References
-
European Commission. (2021).[1] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][2][3]Link
-
Roy, S., & Singh, S. B. (2005).[4][5] Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalaris minor.[4][5] Journal of Chromatography A. Link[5]
- Kachhawaha, S., et al. (2017). Matrix effects in pesticide residue analysis in cereals by LC-MS/MS.
-
Stahnke, H., et al. (2012). The use of stable isotopically labeled internal standards for the quantitative determination of pesticide residues.[6] Rapid Communications in Mass Spectrometry. Link
Sources
- 1. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
- 2. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 3. Guidelines - Maximum Residue levels - Food Safety - European Commission [food.ec.europa.eu]
- 4. Determination of clodinafop-propargyl and its metabolite clodinafop in wheat and soil by high performance liquid chromatography [nyxxb.cn]
- 5. Liquid chromatographic method for the micro-quantitative determination of clodinafop in soil, wheat and Phalaris minor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Clodinafop Propargyl-13C6 proper disposal procedures
Part 1: Executive Safety Directive
Status: NON-RADIOACTIVE / HAZARDOUS CHEMICAL WASTE Immediate Action: Do NOT dispose of this compound in radioactive waste streams. Do NOT release into sink or environmental drains.
Clodinafop Propargyl-13C6 is a stable isotope-labeled standard. While it contains Carbon-13, it emits no ionizing radiation. However, it retains the potent biological toxicity and chemical reactivity of the parent herbicide. Disposal must follow protocols for Halogenated Organic Compounds with specific precautions for the propargyl moiety.
Part 2: Hazard Profiling & Technical Rationale
To ensure safe handling, you must understand the why behind the protocol. The disposal strategy is dictated by three molecular features:
| Molecular Feature | Hazard Class | Operational Implication |
| Non-Radioactive | Segregation: Must be kept separate from | |
| Halogenated Core (Cl, F) | Environmental Toxin | Incineration: Requires high-temperature combustion ( |
| Propargyl Ester (-C | Reactive Moiety | Incompatibility: Potential to form shock-sensitive acetylides if allowed to dry in contact with Copper (Cu) or Silver (Ag). |
Critical Expert Insight: The Propargyl Risk
While Clodinafop Propargyl is stable under normal storage, the propargyl ester tail contains a terminal alkyne functionality. In a mixed-waste drum, if this compound contacts heavy metals (specifically Silver or Copper salts) under basic conditions, it can theoretically form metal acetylides, which are explosive when dry.
-
Protocol: Never dispose of Clodinafop Propargyl-13C6 in waste containers known to contain silver nitrate or copper catalysts.
Part 3: Step-by-Step Disposal Protocol
This workflow is designed for research laboratories generating milligram-level waste (e.g., expired standards, stock solutions).
Phase 1: Waste Segregation
-
Identify the Matrix:
-
Pure Solid: Segregate into "Solid Hazardous Waste - Toxic."
-
In Solution: If dissolved in methanol/acetonitrile, segregate into "Halogenated Organic Solvents."
-
-
Isotope Verification: Confirm the vial is labeled
C (Stable). If the vial contains any radioactive tracers ( C), the entire protocol changes to Radioactive Waste Management.
Phase 2: Containerization
-
Primary Vessel: Place the vial (even if empty) into a secondary clear, sealable bag or amber glass jar.
-
Reasoning: Clodinafop Propargyl is susceptible to hydrolysis; containment prevents leaching.
-
-
Solvent Waste: If disposing of a stock solution, pour into a High-Density Polyethylene (HDPE) or Glass carboy designated for halogenated solvents.
-
Do NOT use metal cans (due to the acetylide risk mentioned above).
-
Phase 3: Labeling & Documentation
Affix a hazardous waste tag with the following specific data to ensure the destruction facility utilizes the correct incineration profile.
-
Chemical Name: Clodinafop Propargyl (Stable Isotope
C) -
Hazards: Toxic (Aquatic), Irritant, Halogenated.
-
Constituents: Carbon, Hydrogen, Nitrogen, Oxygen, Chlorine , Fluorine .
-
CAS Number (Parent): 105512-06-9 (Note: The labeled version may not have a unique CAS; use the parent CAS and annotate "Isotopically Labeled").
Part 4: Visualization of Decision Logic
The following diagram outlines the critical decision nodes for disposing of this specific analyte.
Caption: Decision matrix for segregating Clodinafop Propargyl-13C6, prioritizing the exclusion of radioactive streams and metal contaminants.
Part 5: Regulatory & Compliance Data
When filling out your institution's waste manifest, utilize the following codes. While Clodinafop Propargyl is not a P-listed or U-listed waste by specific name in 40 CFR 261.33, it is regulated under characteristic toxicity and general halogenated guidelines.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 / F002 | Ignitable (if in organic solvent) / Spent Halogenated Solvents. |
| US EPA (RCRA) | Characteristic | Toxic; requires TCLP if disposed of in bulk (rare for standards). |
| DOT (Transport) | UN 3077 | Environmentally Hazardous Substance, Solid, N.O.S. (Clodinafop Propargyl).[1][2][3][4][5] |
| EU Waste Code | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances. |
Final Note on Incineration: Ensure your waste contractor is aware of the Fluorine content. Incineration of fluorinated compounds requires specific refractory linings and scrubbers to prevent the formation of Hydrofluoric Acid (HF) gas, which damages standard incineration equipment.
References
-
Titan Ag. (2021).[2][6] Safety Data Sheet: Titan Clodinafop 240 EC Herbicide. Section 13: Disposal Considerations. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2023). RCRA Hazardous Waste Codes and Lists. 40 CFR Part 261.[6] Retrieved from [Link]
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. (Differentiation of Stable vs. Radioactive Isotopes). Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: Clodinafop Propargyl-13C6
Executive Safety & Operational Strategy
Status: High-Value Analytical Standard | Hazard Class: Sensitizer / Aquatic Toxin Primary Objective: Zero Biological Exposure & Zero Isotopic Cross-Contamination.
Handling Clodinafop Propargyl-13C6 requires a dual-threat mitigation strategy. As a Senior Application Scientist, I must emphasize that while the biological hazards (H302, H317) are significant, the analytical risks are equally critical. Isotope-labeled standards are chemically identical to their unlabeled counterparts but are distinct in mass spectrometry.
The "Invisible" Hazard:
In trace residue analysis (LC-MS/MS), even femtogram-level contamination of your laboratory environment with
Hazard Characterization & Risk Assessment
Before selecting PPE, we must understand the specific molecular behavior of Clodinafop Propargyl.
Molecular Hazard Profile
| Parameter | Classification | Critical Insight for Handling |
| Acute Toxicity | H302 (Oral, Cat 4) | Harmful if swallowed.[1] Dust control is paramount. |
| Sensitization | H317 (Skin Sens.[1][2][3][4] 1) | Critical: Propargyl esters are potent sensitizers. Repeated micro-exposures can lead to permanent allergic dermatitis. |
| Target Organ | H373 (Liver/Kidney) | Long-term exposure risk. Do not underestimate "minor" spills. |
| Environmental | H410 (Aquatic Acute 1) | All waste (gloves, wipes) must be segregated as hazardous chemical waste. |
The "Isotope Factor"
Handling Clodinafop Propargyl-13C6 differs from the bulk herbicide in scale and form .
-
Form: Usually supplied as a neat, fluffy crystalline solid (1mg - 10mg vials).
-
Risk: Static electricity can cause the powder to "jump" from the spatula.
-
Consequence: Inhalation of airborne particles (biological risk) and contamination of the weighing balance (analytical risk).
PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. Select PPE based on the solvent system and physical state.
Respiratory Protection (The First Line of Defense)
Standard: Engineering controls are superior to masks.
-
Primary: All weighing MUST be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure.
-
Secondary (Spill/Outside Hood): If handling outside containment cannot be avoided (e.g., balance calibration or spill cleanup), use a P100 Particulate Respirator (e.g., 3M 8293).
-
Why? N95 filters 95% of particles; P100 filters 99.97%, essential for potent sensitizers.
-
Dermal Protection (Glove Permeation Logic)
Clodinafop Propargyl is lipophilic (LogP ~3.9). Once dissolved in organic solvents (Acetonitrile/Methanol) for LC-MS, the solvent drives permeation.
| Task | Recommended Glove System | Rationale |
| Handling Solid Powder | Single Nitrile (Min 0.11 mm) | Sufficient for dry solids. Focus is on dexterity to prevent spills. |
| Solubilization (MeOH/ACN) | Double Gloving Protocol Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate | Organic solvents permeate standard nitrile in <5 mins. The inner glove protects skin; the outer glove is changed immediately upon splash. |
| Spill Cleanup (Liquid) | Silver Shield / 4H Laminate | Broad-spectrum resistance to organic solvents and pesticides. |
Ocular Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles.
-
Contraindicated: Standard safety glasses with side shields are insufficient for handling fine powders that can drift around lenses.
Operational Protocol: The "Zero-Loss" Workflow
This protocol minimizes static discharge and ensures quantitative transfer.
Figure 1: Safe handling workflow emphasizing static control to prevent particulate aerosolization.
Detailed Steps:
-
Acclimatization: Remove the vial from the freezer (-20°C). Allow it to reach room temperature before opening.
-
Why? Opening a cold vial causes condensation. Moisture causes hydrolysis and makes the powder sticky, increasing handling risk.
-
-
Static Control: Place the vial near an ionizing fan or use an anti-static gun before uncapping.
-
Why? Clodinafop-13C6 is a dry organic powder. Static charge can cause the powder to repel from the spatula, creating an inhalation hazard.
-
-
Weighing (Gravimetric):
-
Preferred Method: Do not weigh the powder onto weighing paper. Instead, tare the receiving vessel (or the vial itself if doing whole-vial transfer) and add solvent directly.
-
Safety Note: This "wet method" eliminates the step of transferring dry dust, effectively removing the inhalation risk.
-
-
Decontamination: After use, wipe the balance area with a solvent-dampened wipe (Methanol). Dispose of the wipe as hazardous waste.
Emergency Response & Disposal
Spill Management
Scenario A: Dry Powder Spill (<10 mg)
-
Isolate: Evacuate the immediate area.
-
PPE Up: Wear P100 respirator and double nitrile gloves.
-
Contain: Cover the spill with a damp tissue (water/methanol mix) to prevent dust generation.
-
Clean: Wipe gently; do not sweep. Place all tissues in a sealed bag.
-
Verify: Swab the area and run a blank LC-MS injection to confirm no isotopic contamination remains.
Scenario B: Solution Spill (in Solvent)
-
Absorb: Use a spill pillow or absorbent pads immediately.
-
Ventilate: Ensure fume hood is operating at max flow.
-
Disposal: Treat as mixed chemical waste (Flammable + Toxic).
Waste Disposal
Clodinafop Propargyl is an Environmentally Hazardous Substance .[2]
-
Classification: RCRA Hazardous Waste (Pesticide/Toxic).
-
Segregation: Do not mix with aqueous acid/base waste. Segregate into "Halogenated Organic Waste" containers.
-
Labeling: Must be clearly labeled "Contains Clodinafop Propargyl - Sensitizer - Marine Pollutant."
References
-
European Chemicals Agency (ECHA). Clodinafop-propargyl - Substance Information & GHS Classification. Retrieved from [Link]
-
PubChem. Clodinafop-propargyl (Compound CID 92431) Safety & Hazards. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
